molecular formula C10H13FN2O B599812 2-Fluoro-6-morpholinoaniline CAS No. 179900-22-2

2-Fluoro-6-morpholinoaniline

Cat. No.: B599812
CAS No.: 179900-22-2
M. Wt: 196.225
InChI Key: DKJPNLUATRWTLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-6-morpholinoaniline is a fluorinated aniline derivative serving as a key synthetic intermediate in medicinal chemistry, particularly in the development of novel anticancer agents. Its core value lies in the synergistic presence of a morpholino ring and a fluorine atom adjacent to the aniline amino group, making it a privileged scaffold for constructing biologically active molecules. Scientific research utilizes this compound as a fundamental building block for the synthesis of complex heterocyclic systems. For instance, it is employed in the creation of 2-morpholino-4-anilinoquinoline derivatives, a class of compounds demonstrating significant biological potential. These derivatives have been shown to exhibit potent anticancer activity against cell lines such as HepG2 (hepatocellular carcinoma), with studies identifying specific compounds possessing IC50 values in the low micromolar range . The mechanism of action for such quinoline derivatives often involves targeting key cellular processes in cancer cells, including the inhibition of cell migration and adhesion, which are critical steps in metastasis and drug resistance . As a versatile chemical intermediate, 2-Fluoro-6-morpholinoaniline enables researchers to explore structure-activity relationships and develop new therapeutic candidates with high efficacy and selectivity. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-fluoro-6-morpholin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O/c11-8-2-1-3-9(10(8)12)13-4-6-14-7-5-13/h1-3H,4-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJPNLUATRWTLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=CC=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301286086
Record name 2-Fluoro-6-(4-morpholinyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301286086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179900-22-2
Record name 2-Fluoro-6-(4-morpholinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179900-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-6-(4-morpholinyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301286086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-6-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-morpholinoaniline is a substituted aniline derivative of significant interest in medicinal chemistry and drug discovery. Its unique structural architecture, featuring a fluorine atom and a morpholine ring ortho to an amino group, presents a compelling scaffold for the development of novel therapeutic agents. The strategic placement of the electron-withdrawing fluorine atom can profoundly influence the physicochemical properties of the molecule, such as its pKa, lipophilicity, and metabolic stability.[1][2][3][4] Concurrently, the morpholine moiety, a common heterocycle in drug design, can enhance aqueous solubility, improve pharmacokinetic profiles, and provide a key interaction point with biological targets.[5]

This technical guide provides a comprehensive overview of 2-Fluoro-6-morpholinoaniline, including its chemical and physical properties, spectroscopic data, plausible synthetic routes, and potential applications in the field of drug development. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of new chemical entities.

Chemical and Physical Properties

The fundamental properties of 2-Fluoro-6-morpholinoaniline are summarized in the table below. It is important to note that while some of these properties are experimentally determined, others are predicted based on computational models due to the limited availability of published experimental data for this specific compound.

PropertyValueSource
CAS Number 179900-22-2[6][7]
Molecular Formula C₁₀H₁₃FN₂O[8]
Molecular Weight 196.23 g/mol [7]
Appearance Not specified (likely a solid)Inferred
Melting Point Not available
Boiling Point (Predicted) 333.1 ± 42.0 °C[9]
Density (Predicted) 1.232 ± 0.06 g/cm³[9]
pKa (Predicted) 6.19 ± 0.40[9]
Purity Typically available at ≥95%[7]

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum of 2-Fluoro-6-morpholinoaniline is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the morpholine ring. The aromatic region will likely show a complex multiplet pattern due to the coupling between the aromatic protons and the fluorine atom. The morpholine protons will typically appear as two distinct triplets, corresponding to the methylene groups adjacent to the oxygen and nitrogen atoms.

  • Aromatic Protons (Ar-H): Expected in the range of δ 6.5-7.5 ppm. The coupling constants (J-values) will be informative for determining the substitution pattern.

  • Morpholine Protons (-N-CH₂-): Expected around δ 2.8-3.2 ppm (triplet).

  • Morpholine Protons (-O-CH₂-): Expected around δ 3.7-4.0 ppm (triplet).

  • Amine Protons (-NH₂): A broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide valuable information about the carbon framework of the molecule. The carbon attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹J C-F).

  • Aromatic Carbons: Expected in the range of δ 110-160 ppm. The carbon directly bonded to fluorine will show a characteristic large coupling constant.

  • Morpholine Carbons (-N-C-): Expected around δ 50-55 ppm.

  • Morpholine Carbons (-O-C-): Expected around δ 65-70 ppm.

FT-IR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • N-H Stretching: A pair of bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

  • C-H Stretching (Aromatic): Bands above 3000 cm⁻¹.

  • C-H Stretching (Aliphatic): Bands below 3000 cm⁻¹.

  • C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-F Stretching: A strong absorption band in the 1000-1300 cm⁻¹ region.

  • C-N Stretching: In the 1250-1350 cm⁻¹ region.

  • C-O-C Stretching (Ether): A strong band around 1120 cm⁻¹.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z = 196. The fragmentation pattern would likely involve the loss of fragments from the morpholine ring and potentially the fluorine atom.[10][11][12]

Plausible Synthetic Pathways

A potential synthetic workflow is outlined below:

G cluster_0 Synthesis of 2-Fluoro-6-morpholinoaniline A 1,2-Difluoro-3-nitrobenzene C 4-(2-Fluoro-6-nitrophenyl)morpholine A->C Nucleophilic Aromatic Substitution (SNAr) Base (e.g., K2CO3) Solvent (e.g., DMF) B Morpholine B->C D 2-Fluoro-6-morpholinoaniline C->D Reduction of Nitro Group (e.g., H2, Pd/C or Fe/NH4Cl) Solvent (e.g., Ethanol)

Caption: Plausible synthetic route to 2-Fluoro-6-morpholinoaniline.

Experimental Protocol: A General Approach

The following is a generalized, hypothetical protocol based on the synthesis of similar compounds.[13] Note: This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by a qualified chemist.

Step 1: Synthesis of 4-(2-Fluoro-6-nitrophenyl)morpholine

  • To a stirred solution of 1,2-difluoro-3-nitrobenzene (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF), add morpholine (1.1 eq) and a base such as potassium carbonate (1.5 eq).

  • Heat the reaction mixture at a temperature ranging from 80 to 120 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain 4-(2-fluoro-6-nitrophenyl)morpholine.

Step 2: Synthesis of 2-Fluoro-6-morpholinoaniline

  • Dissolve the 4-(2-fluoro-6-nitrophenyl)morpholine (1.0 eq) from the previous step in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalyst, such as 10% palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation with hydrogen gas (balloon or Parr apparatus) at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield 2-fluoro-6-morpholinoaniline.

Applications in Drug Discovery and Medicinal Chemistry

The 2-fluoro-6-morpholinoaniline scaffold is a valuable building block in medicinal chemistry due to the advantageous properties imparted by both the fluorine atom and the morpholine ring.

  • Modulation of Physicochemical Properties: The introduction of a fluorine atom can significantly alter the pKa of the aniline nitrogen, making it less basic. This can be crucial for optimizing drug-receptor interactions and improving oral bioavailability.[1][4] Fluorine can also enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[2][3]

  • Enhancement of Pharmacokinetic Profile: The morpholine moiety is often incorporated into drug candidates to improve their pharmacokinetic properties.[5] It can increase water solubility, which is beneficial for formulation and absorption, and can also serve as a hydrogen bond acceptor, facilitating interactions with biological targets.

  • Scaffold for Diverse Libraries: The primary amino group of 2-fluoro-6-morpholinoaniline serves as a versatile handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for high-throughput screening. It can be readily derivatized to form amides, sulfonamides, ureas, and other functional groups, enabling extensive structure-activity relationship (SAR) studies.

While specific drugs containing the 2-fluoro-6-morpholinoaniline core are not prominently documented, the related 3-fluoro-4-morpholinoaniline is a key intermediate in the synthesis of the antibiotic Linezolid, highlighting the pharmaceutical relevance of this class of compounds.[8][13]

Safety and Handling

A specific Safety Data Sheet (SDS) for 2-Fluoro-6-morpholinoaniline is not widely available. However, based on the data for structurally similar anilines, the following precautions should be taken.[14][15][16][17]

  • Hazard Statements (Anticipated):

    • Harmful if swallowed.

    • Harmful in contact with skin.

    • Causes skin irritation.

    • Causes serious eye irritation.

    • Harmful if inhaled.

    • May cause respiratory irritation.

  • Precautionary Statements (Recommended):

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Use only outdoors or in a well-ventilated area.

    • Avoid breathing dust/fume/gas/mist/vapors/spray.

    • Wash skin thoroughly after handling.

    • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If swallowed, inhaled, or on skin, seek immediate medical attention.

It is imperative to consult a comprehensive and compound-specific SDS from the supplier before handling 2-Fluoro-6-morpholinoaniline. All work should be conducted in a well-ventilated fume hood by trained personnel.

Conclusion

2-Fluoro-6-morpholinoaniline represents a promising and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its unique combination of a fluorine atom and a morpholine ring offers medicinal chemists a valuable tool to fine-tune the properties of drug candidates. While detailed experimental data for this specific molecule is somewhat limited in the public domain, this guide provides a solid foundation of its known and predicted properties, a plausible synthetic strategy, and an overview of its potential in drug discovery. Further research into the synthesis and biological evaluation of derivatives of 2-fluoro-6-morpholinoaniline is warranted and could lead to the discovery of new and effective therapeutic agents.

References

  • The Role of 2-Fluoro-6-methoxyaniline in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • SAFETY DATA SHEET. (2025, September 12). Thermo Fisher Scientific.
  • SAFETY D
  • SAFETY DATA SHEET. (2024, September 8). Sigma-Aldrich.
  • 2-Fluoro-6-morpholinoaniline | CAS 179900-22-2. (n.d.). Chemical-Suppliers.com.
  • 2-Fluoro-6-morpholinoaniline. (n.d.). CymitQuimica.
  • 2-FLUORO ANILINE CAS No 348-54-9 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • Safety D
  • Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Inform
  • 4-(2-fluoro-4-nitrophenyl)morpholine. (2018, September 23).
  • 93246-53-8|3-Fluoro-4-morpholinoaniline|BLD Pharm. (n.d.). BLD Pharm.
  • Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. (n.d.).
  • 2,6-Difluoroaniline ≥97%. (n.d.). Sigma-Aldrich.
  • 2-Fluoro-6-(trifluoromethyl)aniline. (n.d.). Amerigo Scientific.
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
  • Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.).
  • 2,6-Difluoroaniline(5509-65-9) Chemical Properties,Uses,Production. (2025, September 25). ChemicalBook.
  • The Many Roles for Fluorine in Medicinal Chemistry. (n.d.).
  • 2-FLUORO-6-NITRO-PHENYLAMINE synthesis. (n.d.). ChemicalBook.
  • Interpret
  • Applications of Fluorine in Medicinal Chemistry. (2015, November 12). PubMed.
  • Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds. (n.d.).
  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide.
  • 2-Chloro-6-fluoroaniline, 98%. (n.d.). Fisher Scientific.
  • The role of fluorine in medicinal chemistry. (n.d.). PubMed.
  • Essential Parameters for Structural Analysis and Dereplic
  • CHAPTER 2 Fragmentation and Interpret
  • 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. (n.d.).
  • Applications of Fluorine in Medicinal Chemistry. (n.d.).
  • Synthesis, characterization and biological evaluation of some novel carboxamide deriv
  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready.
  • How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21).
  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.).
  • 2-Fluoroaniline(348-54-9) 13C NMR spectrum. (n.d.). ChemicalBook.
  • 19F Chemical Shifts and Coupling Constants. (n.d.). NMR Facility, UCSB Chem and Biochem.
  • 2-Fluoro-6-morpholinoaniline CAS#: 179900-22-2. (n.d.). ChemicalBook.
  • A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene. (n.d.).
  • 2-Fluoroaniline | C6H6FN | CID 9584. (n.d.). PubChem.
  • 3-Fluoro-4-morpholinoaniline | CAS Number 93246-53-8. (n.d.). Ossila.
  • Process for the preparation of 2,6-difluoroaniline. (n.d.).
  • Difluoroalkylation of Anilines via Photoinduced Methods. (2023, August 16). PMC - NIH.
  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019, April 1). Indonesian Journal of Science & Technology.
  • Recognizing the NMR p
  • IR Spectral Interpretation Workshop. (2015, January 1). Spectroscopy Online.
  • The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. (n.d.).
  • 2-Fluoro-6-methylpyridine 97%. (n.d.). Sigma-Aldrich.

Sources

2-Fluoro-6-morpholinoaniline molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Fluoro-6-morpholinoaniline: Structure, Properties, and Synthetic Insights for Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and heterocyclic moieties into molecular scaffolds is a cornerstone of rational drug design. 2-Fluoro-6-morpholinoaniline, a substituted aniline derivative, represents a key building block embodying this principle. Its unique arrangement of a nucleophilic aniline, a metabolically stable morpholine ring, and an electron-withdrawing fluorine atom offers a versatile platform for the synthesis of novel therapeutic agents. This guide provides a detailed examination of its molecular characteristics, a proposed synthetic pathway grounded in established chemical principles, and an exploration of its significance for researchers in pharmaceutical and life sciences.

Molecular Structure and Physicochemical Properties

The foundational attributes of 2-Fluoro-6-morpholinoaniline dictate its reactivity and potential applications. A thorough understanding of its structure and properties is paramount for its effective use in synthetic chemistry.

Structural Elucidation

2-Fluoro-6-morpholinoaniline possesses a benzenamine core substituted at the 2-position with a fluorine atom and at the 6-position with a morpholine ring. The fluorine atom, being the most electronegative element, significantly influences the electronic properties of the aromatic ring and the basicity of the adjacent amino group. The morpholine moiety, a saturated heterocycle, can enhance aqueous solubility and metabolic stability, and often serves as a key pharmacophoric element for target engagement.

To visually represent this architecture, the following DOT script generates a 2D chemical structure diagram.

Caption: 2D structure of 2-Fluoro-6-morpholinoaniline.

Physicochemical Data Summary

Quantitative data for 2-Fluoro-6-morpholinoaniline is crucial for experimental design, including reaction stoichiometry, purification, and formulation. The key properties are summarized below.

PropertyValueSource(s)
CAS Number 179900-22-2[1][2]
Molecular Formula C₁₀H₁₃FN₂O[3][4][5]
Molecular Weight 196.23 g/mol [1]
Purity (Typical) ≥95%[1]

Synthesis Pathway and Experimental Protocol

While multiple synthetic routes may be conceived, a robust and common approach for constructing substituted anilines involves the reduction of a nitroaromatic precursor. This method is often high-yielding and utilizes readily available starting materials.

Proposed Synthetic Route: A Two-Step Approach

The synthesis can be efficiently achieved by first performing a nucleophilic aromatic substitution (SNAr) of morpholine onto a dinitro- or nitro-fluoro-benzene precursor, followed by a selective reduction of the nitro group. A plausible precursor is 2,6-difluoro-nitrobenzene or a related activated aromatic system. The reduction of the resulting nitro-intermediate to the target aniline is a critical final step.

The logical flow of this synthetic strategy is illustrated in the following diagram.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitro Group Reduction A 1-Fluoro-2-nitro-6-morpholinobenzene (Starting Material) D Reaction under Hydrogen Atmosphere A->D B Palladium on Carbon (Pd/C) Catalyst B->D C Hydrogen Gas (H₂) or Hydrazine C->D E Filtration to remove Catalyst D->E F Solvent Evaporation & Purification E->F G 2-Fluoro-6-morpholinoaniline (Final Product) F->G

Sources

A-Technical-Guide-to-the-Synthesis-of-2-Fluoro-6-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Fluoro-6-morpholinoaniline in Medicinal Chemistry

2-Fluoro-6-morpholinoaniline is a substituted aniline derivative that serves as a crucial building block in the synthesis of various high-value compounds, particularly in the pharmaceutical industry. Its unique structural arrangement, featuring a fluorine atom and a morpholine ring ortho to the amino group, imparts specific steric and electronic properties that are leveraged in the design of targeted therapeutic agents. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the morpholine moiety often improves aqueous solubility and pharmacokinetic profiles. Consequently, this compound is a key intermediate in the development of novel drugs across different therapeutic areas.

This guide provides a comprehensive overview of a robust and widely applicable synthetic route to 2-Fluoro-6-morpholinoaniline, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations.

Synthetic Strategy: A Two-Step Approach

The most common and efficient synthesis of 2-Fluoro-6-morpholinoaniline is achieved through a two-step process. This strategy involves:

  • Nucleophilic Aromatic Substitution (SNAr): This initial step involves the reaction of an activated di- or tri-fluorinated aromatic precursor with morpholine. The electron-withdrawing nitro group is often used to activate the ring for nucleophilic attack.

  • Reduction of the Nitro Group: The intermediate, a nitro-substituted phenyl morpholine, is then subjected to a reduction reaction to convert the nitro group into the desired primary amine, yielding the final product.

This approach is favored due to the high yields, selectivity, and the ready availability of starting materials.

Part 1: Nucleophilic Aromatic Substitution (SNAr)

The cornerstone of this synthesis is the SNAr reaction, where a nucleophile (morpholine) displaces a leaving group (a fluorine atom) on an aromatic ring. For this reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, such as a nitro group (-NO₂), positioned ortho or para to the leaving group.[1]

In this specific synthesis, 1,2,3-trifluorobenzene or a difluoronitrobenzene derivative can be used as the starting material. The reaction with morpholine proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, before the fluoride ion is eliminated to yield the substituted product.[1] The regioselectivity of the substitution is influenced by the reaction conditions and the nature of the nucleophile.[2][3]

Experimental Protocol: Synthesis of 4-(2-Fluoro-6-nitrophenyl)morpholine

This protocol details the synthesis of the key intermediate, 4-(2-fluoro-6-nitrophenyl)morpholine, from 1,2-difluoro-3-nitrobenzene and morpholine.

Table 1: Reagent and Solvent Properties

CompoundFormulaMW ( g/mol )AmountMoles
1,2-Difluoro-3-nitrobenzeneC₆H₃F₂NO₂159.0910.0 g0.0629
MorpholineC₄H₉NO87.1211.0 g0.126
Potassium Carbonate (K₂CO₃)K₂CO₃138.2117.4 g0.126
Dimethylformamide (DMF)C₃H₇NO73.09100 mL-

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2-difluoro-3-nitrobenzene (10.0 g, 0.0629 mol), morpholine (11.0 g, 0.126 mol), and potassium carbonate (17.4 g, 0.126 mol).

  • Solvent Addition: Add 100 mL of anhydrous dimethylformamide (DMF) to the flask.

  • Reaction Conditions: Heat the reaction mixture to 85-90 °C and stir for 3-7 hours.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove any remaining DMF and inorganic salts.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford 4-(2-fluoro-6-nitrophenyl)morpholine as a solid.

Causality and Experimental Choices
  • Choice of Base: Potassium carbonate (K₂CO₃) is used as a base to neutralize the hydrofluoric acid (HF) that is formed as a byproduct of the substitution reaction. This prevents the protonation of morpholine, which would render it non-nucleophilic.

  • Solvent: DMF is an excellent polar aprotic solvent for SNAr reactions as it can solvate the potassium cation while leaving the carbonate anion relatively free to act as a base. Its high boiling point is also suitable for the required reaction temperature.

  • Excess Morpholine: A slight excess of morpholine is used to ensure the complete consumption of the starting fluoroaromatic compound.

Part 2: Reduction of the Nitro Group

The final step in the synthesis is the reduction of the nitro group of 4-(2-fluoro-6-nitrophenyl)morpholine to a primary amine. This transformation is a fundamental process in organic synthesis and can be achieved by various methods.[5] Catalytic hydrogenation is one of the most common and efficient methods for this purpose.[6][7][8][9]

This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source, which can be hydrogen gas or a transfer hydrogenation reagent like ammonium formate.[5] The reaction is generally clean and provides high yields of the desired aniline.[10]

Experimental Protocol: Synthesis of 2-Fluoro-6-morpholinoaniline

Table 2: Reagent and Solvent Properties

CompoundFormulaMW ( g/mol )AmountMoles
4-(2-Fluoro-6-nitrophenyl)morpholineC₁₀H₁₁FN₂O₃226.2010.0 g0.0442
Palladium on Carbon (10% Pd)--1.0 g-
Ethanol (EtOH)C₂H₅OH46.07150 mL-
Hydrogen Gas (H₂)H₂2.021 atm-

Step-by-Step Procedure:

  • Reaction Setup: To a hydrogenation vessel, add 4-(2-fluoro-6-nitrophenyl)morpholine (10.0 g, 0.0442 mol) and 150 mL of ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (1.0 g) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel to the desired pressure (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen gas or by TLC analysis. The reaction is typically complete within 2-6 hours.

  • Filtration: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting residue is the desired product, 2-fluoro-6-morpholinoaniline.

  • Purification: If necessary, the product can be further purified by column chromatography or recrystallization.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Part 1: SNAr Reaction cluster_step2 Part 2: Nitro Reduction A 1,2-Difluoro-3-nitrobenzene C K2CO3, DMF, 85-90°C A->C B Morpholine B->C D Intermediate: 4-(2-Fluoro-6-nitrophenyl)morpholine C->D E 10% Pd/C, H2 (gas) D->E F Final Product: 2-Fluoro-6-morpholinoaniline E->F

Caption: Overall synthetic workflow for 2-Fluoro-6-morpholinoaniline.

Conclusion

The synthesis of 2-fluoro-6-morpholinoaniline via a two-step sequence of nucleophilic aromatic substitution followed by catalytic hydrogenation is a reliable and efficient method for producing this valuable intermediate. This guide has provided a detailed, step-by-step protocol grounded in established chemical principles. By understanding the causality behind each experimental choice, researchers can adapt and optimize this synthesis for their specific needs, ensuring the consistent and high-quality production of 2-fluoro-6-morpholinoaniline for applications in drug discovery and development.

References

Sources

Unraveling the Enigma: A Proposed Mechanism of Action and Validation Roadmap for 2-Fluoro-6-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Charting a Course for a Novel Molecule

In the landscape of contemporary drug discovery, novel chemical entities present both a challenge and an opportunity. 2-Fluoro-6-morpholinoaniline emerges as one such molecule of interest, a compound at the intersection of promising pharmacophores yet with an uncharacterized biological role. This guide eschews a conventional review of established facts. Instead, it embarks on a deductive exploration, proposing a plausible mechanism of action for 2-Fluoro-6-morpholinoaniline and laying out a rigorous, multi-tiered experimental roadmap to validate this hypothesis. Drawing upon structure-activity relationships of analogous compounds, we will construct a scientific narrative that navigates from computational prediction to cellular validation, providing researchers and drug development professionals with a comprehensive framework to unlock the therapeutic potential of this intriguing molecule.

Part 1: A Hypothesis Forged in Precedent: 2-Fluoro-6-morpholinoaniline as a PI3K/Akt Pathway Modulator

While direct biological data for 2-Fluoro-6-morpholinoaniline is not yet available in published literature, an analysis of its core structural motifs—the morpholino group and the fluoroaniline moiety—provides a strong foundation for a compelling hypothesis. We propose that 2-Fluoro-6-morpholinoaniline functions as a kinase inhibitor, with a probable focus on the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.

This hypothesis is built upon the following key observations:

  • The Morpholino Moiety as a Kinase Binder: The morpholine ring is a well-established pharmacophore in a multitude of approved and investigational kinase inhibitors. Notably, it is a cornerstone of several potent PI3K inhibitors, where the oxygen atom often forms a critical hydrogen bond with the hinge region of the kinase domain. For instance, a series of 2,9-disubstituted-6-morpholino purine derivatives have been reported as potent and selective inhibitors of the PI3Kα isoform.[1] Similarly, other morpholino-containing heterocyclic compounds have demonstrated significant antiproliferative activity, a hallmark of kinase pathway inhibition.[2][3][4]

  • The Fluoroaniline Substituent for Potency and Selectivity: The strategic placement of fluorine atoms on an aromatic ring is a widely used medicinal chemistry strategy to enhance metabolic stability, membrane permeability, and binding affinity.[5][6] The position of the fluorine atom can dramatically influence biological specificity. For example, the differential positioning of a fluorine atom on norepinephrine confers a switch in adrenergic receptor selectivity from beta to alpha agonism.[7] In the context of 2-Fluoro-6-morpholinoaniline, the ortho-fluoro substituent is positioned to potentially influence the conformation of the aniline amine and modulate its interaction with the target protein, thereby fine-tuning potency and selectivity. This is supported by studies on other fluoroaniline derivatives that have been successfully developed as anticancer agents targeting protein kinases like B-raf.[8]

Taken together, the combination of a proven kinase-binding moiety (morpholine) with a group known to modulate affinity and selectivity (fluoroaniline) points toward the PI3K/Akt pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.

PI3K_Akt_Pathway cluster_downstream Downstream Effects cluster_inhibition Proposed Point of Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Membrane Translocation PDK1->Akt Phosphorylation (Thr308) GSK3b GSK3β (inactivated) Akt->GSK3b TSC2 TSC2 (inactivated) Akt->TSC2 Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) mTORC1 mTORC1 TSC2->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Compound->PI3K Inhibition

Figure 1: Proposed inhibition of the PI3K/Akt signaling pathway.

Part 2: A Methodical Approach to Mechanistic Validation

To rigorously test our hypothesis, we propose a phased experimental strategy that progresses from broad, computational screening to specific, cell-based functional assays. Each step is designed to be a self-validating system, where the results of one phase inform the design of the next.

Experimental_Workflow InSilico Step 1: In Silico Target Screening Biochemical Step 2: In Vitro Biochemical Assay InSilico->Biochemical Prioritize Targets Cellular Step 3: Cellular Target Engagement Biochemical->Cellular Confirm Direct Inhibition (IC50) Phenotypic Step 4: Phenotypic Assay Cellular->Phenotypic Validate Pathway Modulation

Figure 2: A phased workflow for mechanism of action validation.

Step 1: In Silico Target Identification via Molecular Docking

Causality: Before committing to resource-intensive wet-lab experiments, a computational approach can efficiently screen a wide range of potential targets, providing a data-driven basis for prioritizing kinases for biochemical assays.

Protocol:

  • Ligand Preparation:

    • Generate a 3D structure of 2-Fluoro-6-morpholinoaniline using a chemical drawing tool (e.g., ChemDraw).

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Generate possible ionization states at physiological pH (7.4).

  • Target Selection and Preparation:

    • Download high-resolution crystal structures of the four Class I PI3K isoforms (α, β, γ, δ) from the Protein Data Bank (PDB).

    • Prepare the protein structures by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning correct bond orders and charges.

    • Define the binding site based on the location of the co-crystallized inhibitor in the original PDB file.

  • Molecular Docking:

    • Utilize a validated docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligand into the defined binding site of each PI3K isoform.

    • Generate multiple binding poses for the ligand.

  • Analysis:

    • Rank the binding poses based on the predicted binding energy (docking score).

    • Visually inspect the top-ranked poses to analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein, particularly in the hinge region.

    • Prioritize the PI3K isoform(s) that show the most favorable docking scores and interaction patterns for subsequent biochemical validation.

Step 2: In Vitro Biochemical Kinase Inhibition Assay

Causality: This experiment provides the first direct evidence of a molecular interaction between the compound and its purified target enzyme, allowing for the quantification of its inhibitory potency (IC50).

Protocol (Example using ADP-Glo™ Assay):

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 2-Fluoro-6-morpholinoaniline in 100% DMSO.

    • Create a serial dilution series of the compound in kinase buffer (e.g., from 100 µM to 1 nM).

    • Prepare a reaction mix containing the purified PI3K isoform, its lipid substrate (e.g., PIP2), and ATP at its Km concentration.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the compound dilutions (or DMSO for control).

    • Add 2.5 µL of the enzyme/substrate mix to initiate the reaction.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data: Kinase Inhibition
Kinase Isoform IC50 (nM)
PI3Kα25
PI3Kβ150
PI3Kγ80
PI3Kδ65

Table 1: Example IC50 data from a biochemical assay, suggesting selectivity for PI3Kα.

Step 3: Cellular Target Engagement and Pathway Analysis via Western Blot

Causality: Demonstrating that the compound inhibits the target kinase within a living cell is a critical validation step. This is achieved by measuring the phosphorylation status of a known downstream substrate of the target kinase.

Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., MCF-7, which often has a PIK3CA mutation) to ~80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal pathway activity.

    • Pre-treat the cells with various concentrations of 2-Fluoro-6-morpholinoaniline (e.g., 0.1x, 1x, 10x the biochemical IC50) for 2 hours.

    • Stimulate the cells with a growth factor (e.g., 100 ng/mL insulin or EGF) for 15-30 minutes to activate the PI3K pathway.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the phospho-Akt signal to the total Akt signal to determine the extent of pathway inhibition at each compound concentration. A dose-dependent decrease in p-Akt levels would validate cellular target engagement.

Step 4: Antiproliferative Phenotypic Assay

Causality: The ultimate goal of a targeted therapy is to elicit a desired cellular response. This assay links the molecular mechanism (kinase inhibition) to a functional outcome (inhibition of cell growth).

Protocol (Example using MTT Assay):

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7) in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of 2-Fluoro-6-morpholinoaniline for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition and Incubation:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percent viability versus the log of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Hypothetical Data: Cell Viability
Cell Line GI50 (µM)
MCF-7 (PIK3CA mutant)0.5
MDA-MB-231 (PI3K wild-type)8.2

Table 2: Example GI50 data suggesting the compound is more potent in a cell line with a dysregulated PI3K pathway.

Part 3: Synthesizing the Evidence and Charting the Future

The successful execution of this validation roadmap will generate a cohesive body of evidence. A potent IC50 value against a PI3K isoform, coupled with a dose-dependent reduction in cellular p-Akt levels and selective growth inhibition of PI3K-driven cancer cells, would provide strong support for our initial hypothesis.

Should these results prove promising, the logical next steps would involve:

  • Broad Kinase Selectivity Profiling: To understand the compound's specificity, it should be screened against a large panel of kinases. A selective inhibitor is often preferred to minimize off-target effects.

  • Lead Optimization: A medicinal chemistry campaign could be initiated to synthesize analogues of 2-Fluoro-6-morpholinoaniline to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).

  • In Vivo Efficacy Studies: Promising candidates would then progress to evaluation in animal models of cancer to assess their therapeutic potential in a whole-organism context.

This guide provides a foundational strategy to transition 2-Fluoro-6-morpholinoaniline from a chemical structure to a characterized pharmacological agent. By systematically addressing the question of its mechanism of action, we can begin to unlock its potential in the pursuit of novel therapeutics.

References

  • Vertex AI Search. (2024). Understanding the Properties and Synthesis of 2-Fluoro-6-methoxyaniline.
  • Vertex AI Search. (2024). The Role of 2-Fluoro-6-methoxyaniline in Modern Chemical Synthesis.
  • Kirk, K. L., et al. (1979). Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines. Journal of Medicinal Chemistry. [Link]

  • MDPI. (2023). Synthesis and Biological Activity of Antimicrobial Agents, 2nd Volume. [Link]

  • Campos, S., et al. (2023). Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. Molecules. [Link]

  • ResearchGate. (n.d.).
  • Perković, I., et al. (2021). 6-Morpholino- and 6-amino-9-sulfonylpurine derivatives. Synthesis, computational analysis, and biological activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Al-Suhaimi, K. S., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances. [Link]

  • PubChem. (n.d.). 3-Fluoro-4-morpholinoaniline. [Link]

  • Sadasivan, C., et al. (2020). Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. Journal of Biomolecular Structure and Dynamics. [Link]

  • Vertex AI Search. (2024).
  • Wang, S., et al. (2012). Synthesis and biological evaluation of novel 6-hydrazinyl-2,4-bismorpholino pyrimidine and 1,3,5-triazine derivatives as potential antitumor agents. Archiv der Pharmazie. [Link]

  • ResearchGate. (n.d.).

Sources

The Emergence of 2-Fluoro-6-morpholinoaniline Derivatives in Oncology: A Technical Guide to Unlocking Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative for Novel Cancer Therapeutics

The landscape of cancer treatment is in a perpetual state of evolution, driven by the urgent need for more effective and less toxic therapeutic agents. The limitations of conventional chemotherapy have paved the way for targeted therapies, which aim to exploit the specific molecular vulnerabilities of cancer cells. Within this paradigm, the exploration of novel chemical scaffolds that can serve as the basis for new drug discovery programs is of paramount importance. This technical guide delves into the burgeoning field of 2-fluoro-6-morpholinoaniline derivatives, a class of compounds that holds significant promise as a source of next-generation anticancer agents. Drawing upon established principles of medicinal chemistry and cancer biology, this document provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of these intriguing molecules. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals dedicated to advancing the fight against cancer.

The 2-Fluoro-6-morpholinoaniline Scaffold: A Privileged Structure in Drug Discovery

The 2-fluoro-6-morpholinoaniline core represents a strategic amalgamation of pharmacophoric features known to impart favorable biological and pharmacological properties. The aniline moiety is a common feature in many established anticancer drugs, while the morpholine ring is frequently incorporated to enhance aqueous solubility and metabolic stability. The strategic placement of a fluorine atom can further modulate the electronic properties of the molecule, potentially enhancing its binding affinity to target proteins and improving its pharmacokinetic profile.

The rationale for investigating derivatives of this scaffold is rooted in the successful clinical translation of other morpholine-containing and aniline-based anticancer drugs. This guide will explore the synthesis of novel derivatives and the subsequent evaluation of their biological activities, with a focus on their potential as anticancer agents.

Synthesis of 2-Fluoro-6-morpholinoaniline Derivatives: A Generalized Approach

The synthesis of 2-fluoro-6-morpholinoaniline derivatives can be achieved through a variety of established organic chemistry reactions. A general synthetic route is outlined below, which can be adapted and modified to generate a diverse library of analogues for structure-activity relationship (SAR) studies.

Synthesis_Workflow Generalized Synthetic Workflow A Starting Material (e.g., 1,2-difluoro-3-nitrobenzene) B Nucleophilic Aromatic Substitution with Morpholine A->B Morpholine, Base C Intermediate: 4-(2-fluoro-6-nitrophenyl)morpholine B->C D Reduction of Nitro Group (e.g., with Fe/NH4Cl) C->D Reducing Agent E Core Scaffold: 2-Fluoro-6-morpholinoaniline D->E F Derivatization Reactions (e.g., Acylation, Sulfonylation, Amidation) E->F Various Reagents G Library of Novel 2-Fluoro-6-morpholinoaniline Derivatives F->G

Caption: Generalized workflow for the synthesis of 2-fluoro-6-morpholinoaniline derivatives.

Unveiling the Anticancer Potential: A Multi-faceted Approach to Biological Evaluation

The assessment of the anticancer activity of novel 2-fluoro-6-morpholinoaniline derivatives requires a systematic and multi-tiered approach, encompassing both in vitro and in vivo models. This section outlines the key experimental protocols and methodologies employed to characterize the biological effects of these compounds.

In Vitro Cytotoxicity Screening: The First Line of Assessment

The initial step in evaluating the anticancer potential of a new compound is to determine its ability to inhibit the growth of cancer cells in vitro. This is typically achieved using a panel of human cancer cell lines representing different tumor types.

3.1.1. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[1]

Experimental Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: The cells are then treated with a range of concentrations of the 2-fluoro-6-morpholinoaniline derivatives (typically from 0.01 to 100 µM) and incubated for a further 48-72 hours.[1]

  • MTT Addition: Following the incubation period, MTT solution is added to each well, and the plates are incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.[1]

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a wavelength of 570 nm using a microplate reader.[1]

  • IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%, is calculated from the dose-response curves.[1]

Data Presentation:

The cytotoxic activity of the derivatives is typically summarized in a table, as exemplified below with data extrapolated from studies on the isomeric 3-fluoro-4-morpholinoaniline derivatives.[2]

Compound IDCancer Cell LineIC50 (µM)
NAM-5 (Sulfonamide derivative) MCF-7 (Breast Cancer)1.811
MDA-MB-231 (Breast Cancer)2.143
NAM-7 MCF-7 (Breast Cancer)1.883
MDA-MB-231 (Breast Cancer)4.688
Doxorubicin (Control) MCF-7 (Breast Cancer)Reference Value
MDA-MB-231 (Breast Cancer)Reference Value

Note: The data presented is for 3-fluoro-4-morpholinoaniline derivatives and serves as a predictive model for the potential activity of 2-fluoro-6-morpholinoaniline analogues.[2]

Elucidating the Mechanism of Action: Beyond Cytotoxicity

Understanding how a compound induces cancer cell death is crucial for its development as a therapeutic agent. Apoptosis, or programmed cell death, is a desirable mechanism of action for anticancer drugs.

3.2.1. Annexin V/Propidium Iodide Staining for Apoptosis Detection

This flow cytometry-based assay is a standard method for differentiating between viable, apoptotic, and necrotic cells.

Experimental Protocol:

  • Cell Treatment: Cancer cells are treated with the test compounds at their respective IC50 concentrations for a defined period (e.g., 24 or 48 hours).

  • Cell Staining: The cells are then harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI; a fluorescent dye that enters cells with compromised membranes, indicative of late apoptosis or necrosis).[3]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).[3]

Studies on the related 3-fluoro-4-morpholinoaniline derivatives have confirmed that their cytotoxic effects are mediated through the induction of apoptosis.[2]

Apoptosis_Pathway Simplified Apoptosis Induction Pathway Drug 2-Fluoro-6-morpholinoaniline Derivative Cell Cancer Cell Drug->Cell Induces Stress Mitochondria Mitochondria Cell->Mitochondria Intrinsic Pathway Caspases Caspase Cascade Activation Mitochondria->Caspases Release of Cytochrome c Apoptosis Apoptosis (Programmed Cell Death) Caspases->Apoptosis

Caption: A simplified diagram illustrating a potential apoptosis induction pathway.

3.2.2. Cell Cycle Analysis

Many anticancer drugs exert their effects by arresting the cell cycle at specific phases, thereby preventing cell proliferation.

Experimental Protocol:

  • Cell Treatment and Fixation: Cancer cells are treated with the compounds and then harvested and fixed in ethanol.

  • Staining and Analysis: The fixed cells are stained with a DNA-intercalating dye (e.g., propidium iodide) and analyzed by flow cytometry to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]

In Vivo Evaluation: Assessing Therapeutic Efficacy in a Biological System

Promising candidates identified from in vitro studies should be further evaluated in preclinical animal models to assess their in vivo efficacy and safety.

3.3.1. Xenograft Models

Human tumor xenografts, where human cancer cells are implanted into immunodeficient mice, are a widely used model for preclinical in vivo anticancer drug screening.[4]

Experimental Protocol:

  • Tumor Implantation: Human cancer cells are implanted subcutaneously or orthotopically into immunodeficient mice.

  • Compound Administration: Once the tumors reach a palpable size, the mice are treated with the 2-fluoro-6-morpholinoaniline derivative via an appropriate route of administration (e.g., oral gavage, intraperitoneal injection).

  • Tumor Growth Monitoring: Tumor volume is measured regularly to assess the antitumor efficacy of the compound.

  • Toxicity Assessment: The general health of the mice is monitored, and body weight is recorded as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, the tumors are excised and weighed, and further analysis (e.g., histopathology, biomarker analysis) can be performed.

InVivo_Workflow In Vivo Xenograft Model Workflow A Human Cancer Cell Culture B Implantation into Immunodeficient Mice A->B C Tumor Growth B->C D Treatment with Test Compound C->D E Monitoring of Tumor Growth and Toxicity D->E F Endpoint Analysis E->F

Caption: A streamlined workflow for in vivo evaluation using a xenograft model.

Structure-Activity Relationship (SAR) and Future Directions

The synthesis and biological evaluation of a library of 2-fluoro-6-morpholinoaniline derivatives will enable the elucidation of structure-activity relationships. By systematically modifying different parts of the molecule and assessing the impact on anticancer activity, it is possible to identify key structural features that are essential for potency and selectivity. This information will guide the design of next-generation analogues with improved therapeutic properties.

Future research in this area should focus on:

  • Expansion of the derivative library: Synthesizing a wider range of analogues to comprehensively probe the chemical space around the 2-fluoro-6-morpholinoaniline scaffold.

  • Identification of the molecular target(s): Elucidating the specific cellular targets of the most potent compounds to understand their mechanism of action at a molecular level.

  • In-depth preclinical evaluation: Subjecting the most promising lead compounds to a comprehensive suite of in vivo studies to assess their efficacy, pharmacokinetics, and toxicology.

Conclusion: A Promising Scaffold for a New Generation of Anticancer Drugs

The 2-fluoro-6-morpholinoaniline scaffold represents a promising starting point for the development of novel anticancer agents. The strategic combination of a fluorinated aniline and a morpholine moiety provides a foundation for the design of compounds with potentially favorable drug-like properties. The systematic approach to synthesis and biological evaluation outlined in this guide provides a robust framework for unlocking the therapeutic potential of this exciting class of molecules. Through continued research and development, 2-fluoro-6-morpholinoaniline derivatives may one day contribute to the arsenal of targeted therapies available to cancer patients.

References

  • Sciforum. Synthesis and anticancer evaluation of novel morpholine analogues. [Link]

  • National Center for Biotechnology Information. New Anticancer Agents: In Vitro and In Vivo Evaluation. [Link]

  • ResearchGate. Anticancer activities of compounds 6a–v against different cancer cell... [Link]

  • National Center for Biotechnology Information. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. [Link]

  • MDPI. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Fluoro-6-methoxyaniline in Modern Chemical Synthesis. [Link]

  • CSIR-NCL Library, Pune. Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells. [Link]

  • ResearchGate. Pharmacological profile of morpholine and its derivatives Several... [Link]

  • National Center for Biotechnology Information. 6-Morpholino- and 6-amino-9-sulfonylpurine derivatives. Synthesis, computational analysis, and biological activity. [Link]

  • National Center for Biotechnology Information. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 2-Fluoro-6-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 2-Fluoro-6-morpholinoaniline, focusing on its solubility and stability. As a Senior Application Scientist, this document synthesizes foundational chemical principles with actionable, field-proven experimental protocols. The guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and methodologies to effectively handle, formulate, and develop this promising molecule. By understanding the interplay of its structural components—the fluoro group, the aniline core, and the morpholine ring—we can anticipate and experimentally determine its behavior in various environments, a cornerstone of successful preclinical and clinical development.

Introduction: The Significance of 2-Fluoro-6-morpholinoaniline in Medicinal Chemistry

2-Fluoro-6-morpholinoaniline is a substituted aniline derivative of significant interest in medicinal chemistry. Its unique structural composition suggests a potential for diverse pharmacological activities. The morpholine moiety is a well-established pharmacophore known to enhance aqueous solubility, improve metabolic stability, and modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] The fluorine atom, a common substituent in modern pharmaceuticals, can influence binding affinity, metabolic pathways, and pKa, thereby affecting absorption and bioavailability. The aniline core, while a versatile scaffold, is also susceptible to oxidative degradation.[3][4]

A thorough understanding of the solubility and stability of 2-Fluoro-6-morpholinoaniline is paramount for its advancement as a potential therapeutic agent. Poor solubility can hinder formulation development and lead to erratic absorption, while instability can compromise shelf-life, therapeutic efficacy, and patient safety. This guide provides a robust framework for characterizing these critical attributes in accordance with international regulatory standards.[5][6]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 2-Fluoro-6-morpholinoaniline is presented below. It is important to note that some of these values are predicted and should be experimentally verified.

PropertyValueSource
CAS Number 179900-22-2N/A
Molecular Formula C₁₀H₁₃FN₂ON/A
Molecular Weight 196.22 g/mol N/A
Predicted Boiling Point 333.1 ± 42.0 °CN/A
Predicted Density 1.232 ± 0.06 g/cm³N/A
Predicted pKa 6.19 ± 0.40N/A

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. The presence of the morpholine ring in 2-Fluoro-6-morpholinoaniline is anticipated to confer a degree of aqueous solubility.[1] However, the aniline core is relatively hydrophobic. Therefore, a comprehensive solubility assessment across a range of pH values and in various solvents is essential.

Theoretical Considerations
  • Impact of the Morpholine Group: The morpholine ring, with its ether oxygen and tertiary amine, can participate in hydrogen bonding with water molecules, which generally enhances aqueous solubility.[1]

  • Impact of the Fluoro Group: The fluorine atom is highly electronegative and can influence the electronic properties of the aniline ring, potentially affecting its pKa and by extension, its pH-dependent solubility.

  • pH-Dependent Solubility: The aniline nitrogen and the morpholine nitrogen are basic centers that can be protonated at acidic pH. The resulting salt forms are expected to have significantly higher aqueous solubility than the free base.

Experimental Protocols for Solubility Determination

Two primary methods are recommended for determining the solubility of 2-Fluoro-6-morpholinoaniline: the kinetic solubility assay for high-throughput screening and the thermodynamic (shake-flask) solubility assay for definitive equilibrium solubility.

This method is rapid and suitable for early-stage discovery to quickly assess the solubility of a compound from a DMSO stock solution.[7][8][9][10]

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 2-Fluoro-6-morpholinoaniline in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

  • Addition of Aqueous Buffer: To each well, add a phosphate-buffered saline (PBS) solution at various pH values (e.g., pH 5.0, 7.4, and 9.0) to achieve final compound concentrations ranging from 1 µM to 200 µM. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for a defined period (e.g., 2 hours) with gentle shaking.[9]

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.[7]

This is the gold-standard method for determining the equilibrium solubility of a compound.[11][12][13][14]

Protocol:

  • Sample Preparation: Add an excess amount of solid 2-Fluoro-6-morpholinoaniline to vials containing various solvents of interest (e.g., water, PBS at different pH values, ethanol, propylene glycol).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[11][14]

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Analysis: The determined concentration represents the thermodynamic solubility of the compound in the respective solvent at that temperature.

Diagram of the Thermodynamic Solubility Workflow:

G cluster_prep Sample Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_analyze Analysis A Weigh excess solid 2-Fluoro-6-morpholinoaniline B Add to vials with various solvents A->B C Seal and agitate (24-48h at constant T) B->C D Centrifuge or filter C->D E Collect supernatant/ filtrate D->E F Quantify concentration (HPLC-UV) E->F G Determine Thermodynamic Solubility F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Assessment

The stability of a drug substance is a critical quality attribute that ensures its safety and efficacy throughout its shelf life.[15] Stability studies for 2-Fluoro-6-morpholinoaniline should be conducted according to the International Council for Harmonisation (ICH) guidelines.[5][6] These studies involve both forced degradation (stress testing) and formal (long-term and accelerated) stability studies.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish degradation pathways.[16][17][18] They are also crucial for developing and validating stability-indicating analytical methods.

Objective: To assess the susceptibility of the compound to hydrolysis at different pH values.[19]

Protocol:

  • Sample Preparation: Prepare solutions of 2-Fluoro-6-morpholinoaniline in acidic (e.g., 0.1 N HCl), neutral (e.g., water), and basic (e.g., 0.1 N NaOH) conditions.

  • Incubation: Store the solutions at an elevated temperature (e.g., 60°C) for a defined period, with samples taken at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Objective: To evaluate the compound's susceptibility to oxidation. The aniline moiety is known to be prone to oxidation.[3][4]

Protocol:

  • Sample Preparation: Prepare a solution of 2-Fluoro-6-morpholinoaniline in a suitable solvent and treat it with an oxidizing agent (e.g., 3% hydrogen peroxide).

  • Incubation: Store the solution at room temperature for a defined period, with samples taken at various time points.

  • Analysis: Analyze the samples by HPLC to monitor the degradation of the parent compound and the formation of oxidation products.

Objective: To assess the impact of light exposure on the stability of the compound, as per ICH Q1B guidelines.[20][21][22][23][24]

Protocol:

  • Sample Preparation: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[20]

  • Control: A dark control sample should be stored under the same conditions to differentiate between light-induced and thermal degradation.

  • Analysis: After the exposure period, analyze both the light-exposed and dark control samples by HPLC.

Diagram of Forced Degradation Studies Workflow:

G cluster_hydrolysis Hydrolytic Stress cluster_oxidation Oxidative Stress cluster_photo Photolytic Stress (ICH Q1B) A 2-Fluoro-6-morpholinoaniline B Acidic (0.1N HCl) Neutral (Water) Basic (0.1N NaOH) A->B D Hydrogen Peroxide (3%) A->D F UV/Vis Light Exposure A->F G Dark Control A->G C Elevated Temp (60°C) B->C H HPLC Analysis (Quantify Parent & Detect Degradants) C->H E Room Temp D->E E->H F->H G->H

Caption: Workflow for Forced Degradation Studies.

Formal Stability Studies

Formal stability studies are conducted on at least three primary batches of the drug substance to establish a re-test period.[5][16][25]

StudyStorage ConditionMinimum DurationTesting Frequency
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

The samples should be stored in containers that simulate the proposed packaging for storage and distribution.[16] The testing should cover physical, chemical, and microbiological attributes as appropriate.

Predicted Degradation Pathways

Based on the chemical structure of 2-Fluoro-6-morpholinoaniline, the primary degradation pathway is likely to be oxidation of the aniline nitrogen. This can lead to the formation of various colored products, including nitroso, nitro, and polymeric species.[3][4] Hydrolysis of the morpholine ring is less likely under normal conditions but could occur under harsh acidic or basic conditions.

Diagram of a Potential Oxidative Degradation Pathway:

G A 2-Fluoro-6-morpholinoaniline B Oxidation [O] A->B C N-Oxide Derivative B->C D Further Oxidation/ Polymerization C->D E Colored Degradation Products D->E

Caption: Potential Oxidative Degradation of Aniline Moiety.

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 2-Fluoro-6-morpholinoaniline. By implementing the detailed protocols outlined herein, researchers can generate the robust data necessary to support formulation development, define appropriate storage conditions, and ensure the quality, safety, and efficacy of this promising compound. A thorough understanding of these fundamental physicochemical properties is a critical step in the journey from a molecule of interest to a potential life-changing therapeutic.

References

  • Atlas-mts.com. (2021, December 13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions.
  • European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
  • Scribd. Ich Guidelines For Stability Testing of New Drug Substance and Drug Products.
  • European Medicines Agency. (1998, January 1). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • ECA Academy. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products.
  • Benchchem. Morpholine: A Privileged Pharmacophore in Modern Drug Discovery.
  • AxisPharm. Kinetic Solubility Assays Protocol.
  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • ChemicalBook. N-Phenylmorpholine(92-53-5).
  • PubMed.
  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products.
  • Protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility.
  • E3S Web of Conferences.
  • SNS Courseware. ICH STABILITY TESTING GUIDELINES.
  • YouTube. (2024, November 17). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals.
  • ResearchGate.
  • Aarti Industries. 348-54-9_GPS_2-fluoroaniline (CL-4: PUBLIC).
  • PMC - NIH. Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • ChemicalBook. 2-Fluoroaniline | 348-54-9.
  • PubChem. 2-Fluoroaniline.
  • Pharmaffiliates. (2026, January 9). API Hydrolytic Stability Testing.
  • ResearchGate.
  • Benchchem. Application Notes and Protocols for Determining the Solubility of Novel Compounds.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • IWA Publishing. (2011, April 1).
  • Sihauli Chemicals.
  • Vanderbilt University. (2025, July 24). Kinetic Solubility 96 –Well Protocol.
  • ChemicalBook. 2-Fluoroaniline CAS#: 348-54-9.
  • Sigma-Aldrich. N-Phenylmorpholine for synthesis 92-53-5.
  • Creative Biolabs. Solubility Assessment Service.
  • Q Laboratories. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • JRC Publications Repository.
  • ResearchGate.
  • ResearchGate. (2022, July 20).
  • IWA Publishing. (2011, April 1).
  • ResearchGate. (2025, August 6).
  • Evotec. Thermodynamic Solubility Assay.
  • PCBIS | UAR 3286. Thermodynamic solubility.
  • PubChem - NIH. 4-Phenylmorpholine.
  • Rwanda FDA. Guidance on Stability Testing for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs).
  • PMC - NIH. (2023, February 25).
  • VSNCHEM. N-PHENYL MORPHOLINE.
  • CDC.
  • SPL. (2024, April 5). ASTM D2619 (Hydrolytic Stability).
  • Pharma Innov
  • PMC - NIH.
  • PubChem. 2-Phenylmorpholine.

Sources

Unlocking New Therapeutic Avenues: A Technical Guide to the Research Applications of 2-Fluoro-6-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Fluoro-6-morpholinoaniline Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer both potent biological activity and favorable pharmacokinetic profiles is paramount. 2-Fluoro-6-morpholinoaniline emerges as a compound of significant interest, strategically combining three key structural motifs: a fluorinated aniline, a morpholine ring, and a specific ortho-substitution pattern. While direct and extensive biological data on this precise molecule is nascent, a comprehensive analysis of its constituent parts provides a compelling rationale for its exploration as a core structure in drug discovery, particularly in the realm of oncology and immunology.

The morpholine moiety is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into bioactive molecules to enhance properties such as aqueous solubility, metabolic stability, and target binding affinity.[1][2] Its presence can modulate the pKa of the aniline nitrogen, influencing the overall physicochemical properties of the molecule.[3][4] The fluoroaniline component is also a cornerstone of many targeted therapies. The strategic placement of a fluorine atom can significantly impact a molecule's binding affinity to its biological target through favorable electrostatic and hydrophobic interactions.[5][6][7] Furthermore, the C-F bond is exceptionally stable, often improving metabolic resistance and bioavailability.[8]

This guide will provide researchers, scientists, and drug development professionals with an in-depth technical overview of the potential research applications of 2-Fluoro-6-morpholinoaniline. We will focus on its promising role as a scaffold for the development of novel kinase inhibitors, particularly targeting the PI3K/AKT/mTOR signaling pathway, and provide detailed experimental workflows for its synthesis and biological evaluation.

Hypothesized Primary Application: A Scaffold for Novel PI3K Pathway Inhibitors

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[9][10] Its dysregulation is a frequent event in a multitude of human cancers, making it a highly attractive target for therapeutic intervention.[7][9] Numerous successful kinase inhibitors incorporate the morpholine ring, which has been shown to form crucial hydrogen bond interactions with the hinge region of the kinase domain, a key feature for potent inhibition.[1][10] Specifically, the morpholine oxygen can act as a hydrogen bond acceptor, interacting with the backbone NH of conserved amino acid residues like valine in the PI3K active site.[10]

The 2-fluoro-6-morpholinoaniline scaffold is particularly well-suited for targeting the ATP-binding pocket of kinases like PI3K. The aniline nitrogen can serve as a key hydrogen bond donor, while the fluorinated phenyl ring can engage in favorable hydrophobic and aromatic interactions within the pocket. The ortho-fluoro substituent can also influence the conformation of the molecule, potentially locking it into a bioactive conformation for optimal target engagement.

Based on this structural analysis, we propose that 2-Fluoro-6-morpholinoaniline is a high-potential starting point for the development of novel and selective PI3K inhibitors. The following sections will detail the synthetic route to this core scaffold and the experimental protocols to validate this hypothesis.

Experimental Protocols

Synthesis of 2-Fluoro-6-morpholinoaniline

Step 1: Synthesis of 4-(2-Fluoro-6-nitrophenyl)morpholine

  • To a stirred solution of 1,2-difluoro-3-nitrobenzene (1 equivalent) in a suitable aprotic polar solvent such as N,N-Dimethylformamide (DMF), add morpholine (1.1 equivalents) and a mild base such as potassium carbonate (K₂CO₃, 1.5 equivalents).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 4-(2-fluoro-6-nitrophenyl)morpholine.

Step 2: Reduction to 2-Fluoro-6-morpholinoaniline

  • Dissolve the 4-(2-fluoro-6-nitrophenyl)morpholine (1 equivalent) from the previous step in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent. A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C, 10 mol%) under a hydrogen atmosphere. Alternatively, chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) can be used.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • After the reaction is complete, filter the catalyst (if using Pd/C) and concentrate the solvent under reduced pressure.

  • If an acid was used, neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

  • Purify the crude product by column chromatography on silica gel to obtain pure 2-Fluoro-6-morpholinoaniline.

Diagram: Proposed Synthetic Workflow

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitro Group Reduction 1,2-difluoro-3-nitrobenzene 1,2-difluoro-3-nitrobenzene Reaction1 DMF, K2CO3 80-100 °C 1,2-difluoro-3-nitrobenzene->Reaction1 Morpholine Morpholine Morpholine->Reaction1 Intermediate 4-(2-Fluoro-6-nitrophenyl)morpholine Reaction1->Intermediate Reaction2 Pd/C, H2 Ethanol Intermediate->Reaction2 Product 2-Fluoro-6-morpholinoaniline Reaction2->Product G Start Start Compound_Dilution Prepare serial dilutions of test compounds Start->Compound_Dilution Plate_Setup Add compounds to 384-well plate Compound_Dilution->Plate_Setup Enzyme_Prep Prepare PI3Kα enzyme and PIP2 substrate Enzyme_Addition Add PI3Kα enzyme Enzyme_Prep->Enzyme_Addition Plate_Setup->Enzyme_Addition Incubation1 Incubate (15 min) Enzyme_Addition->Incubation1 Reaction_Start Add ATP/PIP2 solution Incubation1->Reaction_Start Incubation2 Incubate (60 min, 30°C) Reaction_Start->Incubation2 Detection Add ADP-Glo™ reagents Incubation2->Detection Readout Measure luminescence Detection->Readout Analysis Calculate IC50 values Readout->Analysis End End Analysis->End

Caption: Workflow for the in vitro PI3Kα inhibition assay.

Cell-Based Proliferation Assays

To assess the anti-proliferative effects of 2-Fluoro-6-morpholinoaniline derivatives on cancer cells, standardized cell viability assays such as the MTT or Sulforhodamine B (SRB) assay can be employed. [10][12][13] MTT Assay Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer cell line) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. [12]Metabolically active cells will reduce the yellow MTT to purple formazan crystals. [12]4. Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

SRB Assay Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After treatment, fix the cells by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain the fixed cells with Sulforhodamine B (SRB) solution for 30 minutes at room temperature. SRB binds to cellular proteins. [13]4. Washing: Remove the unbound SRB by washing with 1% acetic acid.

  • Solubilization: Solubilize the bound dye with a Tris-base solution.

  • Absorbance Reading: Measure the absorbance at 510 nm.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀.

AssayPrincipleAdvantages
MTT Measures mitochondrial reductase activityWidely used, reflects metabolic activity
SRB Measures total cellular protein contentLess prone to interference from reducing compounds, stable endpoint

Broader Potential and Future Directions

While the primary focus of this guide is on PI3K inhibition, the 2-Fluoro-6-morpholinoaniline scaffold holds promise for targeting other kinases implicated in cancer and inflammatory diseases. These include:

  • Epidermal Growth Factor Receptor (EGFR): The anilinoquinazoline scaffold is a well-established core for EGFR inhibitors. [6][8][14]Derivatives of 2-Fluoro-6-morpholinoaniline could be explored for their activity against both wild-type and mutant forms of EGFR.

  • Bruton's Tyrosine Kinase (BTK): BTK is a key regulator of B-cell signaling and a validated target in B-cell malignancies and autoimmune diseases. [15][16][17]Several BTK inhibitors feature aniline and heterocyclic moieties, suggesting that this scaffold could be adapted for BTK inhibition.

Future research should focus on synthesizing a library of derivatives based on the 2-Fluoro-6-morpholinoaniline core. Modifications could include substitutions on the aniline nitrogen and the phenyl ring to explore the structure-activity relationship (SAR) and optimize potency and selectivity. Promising compounds should then be profiled against a panel of kinases to determine their selectivity and further evaluated in cellular and in vivo models of cancer.

Conclusion

2-Fluoro-6-morpholinoaniline represents a strategically designed and highly promising scaffold for the development of novel therapeutic agents. Its unique combination of a "privileged" morpholine ring and a bioisosterically advantageous fluorine atom provides a solid foundation for targeting key enzymes in pathological signaling pathways. This guide has outlined the rationale for its application in kinase inhibitor discovery, with a particular focus on the PI3K pathway, and has provided detailed, actionable protocols for its synthesis and biological evaluation. It is our hope that this technical resource will empower researchers to explore the full potential of this exciting molecular framework and accelerate the discovery of next-generation targeted therapies.

References

  • BenchChem. (n.d.). Application Notes and Protocols for PI3K-IN-23 In Vitro Assay.
  • Takeda, T., Wang, Y., & Bryant, S. H. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Computer-Aided Molecular Design, 30(4), 323–330.
  • Singh, R. K., Kumar, S., & Singh, P. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
  • Promega Corporation. (n.d.). PI3K(p110δ/p85α) Kinase Assay.
  • Karpen, M. E., Johnson, T. A., & Lardy, B. S. (2024).
  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of Medicinal Chemistry, 57(14), 5845-5859.
  • Granchi, C., Rizzolio, F., & Minutolo, F. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 366-382.
  • Gill, H., Lounnas, V., & Böhm, H. J. (2015). The role of fluorine in medicinal chemistry. Expert Opinion on Drug Discovery, 10(12), 1303-1320.
  • Sun, J., et al. (2021). Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors for treatment of non-small cell lung cancer. Scientific Reports, 11(1), 1888.
  • Khamitova, A. A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • Pinho, e., et al. (2023). Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. Polymers, 15(7), 1703.
  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: a review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Kasinski, A. L., & Slack, F. J. (2016). Sulforhodamine B (SRB)
  • Pan, Z., et al. (2016). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. ACS Medicinal Chemistry Letters, 7(9), 839-844.
  • Gu, D., et al. (2020). Inhibitors targeting Bruton's tyrosine kinase in cancers: drug development advances. Molecular Cancer, 19(1), 1-17.
  • Engel, J., et al. (2021). Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. European Journal of Medicinal Chemistry, 224, 113702.
  • Serafini, M., et al. (2021).
  • Chemical Suppliers. (n.d.). 2-Fluoro-6-morpholinoaniline | CAS 179900-22-2.
  • PubChem. (n.d.). 3-Fluoro-4-morpholinoaniline.
  • Patel, S. B., et al. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(3), 1334-1341.
  • Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
  • Ossila. (n.d.). 3-Fluoro-4-morpholinoaniline | CAS Number 93246-53-8.
  • Tam, C. S., et al. (2024). BTK inhibitors in CLL: second-generation drugs and beyond. Blood Advances, 8(10), 2539-2550.
  • Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3123-3134.
  • Gzella, A., et al. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Molecules, 29(12), 2855.
  • Chemsrc. (n.d.). 4-Morpholinoaniline | CAS#:2524-67-6.

Sources

An In-Depth Technical Guide to Morpholine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Morpholine, a six-membered saturated heterocycle, has firmly established itself as a "privileged scaffold" in modern drug discovery.[1] Its frequent appearance in a wide range of approved drugs and clinical candidates is not coincidental but is rooted in a unique combination of advantageous physicochemical properties, metabolic stability, and synthetic tractability.[2][3] This guide provides drug development professionals with a comprehensive analysis of the morpholine moiety, moving from its fundamental properties to its application in market-leading therapeutics. We will explore the causality behind its selection in drug design, detail synthetic strategies, analyze structure-activity relationships (SAR), and present case studies of its role in successful drugs, thereby offering a robust framework for leveraging this versatile scaffold in future medicinal chemistry endeavors.

The Morpholine Scaffold: A Privileged Structure in Drug Design

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, often leading to compounds with diverse therapeutic activities.[4] Morpholine's privileged status stems from a synergistic combination of its structural and electronic features.

Physicochemical and Pharmacokinetic Advantages

The utility of the morpholine ring is largely driven by its favorable physicochemical characteristics that positively influence a compound's overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[5][6]

  • Aqueous Solubility: The ether oxygen atom within the morpholine ring is an effective hydrogen bond acceptor. Incorporating this moiety can significantly enhance the aqueous solubility of a parent molecule, a critical factor for oral bioavailability and formulation.

  • Reduced Basicity: The electron-withdrawing effect of the ring's oxygen atom lowers the basicity of the nitrogen atom (pKa ≈ 8.4) compared to analogous cyclic amines like piperidine.[1] This attenuated basicity is highly desirable as it reduces the likelihood of off-target interactions with acidic cellular components (e.g., phospholipids) and can mitigate toxicity.

  • Metabolic Stability: The morpholine ring itself is generally resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes.[4] While metabolism can occur, typically through ring-opening, it is often a slower process compared to other N-heterocycles, contributing to improved pharmacokinetic profiles and longer half-lives.[7]

  • Balanced Lipophilicity: The scaffold provides a well-balanced lipophilic-hydrophilic profile, which is crucial for effective drug design, particularly for agents targeting the central nervous system (CNS) where permeation of the blood-brain barrier is required.[8][9]

Structural Versatility

The morpholine ring serves as a versatile and synthetically accessible building block.[3][6] Its secondary amine provides a convenient attachment point for a wide variety of molecular fragments, allowing chemists to readily explore chemical space and optimize compound properties.[9] This synthetic flexibility is a key reason for its widespread use in constructing large compound libraries for high-throughput screening.[2]

Synthetic Strategies for Morpholine Derivatives

The facile synthesis of the morpholine core and its derivatives is a major advantage for its use in drug discovery.[2] Numerous methods exist, ranging from classical cyclizations to modern catalytic approaches.

Palladium-Catalyzed Carboamination

A powerful and elegant method for constructing substituted morpholines involves the palladium-catalyzed intramolecular carboamination of unsaturated amino alcohols. This approach allows for the stereoselective synthesis of complex derivatives from readily available starting materials.[10]

G cluster_start Starting Materials cluster_synthesis Key Synthetic Steps AminoAlcohol Enantiopure Amino Alcohol O_Allylation O-Allylation AminoAlcohol->O_Allylation 1. NaH, Allyl Bromide ArylBromide Aryl/Alkenyl Bromide Carboamination Pd-Catalyzed Carboamination ArylBromide->Carboamination Pd(OAc)2, P(2-furyl)3 NaOtBu, Toluene N_Arylation N-Arylation O_Allylation->N_Arylation 2. Deprotection 3. Pd-catalyzed N-arylation N_Arylation->Carboamination Pd(OAc)2, P(2-furyl)3 NaOtBu, Toluene FinalProduct Substituted Morpholine Carboamination->FinalProduct Intramolecular Cyclization

General Protocol for Pd-Catalyzed Carboamination

This protocol is a representative example based on established literature.[10] Researchers must adapt and optimize conditions for their specific substrates.

  • Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), charge Palladium(II) acetate (Pd(OAc)₂, 2 mol%), Tri(2-furyl)phosphine (P(2-furyl)₃, 8 mol%), and Sodium tert-butoxide (NaOtBu, 2.0 equiv).

  • Reactant Addition: Evacuate and backfill the tube with inert gas. Add the aryl bromide (2.0 equiv) and a solution of the N-aryl ethanolamine substrate (1.0 equiv) in dry toluene (to achieve a concentration of ~0.4 M).

  • Reaction: Seal the tube and heat the reaction mixture to 105 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Self-Validation: The success of the reaction is confirmed by NMR and mass spectrometry to verify the structure and purity of the final morpholine product. The diastereoselectivity can be assessed by ¹H NMR analysis of the crude product before purification.[10]

Therapeutic Applications & Case Studies

The impact of the morpholine scaffold is best illustrated by its presence in several blockbuster drugs across various therapeutic areas.[11] The morpholine moiety is often critical for the drug's activity, pharmacokinetics, or both.[3][4]

Linezolid: An Oxazolidinone Antibiotic

Linezolid (Zyvox) is a crucial antibiotic for treating infections caused by multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[12]

  • Mechanism of Action: Linezolid inhibits the initiation of bacterial protein synthesis by binding to the 23S ribosomal RNA on the 50S subunit, preventing the formation of a functional 70S initiation complex.[7][] This is a unique mechanism that circumvents cross-resistance with other protein synthesis inhibitors.[14]

  • Role of the Morpholine Ring: The morpholino group is essential for Linezolid's antibacterial activity.[15] It also contributes to the drug's favorable pharmacokinetic profile, including good oral bioavailability.[14] The primary route of metabolism for Linezolid is the oxidation of the morpholine ring, which leads to inactive metabolites.[7]

G Linezolid Linezolid Ribosome50S Bacterial 50S Ribosomal Subunit Linezolid->Ribosome50S Binds to 23S rRNA InitiationComplex 70S Initiation Complex Ribosome50S->InitiationComplex Formation Blocked ProteinSynthesis Bacterial Protein Synthesis InitiationComplex->ProteinSynthesis Inhibited BacterialGrowth Bacterial Growth ProteinSynthesis->BacterialGrowth Halted

Gefitinib: An EGFR Inhibitor for Cancer Therapy

Gefitinib (Iressa) is a tyrosine kinase inhibitor (TKI) used to treat non-small-cell lung cancer (NSCLC) in patients with specific mutations in the epidermal growth factor receptor (EGFR).[16][17]

  • Mechanism of Action: Gefitinib competitively binds to the ATP-binding site within the intracellular domain of the EGFR tyrosine kinase.[18][19] This inhibition blocks downstream signaling pathways, such as the Ras-MAPK and PI3K-Akt pathways, which are crucial for cancer cell proliferation and survival, ultimately leading to apoptosis.[16][19]

  • Role of the Morpholine Ring: The morpholine group in Gefitinib is a key structural feature that enhances its solubility and pharmacokinetic properties.[20] This hydrophilic moiety helps to balance the lipophilicity of the quinazoline core, contributing to the overall drug-like properties of the molecule.

Aprepitant: An Antiemetic Agent

Aprepitant (Emend) is a selective neurokinin-1 (NK₁) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[21][22]

  • Mechanism of Action: Aprepitant blocks the binding of Substance P, a key neurotransmitter involved in the vomiting reflex, to NK₁ receptors in the brain.[21] By antagonizing this receptor, Aprepitant effectively reduces emesis.[22]

  • Role of the Morpholine Ring: The highly substituted morpholine core acts as a rigid scaffold, correctly orienting the pharmacophoric elements—the trifluoromethylphenyl and fluorophenyl groups—for high-affinity binding to the NK₁ receptor.[21] The morpholine itself is a crucial component of the active pharmacophore.[4][22]

Drug NameTherapeutic ClassTargetRole of Morpholine Moiety
Linezolid AntibioticBacterial 50S RibosomeEssential for antibacterial activity; influences pharmacokinetics.[14][15]
Gefitinib AnticancerEGFR Tyrosine KinaseEnhances solubility and pharmacokinetic properties.[20]
Aprepitant AntiemeticNK₁ ReceptorActs as a rigid scaffold for optimal pharmacophore presentation.[21][22]
Reboxetine AntidepressantNorepinephrine TransporterCore structural element, contributes to CNS penetration.[8]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the morpholine scaffold has yielded deep insights into the structural requirements for various biological activities.[4][23]

  • N-Substitution: The nitrogen atom is the most common point of diversification. Attaching aryl, heteroaryl, or complex side chains directly influences the molecule's interaction with its biological target. For example, in many kinase inhibitors, the N-aryl morpholine moiety positions the molecule within the ATP-binding pocket.[4]

  • C-Substitution: Introducing substituents on the carbon atoms of the morpholine ring can have profound effects. This can create stereocenters, which may lead to enantioselective binding. C-substitution can also be used to block sites of metabolism, thereby improving the drug's half-life.[10]

  • Ring Modification: While less common, replacing the morpholine oxygen with sulfur (to form a thiomorpholine) or other groups can modulate the electronic properties and conformation of the ring, offering another avenue for optimization.[24]

G

Future Directions and Conclusion

The morpholine scaffold continues to be a highly valuable tool in the medicinal chemist's arsenal.[25] Its application is expanding into new therapeutic areas, including neurodegenerative diseases and antivirals.[9][11] Future research will likely focus on developing novel, more efficient synthetic routes to access increasingly complex and stereochemically defined morpholine derivatives.[2] The integration of computational methods with synthesis will further accelerate the design of next-generation therapeutics built around this remarkable heterocyclic core.[26]

References

  • Kaur, R., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available from: [Link]

  • Niranjan, K. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. INTERNATIONAL JOURNAL OF PROGRESSIVE RESEARCH IN ENGINEERING MANAGEMENT AND SCIENCE, 5(1), 1438-1446. Available from: [Link]

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. Available from: [Link]

  • Tzara, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available from: [Link]

  • Vassilara, F., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available from: [Link]

  • Kaur, H., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 287-303. Available from: [Link]

  • ResearchGate. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Available from: [Link]

  • Naim, M.J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate. Available from: [Link]

  • Jain, A., & Sahu, S.K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available from: [Link]

  • Cilibrizzi, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(13), 2299-2319. Available from: [Link]

  • Dwivedi, P., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. Available from: [Link]

  • Jain, A., & Sahu, S.K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available from: [Link]

  • Wolfe, J.P., et al. (2007). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 9(22), 4535-4538. Available from: [Link]

  • Ghafourian, S., et al. (2018). Linezolid: a review of its properties, function, and use in critical care. Journal of Intensive Care, 6, 34. Available from: [Link]

  • Wikipedia. Aprepitant. Available from: [Link]

  • Narang, M., & Gomber, S. (2003). Linezolid. Indian Pediatrics, 40, 755-760. Available from: [Link]

  • PubChem. Aprepitant. Available from: [Link]

  • ResearchGate. (2021). Structure of aprepitant with its key elements marked. Available from: [Link]

  • ResearchGate. (2023). Aprepitant's active chemical structure. Available from: [Link]

  • Naim, M.J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. Journal of Advanced Pharmaceutical Technology & Research. Available from: [Link]

  • Drugs.com. (2023). Aprepitant: Package Insert / Prescribing Information / MOA. Available from: [Link]

  • Tenk, A., & Foley, K. (2024). Linezolid. StatPearls. Available from: [Link]

  • ResearchGate. Biological activities of morpholine derivatives and molecular targets involved. Available from: [Link]

  • Cilibrizzi, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(13), 2299-2319. Available from: [Link]

  • ResearchGate. (2003). Mechanism of action of gefitinib. Available from: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Gefitinib? Available from: [Link]

  • CyberLeninka. (2024). SYNTHESIS OF N-ALLYL MORPHOLINE AND N-PROPARGYL MORPHOLINE AND THEIR PROPERTIES IN PASS ONLINE. Available from: [Link]

  • PubChem. Gefitinib. Available from: [Link]

  • Troian-Gautier, L., et al. (2023). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. Available from: [Link]

  • Tandon, M., et al. (2018). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 23(11), 2841. Available from: [Link]

  • Organic Chemistry Portal. Morpholine synthesis. Available from: [Link]

  • Taylor & Francis. Gefitinib – Knowledge and References. Available from: [Link]

  • ResearchGate. (2019). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. Available from: [Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of 2-Fluoro-6-morpholinoaniline and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Fluoro-6-morpholinoaniline Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and specific heterocyclic moieties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] The 2-fluoro-6-morpholinoaniline core is a privileged scaffold that combines the metabolic stability and unique electronic properties conferred by the fluorine atom with the favorable physicochemical and solubility characteristics of the morpholine group. Fluorine substitution can enhance binding affinity, modulate pKa, and block metabolic oxidation, while the morpholine ring is a common feature in approved drugs, improving aqueous solubility and acting as a hydrogen bond acceptor.[1][2]

These attributes make 2-fluoro-6-morpholinoaniline derivatives valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs) across various therapeutic areas, including oncology and virology.[3][4] This guide provides a detailed exploration of the primary synthetic routes to this key intermediate, offering field-proven insights into protocol design, mechanistic considerations, and characterization.

Primary Synthetic Strategies: A Comparative Analysis

The synthesis of 2-fluoro-6-morpholinoaniline can be efficiently approached via two principal and robust methodologies:

  • Nucleophilic Aromatic Substitution (SNAr): This classical and often high-yielding approach leverages the activation of an aromatic ring by an electron-withdrawing group (typically a nitro group) to facilitate the displacement of a halide by morpholine.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A powerful cross-coupling method that forms the critical C-N bond between morpholine and a suitably halogenated fluoroaniline precursor, offering excellent functional group tolerance.[5][6]

The choice between these routes depends on factors such as starting material availability, cost, scalability, and the desired substitution pattern on the final derivatives.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr) Pathway

This strategy is arguably the most direct and is predicated on the high reactivity of ortho-fluoro-nitroaromatics. The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack, making the displacement of the adjacent fluorine atom by morpholine highly efficient.[7][8] The reaction is typically followed by a standard reduction of the nitro group to yield the target aniline. This two-step sequence is robust and highly scalable.[9]

Workflow Diagram: SNAr Pathway

sn_ar_workflow A 1,2-Difluoro-3-nitrobenzene (Starting Material) C S N Ar Reaction (Base, Solvent) A->C B Morpholine (Nucleophile) B->C D 4-(2-Fluoro-6-nitrophenyl)morpholine (Intermediate) C->D C-N Bond Formation E Nitro Group Reduction (e.g., H₂, Pd/C) D->E F 2-Fluoro-6-morpholinoaniline (Final Product) E->F Reduction

Caption: SNAr synthetic workflow for 2-fluoro-6-morpholinoaniline.

Detailed Protocol 1: SNAr Synthesis

Part A: Synthesis of 4-(2-Fluoro-6-nitrophenyl)morpholine (Intermediate)

  • Reagents and Materials:

    • 1,2-Difluoro-3-nitrobenzene

    • Morpholine (≥99%)

    • Potassium Carbonate (K₂CO₃), anhydrous

    • Dimethyl Sulfoxide (DMSO), anhydrous

    • Ethyl acetate (EtOAc)

    • Brine solution

    • Magnesium sulfate (MgSO₄), anhydrous

  • Procedure:

    • To a stirred solution of 1,2-difluoro-3-nitrobenzene (1.0 eq) in anhydrous DMSO (5 mL per mmol of starting material), add morpholine (1.2 eq) followed by anhydrous potassium carbonate (2.0 eq).

    • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product. Purification can be achieved via flash column chromatography (Hexane:EtOAc gradient) to afford pure 4-(2-fluoro-6-nitrophenyl)morpholine.

Part B: Reduction to 2-Fluoro-6-morpholinoaniline

  • Reagents and Materials:

    • 4-(2-Fluoro-6-nitrophenyl)morpholine

    • Palladium on Carbon (Pd/C), 10 wt%

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂) balloon or Parr hydrogenator

    • Celite®

  • Procedure:

    • Dissolve the intermediate from Part A (1.0 eq) in MeOH or EtOH.

    • Carefully add 10% Pd/C (approx. 10 mol%) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

    • Evacuate the flask and backfill with hydrogen gas. Maintain a positive pressure of H₂ using a balloon or perform the reaction in a Parr apparatus (e.g., at 50 psi).

    • Stir the mixture vigorously at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

    • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent.

    • Concentrate the filtrate under reduced pressure to yield 2-fluoro-6-morpholinoaniline, which is often of sufficient purity for subsequent steps.

Strategy 2: Buchwald-Hartwig Amination Pathway

This powerful palladium-catalyzed cross-coupling reaction provides an alternative route, particularly useful if the aniline precursor is more readily available than the corresponding nitrobenzene. The reaction couples morpholine directly with a dihalogenated aniline, such as 2-bromo-6-fluoroaniline.[3] The key to success lies in the judicious choice of palladium precatalyst, ligand, and base to ensure high efficiency and selectivity.[5][10] Modern advancements, including the use of specialized phosphine ligands (e.g., RuPhos, XPhos), have made this reaction highly reliable for constructing C-N bonds.[11]

Workflow Diagram: Buchwald-Hartwig Amination

buchwald_workflow cluster_0 Reaction Components A 2-Bromo-6-fluoroaniline (Starting Material) C Buchwald-Hartwig Coupling (Pd Catalyst, Ligand, Base) A->C B Morpholine (Amine) B->C D 2-Fluoro-6-morpholinoaniline (Final Product) C->D Pd-catalyzed C-N Cross-Coupling

Caption: Buchwald-Hartwig amination workflow.

Detailed Protocol 2: Buchwald-Hartwig Amination
  • Reagents and Materials:

    • 2-Bromo-6-fluoroaniline

    • Morpholine

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • RuPhos or a similar biarylphosphine ligand

    • Sodium tert-butoxide (NaOtBu)

    • Toluene or Dioxane, anhydrous

  • Procedure:

    • Precaution: This reaction must be set up under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

    • In an oven-dried flask, combine 2-bromo-6-fluoroaniline (1.0 eq), Pd₂(dba)₃ (e.g., 2 mol%), and the phosphine ligand (e.g., 4.5 mol%).

    • Add sodium tert-butoxide (1.4 eq).

    • Evacuate and backfill the flask with the inert gas three times.

    • Add anhydrous toluene (or dioxane), followed by morpholine (1.3 eq) via syringe.

    • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and catalyst residues.

    • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

    • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to obtain the final product.

Data Summary and Characterization

The identity and purity of the synthesized 2-fluoro-6-morpholinoaniline should be confirmed using standard analytical techniques.

ParameterSNAr Method (Typical)Buchwald-Hartwig Method (Typical)
Starting Material 1,2-Difluoro-3-nitrobenzene2-Bromo-6-fluoroaniline
Key Transformation Nucleophilic Substitution & ReductionPd-Catalyzed Cross-Coupling
Overall Yield 65-85%70-90%
Purity (Post-Chroma) >98%>98%
Scalability ExcellentGood to Excellent

Characterization Data (Expected):

  • ¹H NMR: Will show characteristic signals for the aromatic protons (typically in the δ 6.5-7.5 ppm region) and the two distinct methylene protons of the morpholine ring (often around δ 2.9-3.1 ppm and δ 3.7-3.9 ppm), along with a broad singlet for the aniline -NH₂ protons.

  • ¹⁹F NMR: A singlet corresponding to the single fluorine atom.

  • Mass Spectrometry (MS): The calculated m/z for the protonated molecule [M+H]⁺ should be confirmed.[12][13][14]

  • HPLC: To confirm purity.

Mechanistic Insights: Causality Behind Experimental Choices

The SNAr Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[15]

  • Addition: The nucleophile (morpholine) attacks the carbon atom bearing the fluorine, which is ortho to the powerfully electron-withdrawing nitro group. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is the kinetic driver of the reaction. While traditionally viewed as a discrete intermediate, some modern studies suggest certain SNAr reactions may proceed through a concerted mechanism, though the addition-elimination model remains a powerful predictor for this class of reaction.[8][15]

  • Elimination: Aromatization is restored by the expulsion of the fluoride leaving group. The use of a polar aprotic solvent like DMSO is crucial as it effectively solvates the cation (K⁺) from the base, leaving the carbonate anion more reactive, while not interfering with the nucleophile.

The Buchwald-Hartwig Catalytic Cycle

This reaction is a cornerstone of modern C-N bond formation.[6]

  • Oxidative Addition: The active Pd(0) catalyst species adds to the aryl halide (2-bromo-6-fluoroaniline), forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine (morpholine) coordinates to the palladium center. The strong, non-nucleophilic base (NaOtBu) deprotonates the coordinated amine to form an amido complex.

  • Reductive Elimination: This is the product-forming step. The aniline and amido groups couple, regenerating the Pd(0) catalyst and releasing the final product, 2-fluoro-6-morpholinoaniline.

The choice of a bulky, electron-rich biarylphosphine ligand (like RuPhos) is critical; it promotes the reductive elimination step, which is often rate-limiting, and stabilizes the Pd(0) species.[11]

buchwald_cycle Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition + Ar-Br Pd(II) Complex (Ar)Pd(II)(Br)L₂ Oxidative\nAddition->Pd(II) Complex Amine\nCoordination Amine Coordination Pd(II) Complex->Amine\nCoordination + Amine-H Amine Complex [(Ar)Pd(II)(Br)L₂(AmineH)] Amine\nCoordination->Amine Complex Deprotonation\n(Base) Deprotonation (Base) Amine Complex->Deprotonation\n(Base) Amido Complex (Ar)Pd(II)(Amine)L₂ Deprotonation\n(Base)->Amido Complex Reductive\nElimination Reductive Elimination Amido Complex->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Product Out (Ar-Amine)

Caption: Simplified Buchwald-Hartwig catalytic cycle.

References

  • Royal Society of Chemistry. (n.d.). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of 2-Fluoro-6-methoxyaniline in Modern Chemical Synthesis.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding the Properties and Synthesis of 2-Fluoro-6-methoxyaniline.
  • Al-Amin, M., et al. (n.d.). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PMC.
  • Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermediates. (2025). PMC - NIH.
  • Ningbo Inno Pharmchem Co.,Ltd. (2025). Comprehensive Overview of 2-Bromo-6-fluoroaniline: Applications and Synthesis.
  • Priya A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science.
  • Concerted Nucleophilic Aromatic Substitutions. (n.d.). PMC - NIH.
  • Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC - PubMed Central - NIH.
  • The Hartwig Group. (n.d.). Publications.
  • Al-Ostath, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. NIH.
  • Chemicalbook. (n.d.). 2-FLUORO-6-NITRO-PHENYLAMINE synthesis.
  • Lauchli, R., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed.
  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2025). ResearchGate.
  • Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. (n.d.).
  • The Value of 2-Chloro-6-fluoroaniline in Pharmaceutical Synthesis. (n.d.).
  • P. de la Cruz, et al. (2023). Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. MDPI.

Sources

Application Notes & Protocols: Leveraging 2-Fluoro-6-morpholinoaniline for the Synthesis of Novel Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount to the discovery of novel therapeutics. 2-Fluoro-6-morpholinoaniline emerges as a uniquely valuable scaffold, integrating three key structural motifs that can be exploited to fine-tune the pharmacological profile of a lead compound. The ortho-fluoroaniline moiety provides a handle for modulating electronic properties and metabolic stability, while the aniline nitrogen serves as a versatile nucleophile for a myriad of synthetic transformations.[1][2] The sterically demanding yet polar morpholine group often enhances aqueous solubility and can form critical hydrogen bond interactions with biological targets.[3]

This guide provides a comprehensive overview of 2-Fluoro-6-morpholinoaniline, from its fundamental properties and synthesis to its application in the construction of complex heterocyclic systems with proven biological relevance, such as quinoline and purine derivatives.[4][5] The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles that ensure robust and reproducible outcomes.

Physicochemical & Safety Profile

A thorough understanding of a reagent's properties and handling requirements is the foundation of safe and successful experimentation.

Physicochemical Data

The key properties of 2-Fluoro-6-morpholinoaniline are summarized below. Purity is a critical parameter, as trace impurities can significantly impact the outcome of sensitive catalytic reactions.[6]

PropertyValueSource
CAS Number 179900-22-2[7]
Molecular Formula C₁₀H₁₃FN₂O-
Molecular Weight 196.23 g/mol [8]
Appearance Off-white to light brown solid/powderSupplier Data
Purity ≥95% (typically)[8]
Predicted Boiling Point 333.1±42.0 °C[9]
Predicted pKa 6.19±0.40[9]
Safety & Handling

While a specific Safety Data Sheet (SDS) for 2-Fluoro-6-morpholinoaniline is not widely available, its structure as a substituted aniline necessitates cautious handling. The following guidelines are based on data for analogous fluoroaniline compounds.[10][11][12][13]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles. Work should be conducted in a certified chemical fume hood.[13]

  • Inhalation/Contact: Aniline derivatives can be toxic if inhaled, swallowed, or absorbed through the skin.[11][14] Avoid generating dust. In case of contact, immediately flush the affected area with copious amounts of water.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[14]

Synthesis & Characterization

The availability of high-purity 2-Fluoro-6-morpholinoaniline is crucial. This section outlines a plausible synthetic route and the necessary characterization protocols.

Proposed Synthesis Pathway

The synthesis can be logically approached in a two-step sequence involving a nucleophilic aromatic substitution (SNAr) followed by a nitro group reduction. This strategy is well-precedented for the synthesis of related fluoro-morpholinoaniline isomers.[15]

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Nitro Reduction cluster_2 Purification & Characterization A 1,2-Difluoro-3-nitrobenzene C 4-(2-Fluoro-6-nitrophenyl)morpholine A->C K2CO3, DMSO 80 °C B Morpholine B->C D 4-(2-Fluoro-6-nitrophenyl)morpholine E 2-Fluoro-6-morpholinoaniline D->E Fe / NH4Cl EtOH/H2O, Reflux F 2-Fluoro-6-morpholinoaniline G Column Chromatography F->G H NMR, MS, IR Analysis G->H G A 2-Fluoro-6-morpholinoaniline C Intermediate (Uncyclized) A->C B β-Ketoester (e.g., Ethyl acetoacetate) B->C Acid Catalyst (e.g., p-TsOH) D Substituted Quinolinone C->D High Temp. (e.g., Dowtherm A) E Substituted 2-Chloroquinoline D->E POCl3 F Final Product: 2-Morpholino-4-anilinoquinoline Derivative E->F Substituted Aniline, Base

Sources

Application Notes and Protocols: 2-Fluoro-6-morpholinoaniline as a Versatile Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 2-Fluoro-6-morpholinoaniline Scaffold

In the landscape of modern medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the trajectory of a drug discovery program. The 2-fluoro-6-morpholinoaniline moiety has emerged as a privileged scaffold, offering a unique convergence of physicochemical properties that are highly advantageous for the development of targeted therapeutics, particularly in the realm of kinase inhibitors.

The strategic placement of a fluorine atom at the 2-position of the aniline ring offers several benefits. Fluorine, being the most electronegative element, can modulate the pKa of the adjacent amino group, influencing its binding interactions with target proteins. Furthermore, the introduction of fluorine can enhance metabolic stability by blocking potential sites of oxidation, a crucial factor in improving the pharmacokinetic profile of a drug candidate.[1]

The morpholine group at the 6-position is another key feature that imparts desirable drug-like properties. As a saturated heterocycle, morpholine is known to improve aqueous solubility and can act as a hydrogen bond acceptor, facilitating interactions with the hinge region of many kinases.[2] The combination of these two functionalities on a simple aniline ring provides a versatile platform for the synthesis of diverse compound libraries with the potential for high potency and selectivity. Numerous morpholine-containing compounds have demonstrated a wide range of biological activities, including as anticancer and anti-inflammatory agents.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of the 2-fluoro-6-morpholinoaniline scaffold in drug discovery, with a particular focus on the development of kinase inhibitors.

Synthesis of the 2-Fluoro-6-morpholinoaniline Scaffold

The synthesis of 2-fluoro-6-morpholinoaniline can be achieved through a reliable and scalable two-step process, analogous to the synthesis of similar fluoro-morpholinoaniline derivatives.[5] The general strategy involves a nucleophilic aromatic substitution reaction followed by the reduction of a nitro group.

Protocol 1: Synthesis of 4-(3-Fluoro-2-nitrophenyl)morpholine

This initial step involves the reaction of 1,2-difluoro-3-nitrobenzene with morpholine. The fluorine atom at the 2-position is activated towards nucleophilic substitution by the electron-withdrawing nitro group at the 3-position.

Materials:

  • 1,2-difluoro-3-nitrobenzene

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1,2-difluoro-3-nitrobenzene (1.0 eq) in acetonitrile, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 4-(3-fluoro-2-nitrophenyl)morpholine as a solid.

Protocol 2: Synthesis of 2-Fluoro-6-morpholinoaniline

The second step is the reduction of the nitro group of 4-(3-fluoro-2-nitrophenyl)morpholine to the corresponding aniline. A common and efficient method for this transformation is catalytic hydrogenation.[6]

Materials:

  • 4-(3-fluoro-2-nitrophenyl)morpholine

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve 4-(3-fluoro-2-nitrophenyl)morpholine (1.0 eq) in methanol or ethanol in a hydrogenation vessel.

  • Carefully add 10% Pd/C (10% w/w) to the solution.

  • Evacuate the vessel and backfill with hydrogen gas (or use a hydrogen balloon).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with methanol or ethanol.

  • Concentrate the combined filtrate under reduced pressure to yield 2-fluoro-6-morpholinoaniline, which can be used in the next step without further purification if of sufficient purity, or can be further purified by recrystallization or column chromatography.

Application in Kinase Inhibitor Drug Discovery

The 2-fluoro-6-morpholinoaniline scaffold is an excellent starting point for the synthesis of kinase inhibitors. The primary amino group serves as a versatile handle for the introduction of various heterocyclic core structures that are known to interact with the hinge region of kinases. A general workflow for utilizing this scaffold is outlined below.

G A 2-Fluoro-6-morpholinoaniline Scaffold B Coupling with Heterocyclic Core (e.g., Pyrimidine, Purine, Quinoline) A->B C Library of Scaffold-Core Conjugates B->C D Further Derivatization (Introduction of diverse R-groups) C->D E Focused Compound Library D->E F In Vitro Kinase Assay (e.g., PI3K, EGFR, BTK) E->F G Hit Identification & SAR Studies F->G H Lead Optimization G->H I Preclinical Development H->I

Caption: Drug discovery workflow using the 2-fluoro-6-morpholinoaniline scaffold.

Case Study: Synthesis of a Hypothetical PI3K Inhibitor

Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking. Dysregulation of the PI3K pathway is implicated in many cancers, making it an attractive target for drug development.[7] The following protocol describes the synthesis of a hypothetical PI3K inhibitor based on a purine core, a common scaffold for this target class.[4]

Protocol 3: Synthesis of N-(2-fluoro-6-morpholinophenyl)-9H-purin-6-amine

This protocol details the coupling of 2-fluoro-6-morpholinoaniline with 6-chloropurine, a common reaction in the synthesis of purine-based kinase inhibitors.

Materials:

  • 2-Fluoro-6-morpholinoaniline

  • 6-Chloropurine

  • n-Butanol (n-BuOH)

  • Diisopropylethylamine (DIPEA)

  • Diethyl ether (Et₂O)

Procedure:

  • To a mixture of 2-fluoro-6-morpholinoaniline (1.0 eq) and 6-chloropurine (1.1 eq) in n-butanol, add diisopropylethylamine (3.0 eq).

  • Heat the reaction mixture to reflux (approximately 118 °C) for 24-48 hours. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Collect the precipitate by filtration and wash with n-butanol and then with diethyl ether.

  • Dry the solid under vacuum to obtain the desired product, N-(2-fluoro-6-morpholinophenyl)-9H-purin-6-amine.

Caption: Synthetic scheme for a hypothetical PI3K inhibitor.

Biological Evaluation: In Vitro Kinase Inhibition Assay

Once a library of compounds has been synthesized, the next step is to evaluate their biological activity. A common method for assessing the potency of kinase inhibitors is an in vitro kinase assay. The following is a generalized protocol for a PI3K kinase assay.

Protocol 4: PI3Kα HTRF® Kinase Assay

This protocol utilizes the HTRF® (Homogeneous Time-Resolved Fluorescence) technology, a robust and sensitive method for measuring kinase activity.

Materials:

  • Recombinant human PI3Kα enzyme

  • PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate

  • ATP (Adenosine triphosphate)

  • PI3K HTRF® detection reagents (e.g., from Cisbio)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl₂, 1 mM DTT, 0.01% BSA)

  • 384-well low-volume white plates

  • HTRF®-compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 2 µL of the diluted test compound or DMSO (as a control) to the wells of a 384-well plate.

    • Add 4 µL of a mixture of PI3Kα enzyme and PIP2 substrate in assay buffer.

    • Initiate the kinase reaction by adding 4 µL of ATP in assay buffer. The final concentrations of enzyme, substrate, and ATP should be optimized for the specific assay.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and initiate the detection by adding 10 µL of the HTRF® detection reagents (e.g., a mixture of a europium cryptate-labeled anti-phospho-PIP3 antibody and an XL665-labeled tracer).

    • Incubate at room temperature for 60 minutes to allow for the detection reagents to bind.

  • Data Acquisition: Read the plate on an HTRF®-compatible plate reader, measuring the fluorescence emission at 620 nm and 665 nm.

  • Data Analysis: Calculate the HTRF® ratio (665 nm/620 nm * 10,000) for each well. Determine the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) and Data Presentation

The data obtained from the kinase assays can be used to establish a structure-activity relationship (SAR), which guides the optimization of the initial hits. By systematically modifying different parts of the molecule and observing the effect on potency, researchers can identify key structural features required for activity.

Table 1: Hypothetical SAR Data for N-(2-fluoro-6-morpholinophenyl)-9H-purin-6-amine Derivatives

Compound IDR¹-group at C2 of PurineR²-group at N9 of PurinePI3Kα IC₅₀ (nM)
HYPO-001 HH850
HYPO-002 -CH₃H620
HYPO-003 -ClH450
HYPO-004 H-CH₃910
HYPO-005 -Cl-CH₂CH₂OH150

This hypothetical data illustrates how small modifications to the purine core can significantly impact the inhibitory activity against PI3Kα.

Conclusion

The 2-fluoro-6-morpholinoaniline scaffold represents a valuable starting point for the design and synthesis of novel kinase inhibitors. Its unique combination of a fluorine atom and a morpholine group provides a solid foundation for developing compounds with improved potency, selectivity, and pharmacokinetic properties. The protocols and workflow outlined in this document provide a comprehensive guide for researchers to effectively utilize this promising scaffold in their drug discovery endeavors.

References

Sources

Application Notes & Protocols: Investigating Fluoro-Morpholinoaniline Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Leveraging a Promising Scaffold in Cancer Drug Discovery

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of fluoro-morpholinoaniline derivatives in cancer research. While direct research on 2-Fluoro-6-morpholinoaniline is limited in publicly available literature, this document synthesizes findings from closely related analogues to provide a robust framework for investigation. The protocols and insights are based on the established anti-cancer activities of various morpholinoaniline and fluoroaniline derivatives.

Introduction: The Rationale for Fluoro-Morpholinoaniline Derivatives in Oncology

The morpholine and fluoroaniline moieties are independently recognized as important pharmacophores in the development of anti-cancer agents. The morpholine ring, a heterocyclic compound, is a component of several approved drugs and is known to impart favorable pharmacokinetic properties. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. The combination of these structural features in a single scaffold presents a compelling starting point for the design of novel cancer therapeutics.

Derivatives of this class have demonstrated significant potential by targeting various hallmarks of cancer, including uncontrolled proliferation and evasion of apoptosis.[1][2] Research into related compounds has shown activity against a range of cancer cell lines, suggesting broad applicability.[1][3]

Mechanism of Action: Targeting Key Cancer Signaling Pathways

While the precise mechanism of 2-Fluoro-6-morpholinoaniline is yet to be fully elucidated, studies on its derivatives suggest several potential modes of action. A primary mechanism appears to be the induction of apoptosis, or programmed cell death, a critical process that is often dysregulated in cancer.[1][4] Furthermore, these compounds may influence key signaling pathways that govern cell survival and proliferation, such as the PI3K/Akt pathway.[4][5]

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival, and its aberrant activation is a frequent event in many cancers.[6][7] Inhibition of this pathway can lead to decreased proliferation and increased apoptosis. Some morpholino-containing compounds have been shown to modulate components of this pathway.[4][5]

Below is a conceptual diagram illustrating the potential targeting of the PI3K/Akt signaling pathway by fluoro-morpholinoaniline derivatives.

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation Fluoro-Morpholinoaniline Derivative Fluoro-Morpholinoaniline Derivative Fluoro-Morpholinoaniline Derivative->Akt Potential Inhibition

Caption: Potential mechanism of action via inhibition of the PI3K/Akt pathway.

In Vitro Evaluation: Protocols for Assessing Anti-Cancer Activity

A crucial first step in evaluating a novel compound is to assess its cytotoxic and anti-proliferative effects on cancer cell lines. The following protocols are foundational for characterizing the in vitro activity of fluoro-morpholinoaniline derivatives.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231 for breast cancer[1], HepG2 for liver cancer[2]) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the fluoro-morpholinoaniline derivative in complete culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin[1]).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the fluoro-morpholinoaniline derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[8]

Comparative In Vitro Activity of Related Derivatives

The following table summarizes the reported IC50 values for various morpholinoaniline derivatives against different cancer cell lines. This data provides a benchmark for evaluating new compounds within this class.

Compound ClassCancer Cell LineIC50 (µM)Reference
3-Fluoro-4-morpholinoaniline derivativesMCF-7 (Breast)1.811 - 1.883[1]
MDA-MB-231 (Breast)2.143 - 4.688[1]
2-Morpholino-4-anilinoquinoline derivativesHepG2 (Liver)8.50 - 12.76[2][9]

In Vivo Evaluation: Assessing Anti-Tumor Efficacy in Animal Models

Promising in vitro results should be followed by in vivo studies to assess the compound's efficacy and safety in a living organism. Xenograft mouse models are commonly used for this purpose.

Workflow for In Vivo Efficacy Studies:

InVivo_Workflow cluster_0 Pre-clinical In Vivo Assessment Cell_Implantation Tumor Cell Implantation (e.g., subcutaneous) Tumor_Growth Tumor Growth to Palpable Size Cell_Implantation->Tumor_Growth Treatment_Initiation Treatment with Derivative (e.g., oral, IP) Tumor_Growth->Treatment_Initiation Monitoring Tumor Volume & Body Weight Monitoring Treatment_Initiation->Monitoring Endpoint Endpoint Analysis (Tumor Excision, Histology) Monitoring->Endpoint

Caption: A generalized workflow for assessing in vivo anti-tumor efficacy.

Protocol Outline:

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Cell Inoculation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the fluoro-morpholinoaniline derivative via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study (due to tumor size limits or a set time point), euthanize the mice, excise the tumors, and weigh them.

  • Further Analysis: Perform histological and immunohistochemical analysis on the tumor tissues to assess cell proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay).

Future Directions and Considerations

The study of fluoro-morpholinoaniline derivatives in cancer research is a promising area. Future investigations should focus on:

  • Target Identification: Elucidating the specific molecular targets of these compounds.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of analogues to optimize potency and selectivity.

  • Pharmacokinetic and Toxicological Profiling: Thoroughly characterizing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds.

  • Combination Therapies: Exploring the synergistic effects of these derivatives with existing chemotherapeutic agents or targeted therapies.

By employing the rigorous methodologies outlined in these application notes, researchers can effectively investigate the therapeutic potential of 2-Fluoro-6-morpholinoaniline and its related compounds, contributing to the development of next-generation cancer treatments.

References

  • More, N. A., et al. (2022). Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells. Journal of Molecular Structure, 1253, 132127.
  • Chen, H., et al. (1990). Mechanism of Action of the Novel Anticancer Agent 6-Fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt (NSC 368390). Cancer Research, 50(14), 4309-4315.
  • Al-Qaisi, Z. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14, 3456-3467. [Link]

  • Sankaran, S., et al. (2022). Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. Journal of Biomolecular Structure & Dynamics, 40(9), 3917-3927. [Link]

  • Entezari, M., et al. (2020). Targeting Multiple Signaling Pathways in Cancer: The Rutin Therapeutic Approach. Cancers, 12(8), 2276. [Link]

  • Stoykova, S., et al. (2023). In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors. Molecules, 28(14), 5396.
  • Al-Qaisi, Z. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Publishing. [Link]

  • Bielik, T., et al. (2023). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. International Journal of Molecular Sciences, 24(16), 12903. [Link]

  • Valente, S., et al. (2020). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Cancers, 12(2), 447. [Link]

  • Bielik, T., et al. (2023). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. MDPI. [Link]

  • Entezari, M., et al. (2020). Targeting Multiple Signaling Pathways in Cancer: The Rutin Therapeutic Approach. Cancers. [Link]

  • Rebecca, V. W., & Somasundaram, R. (2014). Systematic identification of signaling pathways with potential to confer anticancer drug resistance. DSpace@MIT. [Link]

  • Yao, C., et al. (2023). Signaling pathways in cancer metabolism: mechanisms and therapeutic targets. Signal Transduction and Targeted Therapy, 8, 273. [Link]

  • Varricchio, V., et al. (2022). In Vitro and In Vivo Evaluation of the Effects of Drug 2c and Derivatives on Ovarian Cancer Cells. International Journal of Molecular Sciences, 23(23), 15003. [Link]

  • Chandal, N., et al. (2025). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. Antibiotics, 14(4), 339. [Link]

  • Chandal, N., et al. (2025). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. MDPI. [Link]

  • Merlino, A., et al. (2023). New Insights into the Behavior of NHC-Gold Complexes in Cancer Cells. International Journal of Molecular Sciences, 24(3), 2729. [Link]

  • Wood, A. W., & Ziskin, M. C. (2021). Meta-analysis of in vitro and in vivo studies of the biological effects of low-level millimetre waves. Journal of the Royal Society Interface, 18(176), 20200986. [Link]

Sources

The Strategic Incorporation of 2-Fluoro-6-morpholinoaniline Scaffolds in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Kinase Inhibitor Drug Discovery

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in oncology and beyond.[1] The development of small molecule kinase inhibitors has revolutionized cancer therapy, with numerous approved drugs demonstrating significant clinical benefit.[2] A recurring structural motif in many successful kinase inhibitors is the substituted aniline core, which often serves as a crucial pharmacophore for engaging with the ATP-binding site of the target kinase.[3][4]

This application note delves into the synthesis and application of a particularly valuable subclass of these building blocks: 2-fluoro-6-morpholinoaniline and its derivatives. The strategic placement of a fluorine atom and a morpholino group on the aniline ring imparts a unique combination of physicochemical and pharmacological properties that are highly advantageous for kinase inhibitor design. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability, while the morpholine moiety often enhances solubility, tunes basicity, and can provide additional interaction points within the kinase active site.[5][6]

While 2-fluoro-6-morpholinoaniline itself is a specific starting material, this guide will use the well-documented synthesis of Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, as a representative example. The synthesis of Osimertinib showcases the core principles and synthetic strategies involving closely related fluoro- and amino-substituted aniline intermediates, providing a robust and illustrative protocol for researchers in drug discovery.[7][8]

The Rationale Behind Fluoro and Morpholino Substitutions in Kinase Inhibitors

The incorporation of fluorine and morpholine groups into kinase inhibitor scaffolds is a deliberate design choice driven by the pursuit of enhanced drug-like properties.

  • Fluorine: The small size and high electronegativity of the fluorine atom allow it to act as a hydrogen bond acceptor and to form favorable dipole-dipole interactions with the kinase active site.[2] Furthermore, the C-F bond is exceptionally strong, which can block sites of metabolism and thereby increase the metabolic stability and half-life of the drug candidate.

  • Morpholine: The morpholine ring is a versatile functional group in medicinal chemistry.[5] Its inclusion can significantly improve the aqueous solubility of a molecule, which is often a challenge for kinase inhibitors. The basic nitrogen of the morpholine can be protonated at physiological pH, aiding in solubility and potentially forming salt bridges with acidic residues in the kinase.

Illustrative Synthesis: The Path to Osimertinib

Osimertinib is a potent and selective inhibitor of both EGFR-sensitizing and T790M resistance mutations in non-small cell lung cancer (NSCLC).[7] Its structure features a substituted aniline core, and its synthesis provides an excellent case study for the application of related building blocks.

Overall Synthetic Workflow

The synthesis of Osimertinib is a multi-step process that involves the sequential construction of the pyrimidine core and the introduction of the key side chains. The following diagram provides a high-level overview of a common synthetic route.

G A 2,4-Dichloropyrimidine C Intermediate 1 (Substituted Pyrimidine) A->C Nucleophilic Substitution B Indole Derivative B->C E Intermediate 2 (Coupled Nitroaniline) C->E Nucleophilic Aromatic Substitution D 4-Fluoro-2-methoxy-5-nitroaniline D->E G Intermediate 3 (Diamino Substitution) E->G Nucleophilic Substitution F N,N,N'-Trimethylethane-1,2-diamine F->G I Intermediate 4 (Aniline Precursor) G->I Reduction H Reduction of Nitro Group H->I K Osimertinib (Final Product) I->K Acylation J Acryloyl Chloride J->K

Caption: High-level workflow for the synthesis of Osimertinib.

Detailed Protocols

The following protocols are adapted from established literature procedures for the synthesis of Osimertinib and its key intermediates.[8][9] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of N-(4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine (Intermediate 3)

This protocol outlines the initial steps to construct the core of the Osimertinib molecule.

Materials and Reagents:

  • 2,4-Dichloro-5-methoxypyrimidine

  • 1-Methyl-1H-indole

  • 4-Fluoro-2-methoxy-5-nitroaniline

  • N,N,N'-Trimethylethane-1,2-diamine

  • N,N-Diisopropylethylamine (DIPEA)

  • 1,4-Dioxane

  • N,N-Dimethylacetamide (DMA)

Step-by-Step Procedure:

  • Synthesis of Intermediate 1: In a round-bottom flask, dissolve 2,4-dichloro-5-methoxypyrimidine (1.0 eq) and 1-methyl-1H-indole (1.05 eq) in 1,4-dioxane. Add DIPEA (2.5 eq) to the mixture. Heat the reaction to 110 °C and stir for 6 hours. Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate 1.

  • Synthesis of Intermediate 2: To the crude intermediate 1 from the previous step, add 4-fluoro-2-methoxy-5-nitroaniline (1.0 eq) and a suitable solvent such as isopropanol. Add a catalytic amount of a strong acid (e.g., concentrated HCl). Heat the mixture to reflux for 12 hours. Cool the reaction mixture and filter the resulting precipitate. Wash the solid with cold isopropanol to obtain intermediate 2.

  • Synthesis of Intermediate 3: In a sealed vessel, dissolve intermediate 2 (1.0 eq) in DMA. Add N,N,N'-trimethylethane-1,2-diamine (1.5 eq) and DIPEA (2.0 eq). Heat the mixture to 110 °C for 6 hours.[9] After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford intermediate 3.

Causality Behind Experimental Choices:

  • DIPEA: A non-nucleophilic organic base is used to scavenge the HCl generated during the nucleophilic aromatic substitution reactions without competing with the desired nucleophiles.[9]

  • High Temperature: The nucleophilic aromatic substitution reactions are often slow and require thermal energy to proceed at a reasonable rate.

  • Aprotic Polar Solvents: Solvents like 1,4-dioxane and DMA are used because they can dissolve the reactants and intermediates and are stable at the high temperatures required for the reactions.

Protocol 2: Final Steps in Osimertinib Synthesis

This protocol details the reduction of the nitro group and the final acylation to yield Osimertinib.

Materials and Reagents:

  • Intermediate 3 from Protocol 1

  • Iron powder (or other reducing agents like Pd/C with H₂)

  • Ammonium chloride

  • Ethanol/Water

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

Step-by-Step Procedure:

  • Reduction of the Nitro Group (to Intermediate 4): Suspend intermediate 3 (1.0 eq) in a mixture of ethanol and water. Add iron powder (5.0 eq) and ammonium chloride (1.0 eq). Heat the mixture to reflux (approximately 80-85 °C) for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.[7] Once the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the iron salts. Concentrate the filtrate to remove ethanol and extract the aqueous residue with ethyl acetate or DCM. Dry the organic phase and concentrate under vacuum to yield the aniline intermediate 4, which is often used directly in the next step without extensive purification.[7]

  • Acylation to form Osimertinib: Dissolve the aniline product from the previous step (1.0 eq) in a dry aprotic solvent like THF or DCM and cool the solution to 0 °C in an ice bath. Add a base, typically triethylamine (TEA) (1.5 eq).[9] Slowly add acryloyl chloride (1.1 eq) dropwise while maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 3 hours.[9]

  • Work-up and Purification: Quench the reaction by adding water. Extract the product with DCM. Wash the organic layer with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain Osimertinib as a solid.

Causality Behind Experimental Choices:

  • Iron/Ammonium Chloride: This is a classic and cost-effective method for the reduction of aromatic nitro groups to anilines.

  • 0 °C for Acylation: The reaction of the aniline with acryloyl chloride is exothermic and can be fast. Cooling to 0 °C helps to control the reaction rate and minimize the formation of side products.

  • Triethylamine (TEA): This base is used to neutralize the HCl formed during the acylation reaction.

Data Presentation: Expected Outcomes

The following table summarizes typical yields for the key steps in the synthesis of Osimertinib, as reported in the literature.

StepProductTypical Yield (%)Purity (HPLC) (%)Reference(s)
Synthesis of Intermediate 3Intermediate 398>95[9]
Reduction of Nitro GroupIntermediate 4Quantitative>95[9]
Acylation to form OsimertinibOsimertinib87>99[9]

Mechanism of Action: How Osimertinib Inhibits EGFR

Osimertinib is an irreversible inhibitor that forms a covalent bond with a specific cysteine residue (Cys797) in the ATP-binding site of mutant EGFR.[7] This covalent modification permanently blocks the kinase activity, leading to the inhibition of downstream signaling pathways that drive tumor growth and survival.

G cluster_0 EGFR Signaling Pathway EGFR Mutant EGFR (e.g., T790M) RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Proliferation Cell Proliferation, Growth, and Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Osimertinib Osimertinib Osimertinib->Block

Sources

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 2-Fluoro-6-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the analytical techniques essential for the comprehensive characterization of 2-Fluoro-6-morpholinoaniline (CAS No. 179900-22-2), a key intermediate in pharmaceutical synthesis. Given its structural complexity, featuring a fluorinated aniline core and a morpholine substituent, a multi-faceted analytical approach is imperative to confirm its identity, purity, and stability. This document outlines detailed protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The methodologies are designed for researchers, quality control analysts, and drug development professionals, providing not only step-by-step procedures but also the scientific rationale behind the selection of specific techniques and parameters.

Introduction

2-Fluoro-6-morpholinoaniline is an important building block in medicinal chemistry. The strategic placement of a fluorine atom and a morpholine ring on the aniline scaffold can significantly influence the pharmacokinetic and pharmacodynamic properties of resulting active pharmaceutical ingredients (APIs). The fluorine atom can enhance metabolic stability and binding affinity, while the morpholine group often improves solubility and imparts desirable pharmacological activities.[1][2] Therefore, rigorous analytical characterization is crucial to ensure the quality and consistency of this intermediate, which directly impacts the safety and efficacy of the final drug product.

This guide establishes a framework of orthogonal analytical techniques to provide a complete profile of the molecule. Each technique offers unique insights: HPLC for purity and quantification, MS for molecular weight confirmation and impurity identification, NMR for definitive structural elucidation, and FTIR for functional group verification.

Physicochemical Properties of 2-Fluoro-6-morpholinoaniline

A foundational understanding of the molecule's properties is critical for method development.

PropertyValueSource
CAS Number 179900-22-2[3][4]
Molecular Formula C₁₀H₁₃FN₂O[5]
Molecular Weight 196.22 g/mol [5]
Predicted Boiling Point 333.1 ± 42.0 °C[5]
Predicted Density 1.232 ± 0.06 g/cm³[5]
Predicted pKa 6.19 ± 0.40[5]

Analytical Workflow for Comprehensive Characterization

A logical workflow ensures that each analytical step builds upon the last, providing a holistic understanding of the compound. The proposed workflow begins with chromatography for separation and purity, followed by spectroscopic techniques for structural confirmation and elucidation.

Analytical_Workflow cluster_0 Purity & Quantification cluster_1 Structural Confirmation cluster_2 Definitive Structure Elucidation HPLC HPLC/UPLC Analysis MS Mass Spectrometry (LC-MS) HPLC->MS Confirm Mass NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) MS->NMR Elucidate Structure FTIR FTIR Spectroscopy NMR->FTIR Cross-Validate Sample 2-Fluoro-6-morpholinoaniline Sample Sample->HPLC Assess Purity Sample->FTIR Verify Functional Groups

Caption: Integrated workflow for the characterization of 2-Fluoro-6-morpholinoaniline.

High-Performance Liquid Chromatography (HPLC): Purity Assessment

Reverse-phase HPLC is the primary technique for determining the purity of 2-Fluoro-6-morpholinoaniline and quantifying any related impurities. The method leverages the compound's moderate polarity, conferred by the aniline and morpholine moieties.

Rationale for Method Design:
  • Column: A C18 column is selected for its versatility and proven efficacy in separating aromatic amines.[6]

  • Mobile Phase: An acetonitrile/water gradient is employed to ensure the elution of both the main compound and any potential impurities with differing polarities. A mild acid, such as formic or acetic acid, is added to the mobile phase to protonate the amine groups, which results in sharper peaks and improved chromatographic performance.[7]

  • Detection: UV detection is suitable due to the presence of the aromatic ring, which provides a strong chromophore. A detection wavelength of 254 nm is a common starting point for aromatic compounds.

Detailed Protocol: HPLC Purity Determination
  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of 2-Fluoro-6-morpholinoaniline in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, hold for 2 min, return to 10% B over 1 min, and equilibrate for 5 min.
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector UV Diode Array Detector (DAD) at 254 nm
  • Data Analysis:

    • Integrate the peak corresponding to 2-Fluoro-6-morpholinoaniline and all impurity peaks.

    • Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Mass Spectrometry (MS): Molecular Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) provides unequivocal confirmation of the molecular weight of 2-Fluoro-6-morpholinoaniline. Electrospray ionization (ESI) in positive mode is highly effective for this molecule due to the basic nitrogen atoms in the aniline and morpholine groups, which are readily protonated.

Rationale for Method Design:
  • Ionization: ESI in positive ion mode ([M+H]⁺) is chosen to generate the protonated molecular ion with high efficiency and minimal fragmentation, simplifying spectral interpretation.

  • Mass Analyzer: A quadrupole or Time-of-Flight (TOF) analyzer offers sufficient mass accuracy to confirm the elemental composition.

Detailed Protocol: LC-MS Analysis
  • Instrumentation: Couple the HPLC system described in Section 3 to a mass spectrometer.

  • MS Parameters:

ParameterCondition
Instrument Agilent 6120 Quadrupole LC/MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Range m/z 50 - 500
Capillary Voltage 3500 V
Fragmentor Voltage 70 V
Gas Temp. 350 °C
Drying Gas Flow 12 L/min
  • Expected Results & Interpretation:

    • The primary ion observed should be the protonated molecule [M+H]⁺ at m/z 197.11 . The theoretical exact mass for [C₁₀H₁₄FN₂O]⁺ is 197.1084.[8]

    • The presence of this ion at the correct retention time confirms the identity of the main peak observed in the HPLC analysis.

    • Fragmentation can be induced to further confirm the structure. Expected fragments would arise from the loss of the morpholine ring or parts of it.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of 2-Fluoro-6-morpholinoaniline. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments is required for full characterization.

Rationale for Spectral Interpretation:
  • ¹H NMR: The proton NMR will show distinct signals for the aromatic protons and the two sets of methylene protons on the morpholine ring. The protons on the morpholine ring adjacent to the oxygen will be downfield compared to those adjacent to the nitrogen.[9] The aromatic protons will exhibit splitting patterns influenced by both the other aromatic protons and the fluorine atom.

  • ¹³C NMR: The carbon NMR will show 10 distinct signals corresponding to the 10 carbon atoms in the molecule. The carbon attached to the fluorine will show a large one-bond coupling (¹JCF).

  • ¹⁹F NMR: The fluorine NMR will show a single resonance, and its coupling to adjacent protons will confirm its position on the aromatic ring.[10]

Detailed Protocol: NMR Analysis
  • Sample Preparation: Dissolve 10-15 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquisition Parameters (400 MHz Spectrometer):

ExperimentKey Parameters
¹H NMR Spectral Width: -2 to 12 ppm; Scans: 16; Relaxation Delay: 2 s
¹³C NMR Spectral Width: 0 to 220 ppm; Scans: 1024; Proton decoupled
¹⁹F NMR Spectral Width: set around expected chemical shift; Proton decoupled/coupled
  • Predicted Spectral Data (Based on Analog Structures):

NucleusPredicted Chemical Shift (δ, ppm)Key Splitting Patterns
¹H (Aromatic) 6.5 - 7.2Multiplets (dd, t) due to H-H and H-F coupling
¹H (NH₂) ~3.5 - 4.5Broad singlet
¹H (Morpholine, -N-CH₂-) ~2.9 - 3.2Triplet-like multiplet
¹H (Morpholine, -O-CH₂-) ~3.7 - 4.0Triplet-like multiplet
¹³C (Aromatic, C-F) ~150 - 160Doublet (¹JCF ≈ 240-250 Hz)
¹³C (Aromatic) ~110 - 145Signals with smaller C-F couplings
¹³C (Morpholine, -N-CH₂-) ~45 - 55
¹³C (Morpholine, -O-CH₂-) ~65 - 75
¹⁹F -110 to -140Multiplet due to coupling with ortho protons

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Confirmation

FTIR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups within the 2-Fluoro-6-morpholinoaniline molecule.

Rationale for Band Assignments:

The FTIR spectrum will provide characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the aromatic ring and the aliphatic morpholine ring, the C-N and C-O stretches of the morpholine, and the C-F bond.[11][12]

FTIR_Structure a 2-Fluoro-6-morpholinoaniline

Caption: Structure of 2-Fluoro-6-morpholinoaniline with key functional groups for FTIR analysis.

Detailed Protocol: FTIR Analysis
  • Sample Preparation: The analysis can be performed on the neat solid sample using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

ParameterSetting
Instrument PerkinElmer Spectrum Two FT-IR or equivalent with ATR
Spectral Range 4000 - 400 cm⁻¹
Resolution 4 cm⁻¹
Scans 16
  • Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3100 - 3000C-H StretchAromatic Ring
2950 - 2800C-H StretchMorpholine Ring (-CH₂-)
1620 - 1580C=C StretchAromatic Ring
1650 - 1550N-H BendPrimary Amine (-NH₂)
1250 - 1000C-N and C-O StretchMorpholine and Aryl Amine
1200 - 1100C-F StretchAryl-Fluoride

Conclusion

The analytical methods detailed in this application note provide a robust framework for the complete and accurate characterization of 2-Fluoro-6-morpholinoaniline. The orthogonal nature of these techniques—chromatographic separation, mass-based identification, and spectroscopic structural elucidation—ensures a high degree of confidence in the identity, purity, and quality of this critical pharmaceutical intermediate. Adherence to these protocols will enable researchers and manufacturers to maintain stringent quality control, facilitating the development of safe and effective pharmaceutical products.

References

  • Chemical-Suppliers.com. 2-Fluoro-6-morpholinoaniline | CAS 179900-22-2. [Link]

  • PubChem. 2-Fluoroaniline. [Link]

  • NIST. 2,6-Difluoroaniline. [Link]

  • Vernon, M. H. (1951). Mass spectra of fluorocarbons.
  • PubChem. 3-Fluoro-4-morpholinoaniline. [Link]

  • NIST. p-Fluoroaniline. [Link]

  • SIELC Technologies. Separation of 2,4-Dichloro-6-morpholino-1,3,5-triazine on Newcrom R1 HPLC column. [Link]

  • Klare, J. E., et al. (2011). 2-Trifluoromethyl-6-mercurianiline Nucleotide, a Sensitive 19F NMR Probe for Hg(II)-mediated Base Pairing. Journal of the American Chemical Society, 133(41), 16533–16542.
  • Dong, S., Yang, H., & Ye, D. (2018). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe.
  • Chemistry Stack Exchange. Multiplet shape in proton NMR of morpholines. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Understanding the Properties and Synthesis of 2-Fluoro-6-methoxyaniline. [Link]

  • ACD/Labs. Recognizing the NMR pattern for morpholine. [Link]

  • NIST. Morpholine. [Link]

  • Angenstein, F., et al. (2019). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. Molecules, 24(12), 2275.
  • University of Calgary. Table of Characteristic IR Absorptions. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Role of 2-Fluoro-6-methoxyaniline in Modern Chemical Synthesis. [Link]

  • Jones, A. D., et al. (1993). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline.

Sources

Application Notes and Protocols for the Safe Handling and Storage of 2-Fluoro-6-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed application notes and protocols for the safe handling and storage of 2-Fluoro-6-morpholinoaniline (CAS No. 179900-22-2). As a specialized aromatic amine, this compound is increasingly utilized in medicinal chemistry and drug development. Due to the limited availability of specific safety data for this exact molecule, this guide synthesizes best practices derived from structurally related compounds, including fluoroanilines and other substituted anilines. The protocols herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for minimizing exposure risk and ensuring the integrity of the compound.

Introduction and Scientific Context

2-Fluoro-6-morpholinoaniline is a substituted aniline derivative incorporating both a fluorine atom and a morpholine moiety. This unique combination of functional groups makes it a valuable building block in the synthesis of novel pharmaceutical agents. The fluorine atom can modulate metabolic stability and binding affinity, while the morpholine group often enhances aqueous solubility and introduces a key vector for molecular interactions.

Given its structural similarity to other anilines, it is prudent to assume that 2-Fluoro-6-morpholinoaniline may exhibit similar toxicological properties. Anilines, as a class, are known to be toxic, with potential for absorption through the skin, and can act as skin and eye irritants.[1][2] Some aniline derivatives are also classified as sensitizers, mutagens, or carcinogens.[1] Therefore, a cautious and well-documented approach to handling and storage is paramount.

Hazard Identification and Risk Assessment

A comprehensive risk assessment must be conducted before commencing any work with 2-Fluoro-6-morpholinoaniline. The following potential hazards are inferred from data on related compounds like 2-fluoroaniline and other substituted anilines.

Potential Health Hazards:

  • Acute Toxicity: Likely harmful if swallowed, inhaled, or in contact with skin.[3][4]

  • Skin Corrosion/Irritation: May cause skin irritation.[5][6][7]

  • Eye Damage/Irritation: May cause serious eye irritation.[6]

  • Sensitization: Potential to act as a skin sensitizer.[1]

  • Long-Term Effects: May cause damage to organs through prolonged or repeated exposure.[3] Some aniline compounds are suspected of causing genetic defects or cancer.[1][8]

Physicochemical Hazards:

  • The compound is a solid at room temperature.[4]

  • Combustibility is not well-defined, but aniline itself is a combustible liquid.[9] It is prudent to keep the compound away from sources of ignition.[2][10][11]

Table 1: Physicochemical Properties of 2-Fluoro-6-morpholinoaniline and Related Compounds
Property2-Fluoro-6-morpholinoaniline2-Fluoroaniline3-Fluoro-4-morpholinoaniline
CAS Number 179900-22-2[12][13]348-54-9[11][14]93246-53-8[4][15]
Molecular Formula C10H13FN2OC6H6FN[14]C10H13FN2O[4][15]
Molecular Weight 196.23 g/mol [16]111.12 g/mol [14]196.22 g/mol [15]
Appearance Not specified, likely a solidClear liquid[14]Off-White/Pale Beige Powder[4]
Boiling Point 333.1±42.0 °C (Predicted)[12]~184 °C[10]Not known[4]
Melting Point Not specified~ -6 °C[10]121-123 °C[4]
Density 1.232±0.06 g/cm3 (Predicted)[12]1.1513 g/cm³[14]Not known[4]

Experimental Protocols

The causality behind these protocols is rooted in the "as low as reasonably practicable" (ALARP) principle for chemical exposure. Each step is designed to create a self-validating system of safety checks and containment.

Personal Protective Equipment (PPE) Protocol

Proper PPE is the first line of defense against exposure. The selection is based on the presumed hazards of substituted anilines.

  • Eye Protection: Wear chemical splash goggles that conform to EN166 (EU) or OSHA 29 CFR 1910.133 standards at all times.[5][11]

  • Hand Protection: Use nitrile gloves for short-term handling. For prolonged contact or handling larger quantities, consider more robust gloves like butyl, neoprene, or Viton, as nitrile gloves are not recommended for extensive work with aniline.[2] Always check with the glove manufacturer for specific chemical compatibility.

  • Body Protection: A full-length laboratory coat, long pants, and closed-toe shoes are mandatory.[1]

  • Respiratory Protection: All handling of solid 2-Fluoro-6-morpholinoaniline should be performed in a certified chemical fume hood to avoid inhalation of dust particles.[1][5] If there is a risk of exceeding exposure limits, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[11]

Safe Handling Protocol

This workflow is designed to minimize the generation of dust and prevent cross-contamination.

  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Designate a specific area within the hood for handling this compound.

  • Weighing: If weighing the solid, do so within the fume hood. Use a balance with a draft shield. Handle the container with care to avoid creating airborne dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[3][17] Decontaminate all surfaces and equipment used.

  • Waste Disposal: Dispose of all waste, including contaminated PPE, in a designated hazardous waste container in accordance with local, state, and federal regulations.[3][5]

Storage Protocol

Proper storage is crucial for maintaining the compound's integrity and preventing accidental release.

  • Container: Store 2-Fluoro-6-morpholinoaniline in its original, tightly sealed container.[3][4][5][10][11][17]

  • Location: Keep the container in a dry, cool, and well-ventilated area.[3][5][11] Store in a designated chemical storage cabinet, away from direct sunlight and heat sources.[2][9]

  • Segregation: Store away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1][2][5][11]

  • Inventory: Maintain an accurate inventory of the compound to track its usage and age.

Visualization of Workflows

Diagram 1: Safe Handling and Storage Workflow

This diagram illustrates the logical flow from receiving the compound to its final disposal, emphasizing critical safety checkpoints.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase cluster_storage Storage A Receive Compound B Review SDS & Conduct Risk Assessment A->B Verify Integrity J Store in Tightly Sealed Container A->J Upon Receipt C Don Appropriate PPE B->C Mandatory D Weigh Solid Compound C->D Enter Hood E Prepare Solution D->E F Perform Experiment E->F G Decontaminate Workspace & Equipment F->G Experiment Complete H Dispose of Waste G->H I Doff PPE & Wash Hands H->I K Place in Cool, Dry, Ventilated Area J->K L Segregate from Incompatibles K->L

Caption: Workflow for safe handling and storage of 2-Fluoro-6-morpholinoaniline.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately remove contaminated clothing.[1] Flush the affected skin with plenty of soap and water for at least 15 minutes.[1][3] Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Remove contact lenses if present and easy to do. Seek immediate medical attention.[17]

  • Inhalation: Move the person to fresh air.[1][3] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3][17] Seek immediate medical attention.[3]

  • Spill: Evacuate the area. If the spill is small and you are trained to handle it, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for disposal.[2][9] For large spills, contact your institution's environmental health and safety department immediately.[2]

References

  • Gene Tools, LLC. (2019). Storage of Morpholinos: refrigerate or room temperature? Retrieved from Gene Tools, LLC. [Link]

  • Morcos, P. A. (n.d.). Using Morpholinos to Control Gene Expression. PMC - PubMed Central - NIH. [Link]

  • Gene Tools. (2014). Morpholino Oligomers Essential Information. Retrieved from Gene Tools. [Link]

  • Gene Tools. (n.d.). Long-term Storage of Morpholino Oligos. Retrieved from Gene Tools. [Link]

  • Unknown. (n.d.). Aniline Safety Protocol. Retrieved from an unspecified university safety document.
  • Washington State University. (n.d.). Aniline Safety Protocol. Retrieved from Washington State University Environmental Health & Safety.
  • Chemical-Suppliers. (n.d.). 2-Fluoro-6-morpholinoaniline | CAS 179900-22-2. Retrieved from Chemical-Suppliers. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Synthesis of 2-Fluoro-6-methoxyaniline. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Loba Chemie. (2015). 2-FLUOROANILINE FOR SYNTHESIS MSDS. Retrieved from Loba Chemie. [Link]

  • PubChem - NIH. (n.d.). 2-Fluoro-6-nitroaniline. Retrieved from PubChem. [Link]

  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from New Jersey Department of Health. [Link]

  • MIT. (n.d.). SAFETY in the M.I.T. Undergraduate Chemistry Laboratories. Retrieved from MIT. [Link]

  • PubChem - NIH. (n.d.). 3-Fluoro-4-morpholinoaniline. Retrieved from PubChem. [Link]

  • ScienceDirect. (2011). Further Investigations Into the Genotoxicity of 2,6-xylidine and One of Its Key Metabolites. Retrieved from ScienceDirect. [Link]

  • ResearchGate. (2025). Synthesis of Morpholino Monomers, Chlorophosphoramidate Monomers, and Solid-Phase Synthesis of Short Morpholino Oligomers. Retrieved from ResearchGate. [Link]

  • PubMed. (n.d.). Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers. Retrieved from PubMed. [Link]

  • PubChem - NIH. (n.d.). 2-Fluoroaniline. Retrieved from PubChem. [Link]

Sources

Application Note: 2-Fluoro-6-morpholinoaniline as a Strategic Intermediate for Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine and heterocyclic moieties into drug candidates is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and overall pharmacokinetic profiles.[1][2] 2-Fluoro-6-morpholinoaniline emerges as a valuable and highly functionalized building block for the synthesis of complex Active Pharmaceutical Ingredients (APIs).[3] This document provides a detailed exploration of its chemical properties, synthetic utility, and a comprehensive protocol for a key chemical transformation, underscoring its potential in accelerating drug discovery and development programs.

Introduction: The Rationale for Fluorinated Morpholinoanilines in Drug Design

The pursuit of novel chemical entities with improved therapeutic windows is a primary objective in pharmaceutical research. The aniline scaffold is a privileged structure, present in numerous approved drugs. Its utility can be significantly enhanced through strategic substitution. The subject of this note, 2-Fluoro-6-morpholinoaniline, presents a unique trifecta of functionalities:

  • Fluorine Atom: The ortho-fluoro substituent exerts a powerful influence on the molecule. As the most electronegative element, it modulates the pKa of the aniline nitrogen, alters molecular conformation, and can block sites of metabolic oxidation, thereby increasing the drug's half-life.[2][4] Furthermore, fluorine can participate in favorable protein-ligand interactions, enhancing binding affinity to the target.[2]

  • Morpholine Ring: The ortho-morpholino group introduces steric bulk, which can enforce a specific torsional angle on the aniline ring, a critical factor for achieving selective binding to protein targets like kinases. The morpholine oxygen can also act as a hydrogen bond acceptor, while the entire ring improves solubility and other physicochemical properties.

  • Aniline Core: The primary amine serves as a versatile synthetic handle for a wide array of chemical transformations, including amide bond formation, N-arylation, and construction of heterocyclic ring systems, which are fundamental reactions in API synthesis.[5][6]

This combination of features makes 2-Fluoro-6-morpholinoaniline a compelling starting material for APIs in oncology, inflammation, and infectious diseases, where substituted anilines are prevalent pharmacophores.

Physicochemical and Spectroscopic Profile

A thorough understanding of the starting material's properties is critical for reaction design and quality control.[7]

PropertyValueSource
Chemical Name 2-Fluoro-6-morpholinoaniline[8][9]
CAS Number 179900-22-2[8][10]
Molecular Formula C₁₀H₁₃FN₂O[11]
Molecular Weight 196.23 g/mol [9]
Appearance Varies; typically a solid or oil-
Boiling Point 333.1±42.0 °C (Predicted)[10]
Density 1.232±0.06 g/cm³ (Predicted)[10]
pKa 6.19±0.40 (Predicted)[10]
Purity (Typical) ≥95%[9]

Note: Physical properties like appearance and boiling point can vary between suppliers and batches. Always refer to the supplier-specific Certificate of Analysis (CoA).

Synthetic Utility and Strategic Applications

The primary utility of 2-Fluoro-6-morpholinoaniline lies in its nucleophilic amine, which serves as a key attachment point for building molecular complexity. The steric hindrance from the ortho-substituents and the electronic modulation by the fluorine atom are not limitations but rather strategic features that can be exploited for selective reactions.

G cluster_0 2-Fluoro-6-morpholinoaniline Core cluster_1 Key Synthetic Transformations cluster_2 Resulting API Scaffolds Core Amidation Amide / Sulfonamide Formation Core->Amidation RCOCl, RSO₂Cl NArylation Buchwald-Hartwig N-Arylation Core->NArylation Ar-X, Pd Catalyst Heterocycle Heterocycle Formation Core->Heterocycle Dicarbonyls, Condensation Kinase Kinase Inhibitors Amidation->Kinase NArylation->Kinase GPCR GPCR Modulators NArylation->GPCR Antiviral Antiviral Agents Heterocycle->Antiviral

Caption: Synthetic utility of the 2-Fluoro-6-morpholinoaniline core.

Protocol: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol details a general yet robust method for the N-arylation of 2-Fluoro-6-morpholinoaniline with an aryl bromide, a common transformation for constructing the core of many kinase inhibitors. This reaction is chosen to illustrate the handling of the sterically demanding nature of the aniline.

4.1. Rationale for Method Selection

  • Catalyst System: A palladium catalyst paired with a biarylphosphine ligand (e.g., RuPhos) is selected. These bulky, electron-rich ligands are essential for promoting the challenging reductive elimination step involving the sterically hindered aniline and the aryl partner, which is often the rate-limiting step in such transformations.

  • Base: A non-nucleophilic, moderately strong base like sodium tert-butoxide (NaOtBu) is used. It is strong enough to deprotonate the aniline nitrogen in situ within the catalytic cycle without causing unwanted side reactions.

  • Solvent: Anhydrous toluene is a standard solvent for Buchwald-Hartwig reactions, offering a suitable boiling point for thermal stability and good solubility for the organic reagents and catalytic species. Rigorous exclusion of air and moisture is critical for catalyst longevity and reaction success.

4.2. Materials and Reagents

Reagent/MaterialGradeSupplier Example
2-Fluoro-6-morpholinoaniline>98%Sigma-Aldrich
Aryl Bromide (e.g., 4-bromopyridine)Synthesis GradeAlfa Aesar
RuPhos Pd G3 PalladacycleCatalyst GradeSigma-Aldrich
RuPhos Ligand>98%Strem Chemicals
Sodium tert-butoxide (NaOtBu)>97%, Sublimed GradeSigma-Aldrich
Anhydrous TolueneDriSolv® or equivalentEMD Millipore
Diethyl EtherAnhydrousFisher Scientific
Saturated aq. NH₄ClReagent Grade-
Saturated aq. NaCl (Brine)Reagent Grade-
Anhydrous Magnesium Sulfate (MgSO₄)Reagent Grade-
Celite® 545Filtering Aid-

4.3. Experimental Workflow Diagram

Caption: Step-by-step workflow for the N-arylation protocol.

4.4. Step-by-Step Protocol

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 2-Fluoro-6-morpholinoaniline (1.0 eq., e.g., 196 mg, 1.0 mmol), the chosen aryl bromide (1.1 eq.), and sodium tert-butoxide (1.4 eq.).

  • Inerting: Seal the flask with a septum and evacuate and backfill with dry argon or nitrogen gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene (e.g., 5 mL) via syringe.

  • Catalyst Addition: In a separate vial under argon, weigh the RuPhos Pd G3 precatalyst (0.02 eq.) and additional RuPhos ligand (0.02 eq.). Add this mixture to the reaction flask as a solid under a positive flow of argon. Rationale: The precatalyst ensures rapid initiation, and the extra ligand prevents catalyst decomposition over the course of the reaction.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aniline is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (10 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated product.

Characterization of the Product

The identity and purity of the synthesized product must be rigorously confirmed. High-purity intermediates are essential for the successful and reproducible synthesis of the final API.[7][12]

Analysis TechniqueExpected Observations for a Hypothetical N-(pyridin-4-yl) Product
¹H NMR (400 MHz, CDCl₃)Signals corresponding to both aromatic rings. Doublets for the pyridine protons. A characteristic multiplet for the aniline aromatic protons. Signals for the morpholine protons (~2.8-3.0 ppm and ~3.8-4.0 ppm). A broad singlet for the N-H proton.
¹³C NMR (101 MHz, CDCl₃)Resonances for all unique carbon atoms. A doublet for the carbon bearing the fluorine atom (large ¹JC-F coupling constant). Signals for the morpholine carbons. Aromatic signals for both rings.
High-Res Mass Spec The calculated exact mass for the [M+H]⁺ ion should be observed within a 5 ppm error margin, confirming the elemental composition.
HPLC Purity Analysis on a reverse-phase C18 column should show a single major peak with >98% purity by area under the curve (AUC).

Conclusion

2-Fluoro-6-morpholinoaniline is a strategically designed intermediate that offers medicinal chemists a powerful tool for synthesizing complex and potentially more effective drug molecules. Its unique electronic and steric properties, stemming from the ortho-fluoro and ortho-morpholino groups, can be leveraged to achieve desired pharmacological profiles. The protocols and methodologies outlined in this note provide a robust framework for its successful incorporation into API synthesis campaigns, paving the way for the development of next-generation therapeutics.

References

  • 2-Fluoro-6-morpholinoaniline | CAS 179900-22-2. Chemical-Suppliers. [Link]

  • Fluorine in Drug Design: A Case Study with Fluoroanisoles. ResearchGate. [Link]

  • 2-Fluoro-4-(morpholin-4-yl)aniline | C10H13FN2O. PubChem. [Link]

  • Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. PubMed. [Link]

  • Understanding the Properties and Synthesis of 2-Fluoro-6-methoxyaniline. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]

  • Fluorine in Medicinal Chemistry. ResearchGate. [Link]

  • Process for the preparation of 2,6-difluoroaniline.
  • The Value of 2-Chloro-6-fluoroaniline in Pharmaceutical Synthesis. Medium. [Link]

  • Review: Fluorine in Medicinal Chemistry. ResearchGate. [Link]

  • Preparation method of 2-bromo-6-fluoroaniline.
  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Foundation. [Link]

  • Crystalline pharmaceutical and methods of preparation and use thereof.
  • Pharma API Intermediates. Molchem. [Link]

  • Advancing API Synthesis. Pharmaceutical Technology. [Link]

  • Improving API Synthesis. Pharmaceutical Technology. [Link]

Sources

Application Note: Strategies for the Derivatization of 2-Fluoro-6-morpholinoaniline for Biological Screening Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the derivatization of 2-fluoro-6-morpholinoaniline, a versatile scaffold for the synthesis of compound libraries aimed at biological screening. We detail robust, high-throughput-compatible protocols for modifications at the anilino nitrogen, including acylation, sulfonylation, and reductive amination. The rationale behind experimental choices, detailed step-by-step methodologies, and quality control procedures are presented to ensure the generation of high-purity compound libraries. Furthermore, we outline a strategic workflow for library production and a tiered screening cascade to efficiently identify and validate bioactive "hits."

Introduction: The 2-Fluoro-6-morpholinoaniline Scaffold

The discovery of novel therapeutic agents often begins with the screening of diverse chemical libraries to identify "hit" compounds. The design of these libraries is critical, and success frequently hinges on the use of "privileged structures"—molecular scaffolds that are capable of binding to multiple biological targets. The morpholine heterocycle is widely recognized as such a scaffold, frequently incorporated into drug candidates to improve physicochemical properties like solubility, metabolic stability, and pharmacokinetic profiles[1][2][3].

2-Fluoro-6-morpholinoaniline combines the advantageous properties of the morpholine ring with a synthetically tractable aniline functional group[4]. The aniline nitrogen serves as a primary handle for a variety of chemical transformations, allowing for the rapid generation of a diverse set of derivatives. The electronic properties of the aromatic ring, influenced by the ortho-fluoro and morpholino substituents, modulate the reactivity of the aniline, making it an ideal starting point for library synthesis. This document serves as a technical guide for researchers and drug development professionals to effectively utilize this scaffold in their discovery campaigns.

Reactivity Profile and Physicochemical Properties

The synthetic utility of 2-fluoro-6-morpholinoaniline is governed by the interplay of its functional groups. The aniline nitrogen is the most nucleophilic center, making it the primary site for derivatization. However, its reactivity is tempered by the steric hindrance from the adjacent morpholine group and the electron-withdrawing effect of the ortho-fluorine atom. This makes the aniline "electron-deficient," which can render standard reaction conditions sluggish[5][6]. The protocols outlined herein are optimized to overcome these challenges.

Table 1: Physicochemical Properties of the Core Scaffold

Property Value Data Source
CAS Number 179900-22-2 [7]
Molecular Formula C₁₀H₁₃FN₂O
Molecular Weight 196.22 g/mol
Appearance Solid
pKa (predicted) ~3.5 (conjugate acid)

| cLogP (predicted) | 1.6 | |

Derivatization Strategies at the Anilino Nitrogen

The primary strategy for generating diversity from the 2-fluoro-6-morpholinoaniline core is through derivatization of the exocyclic nitrogen atom. The following sections provide detailed, validated protocols for three common and robust reaction classes suitable for parallel synthesis.

Amide Library Synthesis via Acylation

Amide bonds are a cornerstone of medicinal chemistry. Coupling the core scaffold with a diverse set of carboxylic acids is a premier strategy for exploring chemical space. Due to the reduced nucleophilicity of the aniline, potent coupling reagents are required for efficient reaction.

Rationale: Standard coupling reagents like DCC/DMAP may provide insufficient activation. Peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in conjunction with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine), are highly effective for coupling electron-deficient anilines by forming a highly reactive acyl-OAt intermediate[5][8]. The use of polar aprotic solvents like DMF or DMSO ensures solubility of all reaction components.

Protocol 3.1.1: Parallel Amide Synthesis in 96-Well Plates

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of 2-fluoro-6-morpholinoaniline in anhydrous DMF.

    • Prepare a 0.22 M stock solution of each desired carboxylic acid in anhydrous DMF in separate wells of a 96-well plate.

    • Prepare a "Coupling Master Mix" containing HATU (0.22 M) and DIPEA (0.4 M) in anhydrous DMF.

  • Reaction Assembly:

    • To each well of a 96-well reaction block, add 200 µL (40 µmol, 1.0 eq) of the 2-fluoro-6-morpholinoaniline stock solution.

    • Add 200 µL (44 µmol, 1.1 eq) of the corresponding carboxylic acid stock solution to each well.

    • Add 400 µL of the Coupling Master Mix to each well.

  • Reaction & Work-up:

    • Seal the reaction block and agitate at room temperature for 16 hours.

    • Quench the reaction by adding 200 µL of water to each well.

    • The crude reaction mixtures are now ready for purification.

Sulfonamide Library Synthesis

The sulfonamide functional group is another key pharmacophore found in numerous approved drugs. Synthesizing a sulfonamide library provides access to a distinct region of chemical and biological space.

Rationale: Sulfonamides are typically prepared by reacting an amine with a sulfonyl chloride in the presence of a base[9][10][11]. Pyridine is a common choice as it acts as both a base and a catalyst. The reaction is generally robust and high-yielding, even with moderately deactivated anilines.

Protocol 3.2.1: Parallel Sulfonamide Synthesis

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of 2-fluoro-6-morpholinoaniline in anhydrous Dichloromethane (DCM).

    • Prepare a 0.24 M stock solution of each desired sulfonyl chloride in anhydrous DCM.

    • Prepare a 0.5 M solution of pyridine in anhydrous DCM.

  • Reaction Assembly:

    • To each well of a 96-well reaction block, add 200 µL (40 µmol, 1.0 eq) of the 2-fluoro-6-morpholinoaniline stock solution.

    • Add 200 µL (100 µmol, 2.5 eq) of the pyridine solution.

    • Add 200 µL (48 µmol, 1.2 eq) of the corresponding sulfonyl chloride stock solution.

  • Reaction & Work-up:

    • Seal the reaction block and agitate at room temperature for 12 hours.

    • Quench the reaction by adding 200 µL of 1 M HCl (aq).

    • Add 500 µL of ethyl acetate, mix thoroughly, and allow the layers to separate.

    • Collect the organic layer for purification.

Secondary Amine Library via Reductive Amination

Reductive amination allows for the introduction of diverse alkyl groups by reacting the core aniline with various aldehydes and ketones[12]. This two-step, one-pot process involves the formation of an intermediate iminium ion, which is then reduced by a selective hydride reagent.

Rationale: The key to successful reductive amination is the choice of reducing agent. Sodium triacetoxyborohydride (STAB) is ideal as it is mild enough not to reduce the starting carbonyl compound but is highly effective at reducing the intermediate iminium ion[13]. The reaction is typically performed in a slightly acidic medium to facilitate imine formation. The steric hindrance around the aniline makes reactions with ketones more challenging than with aldehydes[14][15].

Protocol 3.3.1: Parallel Reductive Amination with Aldehydes

  • Reagent Preparation:

    • Prepare a 0.2 M solution of 2-fluoro-6-morpholinoaniline in 1,2-Dichloroethane (DCE).

    • Prepare a 0.25 M solution of each desired aldehyde in DCE.

  • Reaction Assembly:

    • To each well of a 96-well reaction block, add 200 µL (40 µmol, 1.0 eq) of the 2-fluoro-6-morpholinoaniline stock solution.

    • Add 200 µL (50 µmol, 1.25 eq) of the corresponding aldehyde solution.

    • Add 5 µL of acetic acid to each well.

    • Agitate for 30 minutes at room temperature to facilitate imine formation.

    • Add 13 mg (60 µmol, 1.5 eq) of solid Sodium Triacetoxyborohydride (STAB) to each well.

  • Reaction & Work-up:

    • Seal the reaction block and agitate at room temperature for 18 hours.

    • Quench the reaction by carefully adding 200 µL of saturated aqueous sodium bicarbonate solution.

    • Extract with 500 µL of ethyl acetate and collect the organic layer for purification.

Workflow for Library Production and Quality Control

The successful generation of a compound library for biological screening requires a systematic and automated workflow from reaction to final plated compounds. High-throughput purification and stringent quality control are essential to ensure data integrity in subsequent assays[16][17][18].

Diagram 1: Library Synthesis and QC Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_qc Quality Control & Plating Start Scaffold & Reagents (2-Fluoro-6-morpholinoaniline, R-COOH, etc.) Reaction Parallel Synthesis (Amidation, Sulfonylation, etc.) in 96-Well Plates Start->Reaction Workup Reaction Quench & Crude Work-up Reaction->Workup PrepHPLC High-Throughput Preparative HPLC-MS Workup->PrepHPLC Fraction Fraction Collection (Triggered by UV/MS) PrepHPLC->Fraction Evap Solvent Evaporation Fraction->Evap QC Analytical LC-MS & NMR (Purity & Identity Confirmation) Evap->QC Weigh Tared Vial Weighing (Yield Determination) QC->Weigh Plate Compound Plating (Assay-Ready Plates in DMSO) Weigh->Plate End End Plate->End Biological Screening G cluster_primary Tier 1: Hit Identification cluster_confirm Tier 2: Hit Confirmation & Potency cluster_secondary Tier 3: Selectivity & Mechanism Lib Compound Library (e.g., 10,000 compounds) HTS Primary High-Throughput Screen (Single concentration, e.g., 10 µM) Lib->HTS Hit_ID Hit Identification (% Inhibition > 50%) HTS->Hit_ID Confirm Confirmatory Screen (Fresh solid sample) Hit_ID->Confirm ~1-3% Hit Rate Dose Dose-Response Assay (8-point curve, determine IC₅₀) Confirm->Dose Ortho Orthogonal Assay (Different assay format) Dose->Ortho Select Selectivity/Counter-Screen (Related targets, assay artifacts) Ortho->Select Lead Validated Lead Compound Select->Lead

Caption: A typical workflow for a hit-to-lead campaign.

Cascade Tiers:

  • Tier 1: Primary HTS: The entire library is screened at a single, high concentration (e.g., 10-20 µM) in a robust, automated assay.[19] The goal is to cast a wide net and identify any compound showing activity above a predefined threshold (e.g., >50% inhibition).

  • Tier 2: Hit Confirmation and Potency: "Hits" from the primary screen are re-tested using freshly prepared solutions from solid samples to rule out false positives from library storage issues. Confirmed hits are then tested across a range of concentrations (e.g., an 8-point dose-response curve) to determine their potency (IC₅₀ or EC₅₀).

  • Tier 3: Selectivity and Mechanism of Action: Potent compounds are evaluated in secondary assays. This includes orthogonal assays (testing the target via a different method) to ensure the activity is genuine, and counter-screens against related targets to assess selectivity.[20][21] At this stage, assays to identify Pan-Assay Interference Compounds (PAINS) are also crucial.

Conclusion

The 2-fluoro-6-morpholinoaniline scaffold represents a valuable starting point for the construction of diverse chemical libraries for biological screening. The protocols provided in this application note offer reliable and scalable methods for its derivatization via acylation, sulfonylation, and reductive amination. By coupling these robust synthetic strategies with a systematic workflow for high-throughput purification, quality control, and a logically tiered screening cascade, research organizations can significantly enhance the efficiency and success rate of their hit identification and drug discovery programs.

References

  • Vaish, M., & Singh, M. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. [Link]

  • Kourounakis, A. P., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

  • Virscidian. (n.d.). What is High-Throughput Purification? Virscidian. [Link]

  • Kyranos, J. N., & Rourick, R. A. (2001). High-throughput purification of compound libraries. Drug Discovery Today, 6(9), 471-477. [Link]

  • Wikipedia. (n.d.). Morpholine. Wikipedia. [Link]

  • Zhang, L., et al. (2004). High-Throughput Purification of Single Compounds and Libraries. Journal of Combinatorial Chemistry, 6(6), 870-877. [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

  • Youn, S. W. (2011). Regioselective Synthesis of 3-Arylindoles from N-Ts-Anilines and Styrenes. Organic Letters, 13(12), 3072-3075. [Link]

  • Arshad, F., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Soares, D. F., et al. (2020). Hypervalent Iodine Mediated Sulfonamide Synthesis. Chemistry – A European Journal, 26(61), 13838-13842. [Link]

  • Twarda-Clapa, A., et al. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Organic Letters, 25(30), 5648–5653. [Link]

  • Zhang, L., et al. (2004). High-throughput purification of single compounds and libraries. Journal of Combinatorial Chemistry, 6(6), 870-7. [Link]

  • Taros Chemicals. (n.d.). High-Throughput Preparative HPLC-MS Purification Workflow of Libraries within the European Lead Factory. Taros Chemicals. [Link]

  • Vaish, M., & Singh, M. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides. Organic Chemistry Portal. [Link]

  • Garcı́a-Garcı́a, F., et al. (2005). Direct, One-Pot Reductive Alkylation of Anilines with Functionalized Acetals Mediated by Triethylsilane and TFA. The Journal of Organic Chemistry, 70(22), 8853–8859. [Link]

  • Wang, D., et al. (2014). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 19(10), 15519–15528. [Link]

  • Kim, S., et al. (2003). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Synthetic Communications, 33(14), 2505-2510. [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]

  • Khusnutdinov, R. I., et al. (2016). The synthesis of sterically hindered amines by a direct reductive amination of ketones. RSC Advances, 6(1), 605-611. [Link]

  • Sygnature Discovery. (n.d.). How to Develop a Successful in vitro Screening Strategy. Sygnature Discovery. [Link]

  • Glickman, J. F., et al. (2002). Design and implementation of high throughput screening assays. Journal of Biomolecular Screening, 7(1), 3-8. [Link]

  • Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Southern Denmark. [Link]

  • EU-OPENSCREEN ERIC. (2021). High-Throughput Screening Quality Control General Guidelines. EU-OPENSCREEN. [Link]

  • Sygnature Discovery. (n.d.). Screening Cascade Development Services. Sygnature Discovery. [Link]

  • Nešuta, O., et al. (2021). High Throughput Screening Cascade To Identify Human Aspartate N-Acetyltransferase (ANAT) Inhibitors for Canavan Disease. ACS Chemical Neuroscience, 12(18), 3426–3436. [Link]

  • Lazo, J. S., et al. (2013). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Assay and Drug Development Technologies, 11(5), 260-270. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Synthesis of 2-Fluoro-6-methoxyaniline. InnoPharmChem. [Link]

  • Due-Hansen, M. E., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • Iordachel, C., et al. (2013). Monitoring of HTS Compound Library Quality via a High-Resolution Image Acquisition and Processing Instrument. Journal of Laboratory Automation, 18(2), 149-160. [Link]

  • Wang, J., et al. (2024). A coupled fluorescence assay for high-throughput screening of polyurethane-degrading enzymes. bioRxiv. [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). BMG LABTECH. [Link]

  • Janakiramudu, D. B., et al. (2018). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate. [Link]

  • Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Greyhound Chromatography. [Link]

  • Chemical Suppliers. (n.d.). 2-Fluoro-6-morpholinoaniline. Chemical Suppliers. [Link]

  • Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
  • Lee, D., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules, 26(14), 4101. [Link]

  • Celeiro, M., et al. (2015). Derivatization of bisphenol A and its analogues with pyridine‐3‐sulfonyl chloride: multivariate optimization and fragmentation patterns by liquid chromatography/Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry, 29(19), 1795-1806. [Link]

  • Amerigo Scientific. (n.d.). 2-Fluoro-6-(trifluoromethyl)aniline. Amerigo Scientific. [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 2-Fluoro-6-morpholinoaniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-6-morpholinoaniline. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical assistance to navigate the common challenges and optimize the synthesis of this key intermediate. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles.

Introduction

2-Fluoro-6-morpholinoaniline is a valuable building block in medicinal chemistry and materials science. Its synthesis, while achievable through several routes, often requires careful optimization to ensure high yield and purity. The two most common and effective strategies for the synthesis of this and structurally related compounds are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. This guide will delve into both methodologies, providing a framework for successful synthesis and troubleshooting.

Core Synthesis Strategies: A Comparative Overview

The selection of a synthetic route is a critical decision that depends on the availability of starting materials, scalability, and the desired purity of the final product. Below is a summary of the two primary approaches.

Synthetic Strategy Starting Materials Key Advantages Common Challenges
Nucleophilic Aromatic Substitution (SNAr) 1,3-Difluoro-2-nitrobenzene and MorpholineOften uses less expensive reagents and catalysts. The reaction can be straightforward to set up.May require high reaction temperatures. The subsequent nitro group reduction adds a step to the synthesis.
Buchwald-Hartwig Amination 2-Bromo-6-fluoroaniline or 2,6-Difluoroaniline and MorpholineGenerally proceeds under milder conditions. Offers a more direct route to the final product.Requires more expensive palladium catalysts and specialized ligands. The reaction can be sensitive to air and moisture.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of 2-Fluoro-6-morpholinoaniline, offering potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation For SNAr: Insufficient activation of the aromatic ring; Low reaction temperature; Inappropriate solvent. For Buchwald-Hartwig: Inactive catalyst; Inappropriate ligand or base; Presence of oxygen or moisture.For SNAr: Ensure the presence of a strong electron-withdrawing group (like -NO₂) ortho or para to the leaving group. Increase the reaction temperature, potentially using a high-boiling solvent like DMSO or NMP. For Buchwald-Hartwig: Use a pre-catalyst or ensure in-situ activation is complete. Screen different bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) and strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄).[1] Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen).
Formation of Side Products For SNAr: Di-substitution (if a di- or tri-halo precursor is used); Reaction with the solvent. For Buchwald-Hartwig: Hydrodehalogenation (replacement of the halogen with hydrogen); Formation of biaryl phosphine oxides.For SNAr: Use a stoichiometric amount of morpholine or a slight excess. Choose a non-reactive solvent. For Buchwald-Hartwig: Optimize the base and ligand. Weaker bases like Cs₂CO₃ or K₃PO₄ can sometimes minimize hydrodehalogenation. Ensure high-purity, anhydrous, and degassed solvents and reagents are used to minimize catalyst degradation.
Difficult Purification Presence of unreacted starting materials; Similar polarity of the product and byproducts.Utilize column chromatography with a carefully selected eluent system (e.g., hexanes/ethyl acetate gradient). An acid wash can be effective in removing unreacted basic starting materials or byproducts. Recrystallization from a suitable solvent system can also be an effective final purification step.
Inconsistent Yields Variability in reagent quality; Inconsistent reaction setup and workup.Use reagents from reliable sources and verify their purity. Standardize the reaction setup, including the use of an inert atmosphere, temperature control, and stirring speed. Follow a consistent workup and purification procedure.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route, SNAr or Buchwald-Hartwig, is generally preferred for the synthesis of 2-Fluoro-6-morpholinoaniline?

A1: The choice of route often depends on the available starting materials and scale. The SNAr approach, starting from 1,3-difluoro-2-nitrobenzene, is often more cost-effective for larger-scale synthesis due to less expensive reagents.[2] However, the Buchwald-Hartwig amination offers a more direct route and can be advantageous for smaller-scale syntheses or when a wider range of substituted anilines are being prepared in a library format.

Q2: In the Buchwald-Hartwig amination, how critical is the choice of ligand?

A2: The ligand choice is paramount for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as XPhos, XantPhos, or BrettPhos, are often required to facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.[3][4][5] The optimal ligand may need to be determined empirically for this specific substrate combination.

Q3: What is the role of the base in the Buchwald-Hartwig reaction, and which one should I choose?

A3: The base plays a crucial role in deprotonating the amine to form the active nucleophile and in the overall catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) are commonly used.[1] The choice of base can influence the reaction rate and the prevalence of side reactions like hydrodehalogenation.

Q4: For the SNAr route, what are the best conditions for the reduction of the nitro group?

A4: The reduction of the intermediate nitro-substituted compound to the desired aniline can be achieved through several methods. Catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like ammonium formate) is a clean and efficient method.[6][7] Other methods, such as using tin(II) chloride (SnCl₂) in an acidic medium, are also effective.

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress by observing the consumption of the starting material and the formation of the product. High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) can provide more quantitative analysis of the reaction mixture.

Experimental Protocols

The following are detailed, step-by-step methodologies for the two primary synthetic routes to 2-Fluoro-6-morpholinoaniline.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr) and Reduction

This two-step protocol is based on analogous syntheses of fluorinated morpholinoanilines.[2]

Step 1: Synthesis of 4-(2-Fluoro-6-nitrophenyl)morpholine

  • To a solution of 1,3-difluoro-2-nitrobenzene (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add morpholine (1.1 eq) and a base such as potassium carbonate (K₂CO₃) (1.5 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 4-(2-fluoro-6-nitrophenyl)morpholine.

Step 2: Reduction to 2-Fluoro-6-morpholinoaniline

  • Dissolve the 4-(2-fluoro-6-nitrophenyl)morpholine (1.0 eq) in a solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C) (e.g., 5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 2-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-fluoro-6-morpholinoaniline.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization.

Protocol 2: Synthesis via Buchwald-Hartwig Amination

This protocol is a general procedure based on established methods for palladium-catalyzed amination.[4][5][8]

  • To an oven-dried Schlenk tube, add the aryl halide (e.g., 2-bromo-6-fluoroaniline, 1.0 eq), morpholine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XantPhos or XPhos, 2-4 mol%).

  • Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 eq) or cesium carbonate (Cs₂CO₃) (2.0 eq).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and dilute it with a suitable organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove insoluble salts and the catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflow: SNAr and Reduction Route

SNAr_Workflow start Start step1 Step 1: S_NAr Reaction (1,3-Difluoro-2-nitrobenzene + Morpholine) start->step1 step2 Workup & Isolation (Precipitation & Filtration) step1->step2 intermediate Intermediate: 4-(2-Fluoro-6-nitrophenyl)morpholine step2->intermediate step3 Step 2: Nitro Reduction (Catalytic Hydrogenation) intermediate->step3 step4 Workup & Purification (Filtration & Chromatography) step3->step4 end Final Product: 2-Fluoro-6-morpholinoaniline step4->end

Caption: Workflow for the SNAr synthesis of 2-Fluoro-6-morpholinoaniline.

Logical Relationship: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition + Ar-X pd_complex1 L_nPd(II)(Ar)(X) oxidative_addition->pd_complex1 ligand_exchange Ligand Exchange (Amine Coordination) pd_complex1->ligand_exchange + HNR'_2 pd_complex2 L_nPd(II)(Ar)(NHR'_2)X ligand_exchange->pd_complex2 deprotonation Deprotonation (Base) pd_complex2->deprotonation + Base pd_complex3 L_nPd(II)(Ar)(NR'_2) deprotonation->pd_complex3 reductive_elimination Reductive Elimination pd_complex3->reductive_elimination reductive_elimination->pd0 - Product product Product (Ar-NR'_2) reductive_elimination->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

References

  • Catalysis Consulting. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald-Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1836-1845.
  • Royal Society of Chemistry. (n.d.). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. Retrieved from [Link]

  • Janakiramudu, D. B., et al. (2018). Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PMC. Retrieved from [Link]

  • Loughborough University Research Repository. (2023). Nucleophilic aromatic substitution of fluoroarenes to synthesise drug compounds for combatting neglected tropical diseases. Retrieved from [Link]

  • ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). IR and 1H NMR spectral data. Retrieved from [Link]

  • ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Fluoroaniline - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. PMC. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Synthesis of 2-Fluoro-6-methoxyaniline. Retrieved from [Link]

  • MDPI. (2023). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • KOPS. (n.d.). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. Retrieved from [Link]

  • ResearchGate. (2013). Towards the synthesis of fluoroquinolones via a nucleophilic aromatic substitution. Retrieved from [Link]

  • Preprints.org. (2025). Efficient Synthesis of 6-Arylaminoflavones via Buchwald-Hartwig Amination and Its Anti-Tumor Investigation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]

  • ResearchGate. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in 2-Fluoro-6-morpholinoaniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Fluoro-6-morpholinoaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable compound. As a Senior Application Scientist, I will provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.

The synthesis of 2-Fluoro-6-morpholinoaniline, a key intermediate in various pharmaceutical and materials science applications, is most commonly achieved via a Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction, while powerful, can be sensitive to a variety of factors that may lead to diminished yields. This guide will address these issues in a practical, question-and-answer format.

I. Troubleshooting Guide: Diagnosing and Resolving Low Yields

Low or inconsistent yields are the most frequently reported issues in the synthesis of 2-Fluoro-6-morpholinoaniline. The following sections break down potential problems by observable symptoms and provide actionable solutions.

Symptom 1: Low or No Product Formation

Question: I've set up my Buchwald-Hartwig reaction of 2,6-difluoroaniline with morpholine, but I'm seeing very little or no formation of the desired 2-Fluoro-6-morpholinoaniline. What are the likely causes and how can I fix this?

Answer: This is a common and frustrating issue that can often be traced back to the catalyst system, reaction conditions, or the quality of your reagents. Let's break down the potential culprits:

1. Inactive Catalyst System: The heart of the Buchwald-Hartwig reaction is the palladium catalyst. Its effectiveness hinges on the correct combination of a palladium precursor and a phosphine ligand.

  • Causality: The active catalyst is a Pd(0) species, which is typically generated in situ from a Pd(II) precursor like Pd(OAc)₂. This reduction can be inefficient. Furthermore, the choice of phosphine ligand is critical; it must be bulky and electron-rich to promote the key steps of oxidative addition and reductive elimination, especially with sterically hindered substrates like 2,6-disubstituted anilines.[1]

  • Troubleshooting Protocol:

    • Switch to a Pre-catalyst: Instead of generating the catalyst in situ, use a well-defined Pd(0) pre-catalyst, such as a G3 or G4 Buchwald pre-catalyst (e.g., XPhos Pd G3). These are air- and moisture-stable and provide more consistent results.

    • Optimize the Ligand: For sterically demanding couplings, bulky biaryl phosphine ligands like XPhos, RuPhos, or BrettPhos are often superior to simpler phosphines.[2]

    • Check Catalyst Loading: While typically low (0.5-2 mol%), for challenging substrates, a slight increase in catalyst loading may be beneficial. However, excessive palladium can lead to side reactions.

2. Inappropriate Base Selection: The base plays a crucial role in deprotonating the morpholine and facilitating the catalytic cycle.

  • Causality: A base that is too weak will not efficiently deprotonate the morpholine, stalling the reaction. Conversely, a base that is too nucleophilic can compete with the morpholine and lead to undesired side products. Strong, non-nucleophilic bases are generally preferred.

  • Troubleshooting Protocol:

    • Use a Strong, Non-Nucleophilic Base: Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are the most common and effective bases for this reaction. Lithium bis(trimethylsilyl)amide (LiHMDS) can also be effective, particularly when substrate compatibility is a concern.[2]

    • Ensure Anhydrous Conditions: Alkoxide bases are highly sensitive to moisture. Ensure your base is freshly opened or has been stored under an inert atmosphere.

3. Sub-optimal Solvent and Temperature: The reaction medium and energy input are critical for both solubility and reaction kinetics.

  • Causality: The solvent must be able to dissolve the reactants and the catalyst system, and it must be compatible with the reaction conditions (i.e., high boiling point for heating). The reaction often requires elevated temperatures to overcome the activation energy barriers of the catalytic cycle.

  • Troubleshooting Protocol:

    • Solvent Choice: Toluene and dioxane are the most common solvents for Buchwald-Hartwig aminations. They are non-polar enough to prevent catalyst inhibition and have sufficiently high boiling points.[3]

    • Temperature Optimization: A typical starting point is 80-110 °C. If the reaction is sluggish, a modest increase in temperature may be beneficial. However, excessively high temperatures can lead to catalyst decomposition.

4. Poor Reagent Quality: The purity of your starting materials is paramount.

  • Causality: Impurities in the 2,6-difluoroaniline or morpholine can poison the catalyst or participate in side reactions. Water is a particularly detrimental impurity.

  • Troubleshooting Protocol:

    • Purify Starting Materials: Ensure your 2,6-difluoroaniline is pure. Distill morpholine if its purity is questionable.

    • Use Anhydrous Reagents and Solvents: Dry your solvent over an appropriate drying agent and distill it under an inert atmosphere. Ensure all glassware is oven-dried before use.

Symptom 2: Presence of Significant Impurities

Question: My reaction is proceeding, but I'm observing significant byproducts in my crude NMR. What are these impurities and how can I minimize their formation?

Answer: The formation of byproducts is a common challenge in cross-coupling reactions. Identifying the likely impurities can help you to adjust your reaction conditions to favor the desired product.

1. Double Amination Product: The formation of 2,6-dimorpholinoaniline is a potential byproduct.

  • Causality: If the reaction conditions are too harsh or the reaction is left for an extended period, a second amination can occur at the remaining fluorine position.

  • Troubleshooting Protocol:

    • Control Stoichiometry: Use a slight excess of the 2,6-difluoroaniline relative to the morpholine (e.g., 1.2:1).

    • Monitor Reaction Progress: Carefully monitor the reaction by TLC or LC-MS and stop the reaction once the starting 2,6-difluoroaniline is consumed.

    • Lower Reaction Temperature: If double amination is a persistent issue, try running the reaction at a lower temperature.

2. Hydrodehalogenation: Replacement of one of the fluorine atoms with a hydrogen atom.

  • Causality: This can occur in the presence of a hydride source and an active palladium catalyst. The hydride source can be trace water or impurities in the reagents.

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions: As mentioned previously, rigorously dry all reagents and solvents.

    • Use High-Purity Reagents: Minimize the presence of potential hydride donors by using pure starting materials.

3. Formation of Biaryl Species: Homocoupling of the 2,6-difluoroaniline.

  • Causality: This can be promoted by certain palladium catalyst systems, especially at higher temperatures.

  • Troubleshooting Protocol:

    • Optimize Catalyst System: Screen different ligands to find one that favors the cross-coupling pathway.

    • Control Temperature: Avoid excessively high reaction temperatures.

4. Ring-Opening of Morpholine: Although less common, strong bases and high temperatures can potentially lead to the degradation of morpholine.

  • Causality: Morpholine, while generally stable, can undergo ring-opening under harsh conditions.[4]

  • Troubleshooting Protocol:

    • Use the Mildest Effective Conditions: Avoid unnecessarily high temperatures or prolonged reaction times.

    • Consider a Milder Base: If other options have been exhausted, screening a weaker base like Cs₂CO₃, in combination with a highly active catalyst system, might be beneficial.

II. Frequently Asked Questions (FAQs)

Q1: What is the general, optimized protocol for the synthesis of 2-Fluoro-6-morpholinoaniline?

A1: Based on established Buchwald-Hartwig amination protocols for similar substrates, the following is a recommended starting point:

Experimental Protocol: Synthesis of 2-Fluoro-6-morpholinoaniline

Parameter Recommendation
Palladium Pre-catalyst XPhos Pd G3 (1-2 mol%)
Ligand XPhos (if not using a pre-catalyst)
Base Sodium tert-butoxide (1.2-1.5 equivalents)
Reactants 2,6-Difluoroaniline (1.2 equivalents), Morpholine (1.0 equivalent)
Solvent Anhydrous, degassed toluene or dioxane
Temperature 100-110 °C
Atmosphere Inert (Argon or Nitrogen)

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add the palladium pre-catalyst and sodium tert-butoxide under an inert atmosphere.

  • Add 2,6-difluoroaniline and the solvent via syringe.

  • Add morpholine via syringe.

  • Seal the flask and heat the reaction mixture with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Q2: How do I choose the right phosphine ligand for my reaction?

A2: The choice of ligand is critical for success. For the sterically hindered 2,6-difluoroaniline, bulky, electron-rich biaryl phosphine ligands are generally the best choice. These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly active in the catalytic cycle.[1]

Q3: Can I use a different starting material instead of 2,6-difluoroaniline?

A3: Yes, other 2,6-dihaloanilines can be used. The reactivity of the aryl halide generally follows the order: I > Br > Cl >> F. While aryl iodides are the most reactive towards oxidative addition, the resulting iodide anion can sometimes inhibit the catalyst.[3] Aryl bromides and chlorides are commonly used and often provide a good balance of reactivity and stability. The C-F bond is generally unreactive under these conditions, allowing for selective amination at the other halogen position.

Q4: My product appears to be an oil, but I've seen it reported as a solid. What could be the issue?

A4: The presence of residual solvent or impurities can prevent your product from solidifying. Ensure that your product is thoroughly dried under high vacuum. If it still remains an oil, purification by column chromatography is recommended to remove any impurities that may be acting as a crystallization inhibitor.

Q5: What are the key safety precautions for this reaction?

A5:

  • Palladium Catalysts: While generally not highly toxic, palladium compounds should be handled in a fume hood, and skin contact should be avoided.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. They should be handled under an inert atmosphere.

  • Bases: Sodium and potassium tert-butoxide are corrosive and moisture-sensitive. Handle them in a glovebox or under a stream of inert gas.

  • Solvents: Toluene and dioxane are flammable and have associated health risks. Use them in a well-ventilated fume hood.

  • Pressurized Reactions: If the reaction is performed in a sealed tube, ensure the tube is designed for the pressure that will be generated at the reaction temperature.

III. Visualizing the Process

Reaction Mechanism and Troubleshooting Workflow

The following diagrams illustrate the catalytic cycle of the Buchwald-Hartwig amination and a logical workflow for troubleshooting low yields.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd(II) Pre-catalyst Pd(II) Pre-catalyst LPd(0) LPd(0) Pd(II) Pre-catalyst->LPd(0) Activation (Base) Oxidative Addition Oxidative Addition LPd(0)->Oxidative Addition Ar-X Ligand Exchange Ligand Exchange Oxidative Addition->Ligand Exchange Amine (R2NH) Reductive Elimination Reductive Elimination Ligand Exchange->Reductive Elimination Base Reductive Elimination->LPd(0) Product (Ar-NR2)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow Low Yield Low Yield Check Catalyst System Check Catalyst System Low Yield->Check Catalyst System Verify Reaction Conditions Verify Reaction Conditions Low Yield->Verify Reaction Conditions Assess Reagent Quality Assess Reagent Quality Low Yield->Assess Reagent Quality Use Pre-catalyst Use Pre-catalyst Check Catalyst System->Use Pre-catalyst Optimize Ligand Optimize Ligand Check Catalyst System->Optimize Ligand Adjust Temp. & Time Adjust Temp. & Time Verify Reaction Conditions->Adjust Temp. & Time Select Strong Base Select Strong Base Verify Reaction Conditions->Select Strong Base Purify Starting Materials Purify Starting Materials Assess Reagent Quality->Purify Starting Materials Ensure Anhydrous Conditions Ensure Anhydrous Conditions Assess Reagent Quality->Ensure Anhydrous Conditions Successful Reaction Successful Reaction Use Pre-catalyst->Successful Reaction Optimize Ligand->Successful Reaction Adjust Temp. & Time->Successful Reaction Select Strong Base->Successful Reaction Purify Starting Materials->Successful Reaction Ensure Anhydrous Conditions->Successful Reaction

Caption: A workflow for troubleshooting low yields in the synthesis.

References

  • Process for the preparation of 2,6-difluoroaniline. Google Patents.
  • A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene. Google Patents.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. URL: [Link]

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. ACS Publications. URL: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. URL: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. URL: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. URL: [Link]

  • Morpholine synthesis. Organic Chemistry Portal. URL: [Link]

  • Morpholines. Synthesis and Biological Activity. ResearchGate. URL: [Link]

  • Buchwald–Hartwig amination. Wikipedia. URL: [Link]

Sources

Technical Support Center: Synthesis of 2-Fluoro-6-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Fluoro-6-morpholinoaniline. This document is designed for researchers, chemists, and process development professionals who are actively engaged in the synthesis of this and structurally related compounds. As a key intermediate in pharmaceutical development, achieving high purity and yield is paramount. This guide provides in-depth, field-tested insights into common challenges, side reactions, and optimization strategies, moving beyond simple protocols to explain the underlying chemical principles.

Troubleshooting Guide: Common Side Reactions & Optimization

This section addresses specific, practical issues encountered during the synthesis of 2-Fluoro-6-morpholinoaniline. The primary synthetic routes involve either Nucleophilic Aromatic Substitution (SNAr) or a Palladium-catalyzed Buchwald-Hartwig amination.

Question 1: My SNAr reaction between 2,6-difluoroaniline and morpholine is sluggish, resulting in low conversion. What are the likely causes and how can I drive it to completion?

Answer: Low conversion in this SNAr reaction is a common hurdle, often stemming from insufficient activation of the aromatic ring or suboptimal reaction conditions. The aniline group (-NH₂) is an activating group, which electronically disfavors nucleophilic attack. While the ortho-fluorine provides some activation, the system can be reluctant to react.

Causality & Expert Insights:

  • Insufficient Thermal Energy: SNAr reactions, especially on less activated rings, require significant energy to overcome the activation barrier for the formation of the Meisenheimer complex, the key intermediate in this stepwise addition-elimination mechanism.[1]

  • Solvent Effects: The choice of solvent is critical. Protic solvents (e.g., ethanol, water) can solvate the morpholine nucleophile through hydrogen bonding, reducing its nucleophilicity. Polar aprotic solvents are superior as they solvate the cation of any base used but leave the nucleophile relatively "bare" and more reactive.

  • Base Strength: While morpholine can act as its own base to neutralize the HF byproduct, an external, non-nucleophilic base is often required to prevent the protonation of the nucleophile, which would render it inactive.

Troubleshooting Protocol & Recommendations:

  • Increase Reaction Temperature: This is the most direct approach. Reactions in solvents like DMSO, DMF, or NMP can often be heated to 120-150 °C to increase the reaction rate. Monitor for thermal decomposition of starting materials or product.

  • Optimize Solvent Choice: Switch from any protic or non-polar solvents to a high-boiling polar aprotic solvent. DMSO is an excellent choice for SNAr reactions due to its high polarity and boiling point.

  • Introduce a Strong, Non-Nucleophilic Base: Add 1.5-2.0 equivalents of a base like K₂CO₃ or Cs₂CO₃. Cesium carbonate is particularly effective as the large, soft cesium cation can influence reactivity and solubility.

  • Consider Microwave Irradiation: For small-scale reactions, microwave heating can dramatically reduce reaction times from hours to minutes by efficiently heating the polar solvent and reactants.[2]

Question 2: I am synthesizing 2-Fluoro-6-morpholinoaniline from 1,3-difluoro-2-nitrobenzene followed by reduction, but I'm getting a significant amount of the 4-fluoro-2-morpholino-1-nitrobenzene isomer. How can I improve regioselectivity?

Answer: Controlling regioselectivity is a classic challenge in SNAr chemistry on polysubstituted aromatic rings.[3] In 1,3-difluoro-2-nitrobenzene, both fluorine atoms are activated by the ortho/para-directing nitro group. The fluorine at the C1 position is ortho to the nitro group, while the fluorine at the C3 position is also ortho. However, subtle electronic and steric factors determine which position is more reactive. The formation of the 4-fluoro-2-morpholino isomer suggests that substitution at the C3 position is competitive.

Causality & Expert Insights:

  • Electronic Activation: The nitro group strongly activates both ortho positions for nucleophilic attack by stabilizing the negative charge in the Meisenheimer intermediate through resonance.

  • Steric Hindrance: The nitro group can sterically hinder the approach of the nucleophile (morpholine) to the adjacent fluorine atoms. The degree of this hindrance can be influenced by the solvent and reaction temperature.

  • Solvent-Substrate Interactions: Specific solvent systems, such as deep eutectic solvents, have been shown to dramatically influence regioselectivity in SNAr reactions by altering the solvation shell around the substrate and nucleophile.[3]

Optimization Strategies:

ParameterRecommendation to Favor 2-Fluoro-6-morpholino ProductRationale
Temperature Lower the reaction temperature (e.g., from 100 °C to 60-80 °C).The transition state leading to the thermodynamically favored product is often lower in energy. Lower temperatures can increase selectivity if there's a sufficient difference in activation energies between the two pathways.
Solvent Screen different polar aprotic solvents (e.g., DMF, NMP, Diglyme).Solvent polarity and coordinating ability can subtly alter the electron distribution in the substrate and the effective size of the nucleophile, thereby influencing the site of attack.
Reaction Time Monitor the reaction closely by HPLC or GC-MS.In some cases, one isomer may form faster (kinetic product) while the other is more stable (thermodynamic product). Stopping the reaction at the optimal time can maximize the desired isomer.

Troubleshooting Workflow for Regioselectivity:

G start Poor Regioselectivity Observed temp Lower Reaction Temperature (e.g., 80°C -> 60°C) start->temp check1 Regioselectivity Improved? temp->check1 solvent Screen Solvents (DMSO vs. NMP vs. Diglyme) check2 Regioselectivity Improved? solvent->check2 check1->solvent No success Proceed with Optimized Conditions check1->success Yes check2->success Yes fail Consider Alternative Route (e.g., Buchwald-Hartwig) check2->fail No G cluster_0 S(N)Ar Route cluster_1 Buchwald-Hartwig Route a1 2,6-Difluoroaniline a_out 2-Fluoro-6-morpholinoaniline a1->a_out + Morpholine High Temp a2 1,3-Difluoro-2-nitrobenzene a3 4-(2-Fluoro-6-nitrophenyl)morpholine a2->a3 + Morpholine a3->a_out Reduction (e.g., H2, Pd/C) b1 2,6-Difluoroaniline b_out 2-Fluoro-6-morpholinoaniline b1->b_out + Morpholine Pd Catalyst, Ligand, Base

Caption: Primary synthetic pathways to the target compound.

Q2: Which analytical techniques are essential for monitoring these reactions and characterizing impurities?

A multi-technique approach is crucial for robust process control and quality assurance.

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress. A simple mobile phase like 3:1 Hexanes:Ethyl Acetate can often resolve starting materials, product, and major impurities.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis. It is essential for determining reaction conversion, product purity, and the relative percentage of any isomeric impurities. A reverse-phase C18 column with a water/acetonitrile gradient is a typical starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product and side products, provided they are thermally stable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for unequivocal structure confirmation of the final product and for characterizing unknown impurities after isolation. ¹⁹F NMR is particularly powerful for confirming the presence and chemical environment of the fluorine atom.

Q3: What are the key safety considerations for this synthesis?
  • Fluorinated Aromatics: Many fluorinated organic compounds have unknown toxicological profiles. They should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should always be worn.

  • High Temperatures: Many of these reactions require heating to high temperatures in organic solvents. Use appropriate heating mantles with temperature controllers and ensure glassware is free of defects. Conduct such operations behind a safety shield.

  • Strong Bases: Bases like NaOt-Bu are corrosive and react violently with water. Handle them under an inert atmosphere.

  • Palladium Catalysts: While not highly toxic, fine powders of palladium on carbon (Pd/C) can be pyrophoric, especially after use in hydrogenations when dry and exposed to air. Handle with care.

References
  • Delgado, L. M., et al. (2020). Solvent‐Controlled Regioselectivity in Nucleophilic Substitution Reactions of 1‐X‐2,4‐Difluorobenzenes with Morpholine Using Deep Eutectic Solvents. ChemistrySelect. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties and Synthesis of 2-Fluoro-6-methoxyaniline. Available at: [Link]

  • Google Patents. (2023). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
  • ResearchGate. (2018). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Available at: [Link]

  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Available at: [Link]

  • MDPI. (2021). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Molecules. Available at: [Link]

  • MDPI. (2020). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank. Available at: [Link]

  • ResearchGate. (2022). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). Available at: [Link]

  • ResearchGate. (2019). Optimization of the model Buchwald-Hartwig reaction of morpholine and... Available at: [Link]

  • Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Smith, M. B. (2020). Concerted Nucleophilic Aromatic Substitution Reactions. European Journal of Organic Chemistry. Available at: [Link]

  • Magano, J., & Dunetz, J. R. (2021). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available at: [Link]

Sources

Preventing degradation of 2-Fluoro-6-morpholinoaniline during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Degradation and Ensuring Reaction Integrity

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Fluoro-6-morpholinoaniline. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) designed to address the specific challenges of handling and reacting with this electron-rich aromatic amine. As a substituted aniline, this compound is susceptible to degradation, primarily through oxidation, which can lead to discolored starting materials, complex reaction mixtures, and reduced yields. This document offers field-proven insights and preventative strategies to maintain the integrity of your compound and the success of your experiments.

Frequently Asked Questions (FAQs)
Storage and Handling

Q1: My sample of 2-Fluoro-6-morpholinoaniline, which was initially a light-colored solid/oil, has turned dark brown/red. What happened and is it still usable?

A1: This discoloration is a classic sign of oxidation.[1] Like many aniline derivatives, 2-Fluoro-6-morpholinoaniline is susceptible to air and light-induced oxidation.[2][3] The amino group makes the aromatic ring "electron-rich," increasing its reactivity and proneness to oxidation.[1] The colored impurities formed are typically highly conjugated molecules like azobenzenes or quinone-like structures, which can be intensely colored even at low concentrations.[1][4]

Whether the material is usable depends on the extent of degradation and the sensitivity of your subsequent reaction. For many applications, it is crucial to purify the compound before use to remove these non-nucleophilic, potentially interfering impurities.

Q2: What are the optimal storage conditions for 2-Fluoro-6-morpholinoaniline to prevent degradation?

A2: To minimize oxidation and maintain purity, proper storage is essential. The following conditions are recommended based on best practices for handling anilines:

Storage ConditionRationaleSupporting Evidence
Inert Atmosphere Displaces oxygen, the primary driver of oxidation.Standard practice for air-sensitive reagents.[5][6]
Cool Temperature Reduces the rate of chemical degradation.General chemical stability principle.
Amber/Opaque Vial Protects from light, which can catalyze oxidation.Anilines are known to discolor on exposure to light.[2]
Tightly Sealed Container Prevents exposure to atmospheric oxygen and moisture.Mandated by safety and handling protocols.[7]

For long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing is highly recommended.[6][8]

Reaction Troubleshooting

Q3: I'm performing a reaction and my mixture is turning dark, even though the starting material was pure. What is causing this in-situ degradation?

A3: In-situ degradation is common if the reaction conditions are not optimized to protect the aniline moiety. Key causes include:

  • Presence of Oxidizing Agents: Reagents that are even mildly oxidizing can accelerate the degradation of the electron-rich aniline. This includes certain metal catalysts or additives.

  • Atmospheric Oxygen: Reactions run open to the air, especially when heated, will often exhibit this darkening as the rate of oxidation increases.[1]

  • Harsh Acidic Conditions: While anilines form salts with acids, some strong acids can promote the formation of tar-like substances and polymeric byproducts.[5]

Q4: My reaction yield is consistently low. Could degradation of 2-Fluoro-6-morpholinoaniline be the cause?

A4: Absolutely. If a portion of your starting material degrades, it is no longer available to participate in the desired reaction, directly lowering the theoretical yield. Furthermore, the degradation byproducts can sometimes interfere with catalysts or react with other components in the mixture, leading to a more complex impurity profile and further reducing the yield of the target molecule.

Troubleshooting Guides & Preventative Protocols

This section provides structured approaches to diagnose and solve degradation-related issues.

Guide 1: Diagnosing and Reversing Starting Material Degradation

If you suspect your stock of 2-Fluoro-6-morpholinoaniline has degraded, this workflow will help you confirm and purify it.

cluster_diagnosis Diagnosis cluster_decision Decision cluster_action Action A Observe Sample: Dark Coloration? B Run TLC Analysis: Multiple Spots? Tailing? A->B C Analyze by NMR: Unexplained Peaks? B->C D Degradation Confirmed? C->D E Proceed with Reaction (High-Risk) D->E No F Purify Before Use (Recommended) D->F Yes G Follow Purification Protocol F->G

Caption: Workflow for assessing compound degradation.

Protocol 1: Purification of Discolored 2-Fluoro-6-morpholinoaniline

  • Dissolution: Dissolve the crude, discolored compound in a minimum amount of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Charcoal Treatment: Add a small amount of activated carbon (approx. 1-2% by weight) to the solution. Activated carbon is effective at adsorbing the highly colored polymeric impurities.[5]

  • Stirring: Stir the mixture at room temperature for 15-30 minutes.

  • Filtration: Filter the mixture through a pad of celite or a syringe filter to remove the activated carbon. The filtrate should be significantly lighter in color.

  • Solvent Removal: Remove the solvent under reduced pressure to yield the purified, lighter-colored compound.

  • Verification: Confirm purity by TLC or NMR before proceeding with your reaction.

Guide 2: Preventing Degradation During Reactions

The most effective strategy is prevention. The following measures will protect 2-Fluoro-6-morpholinoaniline from degradation during a chemical transformation.

Table 1: Preventative Measures for In-Reaction Degradation

Preventative MeasureMechanism of ProtectionKey Considerations
Inert Atmosphere Excludes atmospheric oxygen, a key oxidant.[5]Use a nitrogen or argon balloon, or a Schlenk line for more sensitive reactions.
Degassed Solvents Removes dissolved oxygen from the reaction medium.Solvents can be degassed by sparging with inert gas, freeze-pump-thaw cycles, or sonication.
Amino Group Protection Temporarily converts the highly reactive amino group to a less reactive amide (e.g., acetamide).[9]The acetyl group moderates the ring's reactivity, preventing both oxidation and unwanted side reactions like poly-substitution.[5][9] The protecting group must be removable under conditions that the final product can tolerate.
Temperature Control Reduces the rate of all reactions, including degradation pathways.Avoid excessive heating. If the reaction is exothermic, ensure adequate cooling.[10]

Protocol 2: General Procedure for Amino Group Protection (Acetylation)

This protocol converts the aniline to a more stable acetanilide, which is less prone to oxidation.[9]

A Dissolve Aniline in DCM or Acetic Acid B Add Base (e.g., Pyridine or DIPEA) A->B C Cool to 0 °C (Ice Bath) B->C D Slowly Add Acetic Anhydride C->D E Stir to Completion (Monitor by TLC) D->E F Aqueous Workup & Extraction E->F G Purify Acetanilide F->G

Caption: Workflow for protective acetylation.

  • Setup: Dissolve 2-Fluoro-6-morpholinoaniline (1 equivalent) in a suitable solvent like dichloromethane (DCM) or glacial acetic acid in a flask.[5][11]

  • Base Addition: If using DCM, add a base such as pyridine or N,N-diisopropylethylamine (1.5 equivalents).

  • Cooling: Cool the mixture in an ice bath to 0 °C.

  • Reagent Addition: Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.[11]

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction by adding water. If using DCM, separate the organic layer, wash with dilute HCl, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting acetanilide can be purified by recrystallization or column chromatography. This protected compound is now significantly more stable and can be carried forward to the next step.

References
  • Wikipedia. Aniline. [Online] Available at: [Link]

  • National Center for Biotechnology Information. Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. PMC - NIH. [Online] Available at: [Link]

  • Open Access Journals. The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. [Online] Available at: [Link]

  • Prime Chemicals. Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline. [Online] Available at: [Link]

  • MDPI. Synthesis of Nitroarenes by Oxidation of Aryl Amines. [Online] Available at: [Link]

  • PubMed. Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. [Online] Available at: [Link]

  • MDPI. Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System. [Online] Available at: [Link]

  • ResearchGate. Bacterial degradation of aniline. (A) Initial steps of aniline... [Online] Available at: [Link]

  • Sparrow Chemical. What is fluoroaniline? [Online] Available at: [Link]

  • Global Thesis. Study On Degradation Mechanism Of Aniline By Persulfate Activated By Metal Ions. [Online] Available at: [Link]

  • PubMed. Reaction Pathways for Biodehalogenation of Fluorinated Anilines. [Online] Available at: [Link]

  • National Center for Biotechnology Information. Mechanisms and pathways of aniline elimination from aquatic environments. PMC - NIH. [Online] Available at: [Link]

  • ACS Publications. Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base | ACS Omega. [Online] Available at: [Link]

  • National Center for Biotechnology Information. 4-Fluoroaniline. PubChem. [Online] Available at: [Link]

  • Allen. Anilines: Reactions, Reaction Mechanisms and FAQs. [Online] Available at: [Link]

  • Washington State University. Aniline. [Online] Available at: [Link]

  • Techno PharmChem. ANILINE. [Online] Available at: [Link]

  • ResearchGate. Representative morpholine ring formation. Reagents and conditions: a)... [Online] Available at: [Link]

  • ACS Publications. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine | The Journal of Organic Chemistry. [Online] Available at: [Link]

  • YouTube. Practical NO 29 - Tests for aniline | AL Chemistry in English. [Online] Available at: [Link]

  • PubMed. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). [Online] Available at: [Link]

  • New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet. [Online] Available at: [Link]

  • ResearchGate. Representative morpholine ring formation reactions. Conditions: (a)... [Online] Available at: [Link]

Sources

Technical Support Center: Interpreting Complex NMR Spectra of 2-Fluoro-6-morpholinoaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-fluoro-6-morpholinoaniline derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the nuanced NMR spectra of this important class of compounds. The unique structural features—a fluorine substituent, a flexible morpholine ring, and a substituted aniline core—often lead to complex and overlapping signals. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you confidently elucidate the structure and conformation of your molecules.

Troubleshooting Guide: A Deeper Dive into Spectral Complexities

This section addresses specific issues you may encounter during your NMR analysis. Each problem is followed by a detailed explanation of the underlying causes and a step-by-step protocol for resolution.

Problem 1: My ¹H NMR spectrum shows more aromatic signals than expected. How do I assign them?

Root Cause Analysis: The complexity in the aromatic region of 2-fluoro-6-morpholinoaniline derivatives arises from several factors:

  • ¹⁹F-¹H Coupling: The fluorine atom couples with nearby protons, splitting their signals. This coupling occurs over multiple bonds, with the magnitude decreasing with distance (J_HF). You can expect to see ortho (³J_HF), meta (⁴J_HF), and para (⁵J_HF) couplings.[1]

  • Restricted Rotation: The bulky morpholine group can hinder free rotation around the C-N bond, leading to conformational isomers (rotamers) that are distinct on the NMR timescale. This can result in two sets of signals for the aromatic protons.

  • Second-Order Effects: When the chemical shift difference between two coupled protons is similar in magnitude to their coupling constant (J), second-order effects (roofing) can distort the expected splitting patterns, making manual interpretation difficult.

Step-by-Step Resolution Protocol:

  • Acquire a ¹⁹F-decoupled ¹H NMR Spectrum: This is the most direct way to simplify the aromatic region. By decoupling the fluorine nucleus, all ¹H-¹⁹F couplings will be removed, and the proton signals will collapse into simpler multiplets based only on ¹H-¹H couplings.

  • Run a 2D COSY (Correlation Spectroscopy) Experiment: A COSY spectrum will reveal which protons are coupled to each other.[2] This is invaluable for identifying adjacent protons on the aniline ring. For example, you will see a cross-peak between H-3 and H-4, and between H-4 and H-5.

  • Utilize 2D HSQC and HMBC Experiments:

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to.[3][4] This is essential for assigning the protonated aromatic carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds.[3][5] This is crucial for connecting different fragments of the molecule. For instance, the protons of the morpholine ring will show correlations to the C-6 of the aniline ring, confirming their connectivity.

  • Perform a 2D NOESY or ROESY Experiment: These experiments detect through-space interactions (Nuclear Overhauser Effect).[6][7] This can help to:

    • Confirm the spatial proximity of the morpholine protons to the H-5 proton on the aniline ring.

    • Distinguish between different conformational isomers by observing unique NOE contacts in each form.

Data Interpretation Workflow:

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} endot Caption: Workflow for elucidating complex aromatic signals.

Problem 2: The morpholine signals in my ¹H NMR are broad and poorly resolved. What's happening?

Root Cause Analysis: The broadness of the morpholine signals is often due to its conformational flexibility. The morpholine ring can undergo a chair-to-chair interconversion.[8][9][10] If the rate of this interconversion is on the same timescale as the NMR experiment, it can lead to coalescence, where the signals for the axial and equatorial protons broaden and merge.

Step-by-Step Resolution Protocol:

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures is the key to resolving this issue.

    • Low Temperature: Cooling the sample will slow down the chair-to-chair interconversion. At a sufficiently low temperature (the coalescence temperature), you will "freeze out" the individual conformers, and you should see sharp, distinct signals for the axial and equatorial protons of each chair form.

    • High Temperature: Heating the sample will increase the rate of interconversion. At a high enough temperature, the exchange will be so fast that you will observe a single, sharp, averaged signal for the axial and equatorial protons.

  • 2D EXSY (Exchange Spectroscopy): If you can resolve the conformers at low temperature, an EXSY experiment can confirm that they are in dynamic exchange. You will see cross-peaks between the signals of the axial and equatorial protons that are interconverting.

  • Solvent Effects: The choice of NMR solvent can influence the conformational equilibrium.[11][12] Try acquiring spectra in different solvents (e.g., a non-polar solvent like benzene-d₆ vs. a polar aprotic solvent like DMSO-d₆) to see if this affects the resolution of the morpholine signals.

Expected ¹H NMR Patterns for Morpholine:

TemperatureExchange RateExpected ¹H NMR Spectrum
HighFastTwo sharp triplets (for -CH₂-N- and -CH₂-O-)
IntermediateIntermediateBroad, poorly resolved signals (coalescence)
LowSlowFour distinct multiplets (axial and equatorial for each -CH₂-)

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹⁹F coupling constants I should expect for the aromatic protons?

A1: The magnitude of J_HF coupling constants is highly dependent on the number of bonds separating the fluorine and proton. Here are some typical ranges for fluoroaromatic compounds:

  • ³J_HF (ortho): 5 - 10 Hz

  • ⁴J_HF (meta): 0.5 - 3.0 Hz[1]

  • ⁵J_HF (para): Generally very small and often not resolved.

Keep in mind that these values can be influenced by the electronic nature of other substituents on the ring.

Q2: How does the choice of NMR solvent affect the chemical shifts?

A2: The solvent can have a significant impact on the chemical shifts, particularly for a molecule with polar groups like the aniline and morpholine moieties.[11][12] Aromatic solvents like benzene-d₆ can induce significant changes in the chemical shifts of nearby protons due to anisotropic effects. Protic solvents like methanol-d₄ or D₂O can engage in hydrogen bonding with the amine and ether functionalities, which can also alter the electronic environment and thus the chemical shifts.[13] It is crucial to be consistent with your choice of solvent if you are comparing spectra across a series of compounds.

Q3: Can I use ¹³C NMR to help with my analysis?

A3: Absolutely. ¹³C NMR is a powerful complementary technique. The fluorine atom will also couple to the carbon nuclei, and the J_CF coupling constants can provide valuable structural information.

  • ¹J_CF (direct): This is a large coupling, typically in the range of 240 - 320 Hz.[1]

  • ²J_CF and ³J_CF: These smaller, long-range couplings can help in assigning the carbon signals.

A ¹³C DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to distinguish between CH, CH₂, and CH₃ groups, which is particularly useful for assigning the morpholine carbons.

Structural Elucidation Logic:

G

References

  • Brooks, W. H., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220–3225. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Fluoroaniline. Wiley Science Solutions. Retrieved from [Link]

  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Fluorine-19 NMR Studies of Fluoroaromatic Systems with Complete Proton Decoupling. The Signs and Magnitudes of Certain F. ElectronicsAndBooks. Retrieved from [Link]

  • eScholarship.org. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. University of California. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Complex NMR experiments: 2D, selective, etc.. University of Wisconsin-Madison. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Royal Society of Chemistry. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Fluoroaniline. Wiley Science Solutions. Retrieved from [Link]

  • ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. Retrieved from [Link]

  • Dove Medical Press. (2015). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. ACS Publications. Retrieved from [Link]

  • MDPI. (2023). The Importance of Solvent Effects in Calculations of NMR Coupling Constants at the Doubles Corrected Higher Random-Phase Approximation. MDPI. Retrieved from [Link]

  • ResearchGate. (2025). Conformational analysis of morpholine studied using Raman spectroscopy and Density Functional Theoretical calculations. ResearchGate. Retrieved from [Link]

  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

  • AUREMN. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. AUREMN. Retrieved from [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Fluorine NMR. Wiley Online Library. Retrieved from [Link]

  • University of Wisconsin-River Falls. (n.d.). H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. University of Wisconsin-River Falls. Retrieved from [Link]

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. Reddit. Retrieved from [Link]

  • YouTube. (2011). Lecture 23. Using TOCSY to Elucidate Spin Systems. ROESY. Retrieved from [Link]

  • YouTube. (2017). Solvents in NMR Spectroscopy. Retrieved from [Link]

  • YouTube. (2020). Structure Elucidation with Bruker Topspin - Working Up and Plotting a 2D 1H-1H COSY NMR. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Spin System Modeling of Nuclear Magnetic Resonance Spectra for Applications in Metabolomics and Small Molecule Screening. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Hidden Structural States of Proteins Revealed by Conformer Selection with AlphaFold-NMR. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2023). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. MDPI. Retrieved from [Link]

  • PubMed. (2005). 1H and 13C NMR spectra of N-substituted morpholines. PubMed. Retrieved from [Link]

  • PubMed. (2011). Development of quantitative structure-metabolism (QSMR) relationships for substituted anilines based on computational chemistry. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). NMR and Docking Calculations Reveal Novel Atomistic Selectivity of a Synthetic High-Affinity Free Fatty Acid vs. Free Fatty Acids in Sudlow's Drug Binding Sites in Human Serum Albumin. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2022). The Role of Hidden Conformers in Determination of Conformational Preferences of Mefenamic Acid by NOESY Spectroscopy. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Quantitative HSQC Analyses of Lignin: A Practical Comparison. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-Fluoro-6-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Fluoro-6-morpholinoaniline. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and manage impurities encountered during the synthesis of this key intermediate. Drawing from established chemical principles and field-proven insights, this guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the integrity and success of your synthetic work.

I. Overview of the Synthesis

The most prevalent and industrially relevant method for synthesizing 2-Fluoro-6-morpholinoaniline is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction typically involves the reaction of a 2,6-difluoro-substituted benzene ring with morpholine. A common starting material is 2-bromo-1,3-difluorobenzene. The reaction is catalyzed by a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand, in the presence of a base.

The general reaction scheme is as follows:

2,6-Difluoro-halobenzene + Morpholine --(Pd catalyst, Ligand, Base)--> 2-Fluoro-6-morpholinoaniline

While this reaction is powerful, it is not without its challenges. The formation of various impurities can occur, impacting the yield and purity of the final product. Understanding the sources of these impurities is the first step toward effective control.

II. Troubleshooting Guide: A Question & Answer Approach

This section addresses specific issues you might encounter during the synthesis of 2-Fluoro-6-morpholinoaniline in a practical, question-and-answer format.

Q1: My reaction is showing incomplete conversion of the starting material (2-bromo-1,3-difluorobenzene). What are the likely causes and how can I fix it?

A1: Incomplete conversion is a common issue in Buchwald-Hartwig aminations and can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Catalyst Inactivity: The active Pd(0) catalyst is sensitive to air and moisture.

    • Troubleshooting:

      • Ensure all reagents and the solvent are thoroughly dried and degassed before use.

      • Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.

  • Insufficient Base Strength or Solubility: The base is crucial for the deprotonation of the amine-Pd complex in the catalytic cycle.

    • Troubleshooting:

      • Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).

      • Ensure the base is fully dissolved in the reaction mixture. If solubility is an issue, consider a different solvent or a base with better solubility.

  • Inappropriate Ligand Choice: The phosphine ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle.[1]

    • Troubleshooting:

      • For electron-rich anilines and sterically hindered substrates, bulky, electron-rich phosphine ligands like XPhos or RuPhos are often effective.[1]

      • Experiment with different ligands to find the optimal one for your specific substrate.

  • Low Reaction Temperature: The reaction may require a certain activation energy to proceed at a reasonable rate.

    • Troubleshooting:

      • Gradually increase the reaction temperature, monitoring for product formation and potential impurity generation. Dioxane or toluene are common solvents that allow for higher reaction temperatures.[2]

Q2: I'm observing a significant amount of a side product with a mass corresponding to 2-morpholinoaniline (hydrodehalogenation). How can I minimize this impurity?

A2: The formation of 2-morpholinoaniline is a result of hydrodehalogenation, a known side reaction in palladium-catalyzed cross-coupling reactions, especially with fluorinated substrates.[3][4] This occurs when the aryl halide is reduced instead of undergoing amination.

  • Mechanism of Formation: This side reaction can occur through various pathways, including β-hydride elimination from a palladium-amide intermediate or direct reduction of the aryl halide by a palladium-hydride species. The presence of water can be a hydrogen source for this undesired reaction.[3]

  • Control Strategies:

    • Strictly Anhydrous Conditions: Ensure all reagents and the reaction setup are scrupulously dry to minimize the source of protons.

    • Ligand Selection: The choice of phosphine ligand can influence the relative rates of reductive elimination (desired product) and the pathways leading to hydrodehalogenation. Sterically hindered ligands can sometimes favor the desired C-N bond formation.

    • Base Selection: The choice of base can also play a role. Experimenting with different bases (e.g., K₃PO₄, Cs₂CO₃) might reduce the extent of this side reaction, although they may also affect the overall reaction rate.

    • Temperature Control: Running the reaction at the lowest possible temperature that still provides a reasonable conversion rate can sometimes suppress side reactions.

Q3: I have detected an impurity with a mass suggesting the formation of a di-morpholino-fluorobenzene. How can I control the selectivity for mono-amination?

A3: The formation of a di-substituted product is a potential issue when using a di-halo-substituted starting material like 2-bromo-1,3-difluorobenzene. The desired reaction is the selective displacement of the bromine atom over the more inert fluorine atom.

  • Leveraging Halogen Reactivity: The C-Br bond is significantly more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions. This inherent difference in reactivity is the primary basis for selectivity.

  • Controlling Stoichiometry and Reaction Time:

    • Use a slight excess of the di-halo-benzene starting material relative to morpholine to favor mono-substitution.

    • Carefully monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC, or GC). Stop the reaction as soon as the starting material is consumed to a satisfactory level, before significant di-substitution occurs.

  • Temperature Control: Lowering the reaction temperature can often enhance selectivity, as the higher activation energy required for C-F bond activation will be harder to overcome.

Q4: How can I effectively remove residual palladium and phosphine ligand byproducts from my final product?

A4: Residual palladium and phosphine byproducts (e.g., phosphine oxides) are common process impurities that need to be removed, especially for pharmaceutical applications.

  • Purification Strategies:

    • Column Chromatography: Silica gel column chromatography is a standard method for separating the desired product from both polar (phosphine oxides) and non-polar impurities. A gradient elution of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically effective.

    • Activated Carbon Treatment: Stirring the crude product in a suitable solvent with activated carbon can help adsorb residual palladium.

    • Metal Scavengers: Commercially available metal scavengers (resins with functional groups that chelate palladium) can be very effective for removing trace amounts of the metal.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step to remove both metal and organic impurities.

III. Frequently Asked Questions (FAQs)

  • What are the recommended analytical methods for monitoring the reaction and assessing the final purity of 2-Fluoro-6-morpholinoaniline?

    • For reaction monitoring: Thin Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring of the consumption of starting materials and the formation of the product.

    • For purity assessment:

      • High-Performance Liquid Chromatography (HPLC) with a UV detector is the preferred method for quantitative analysis of purity and impurity profiling. A reverse-phase C18 column with a gradient of water and acetonitrile (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.[5]

      • Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify volatile impurities. Due to the polarity of morpholine-containing compounds, derivatization might sometimes be necessary for better chromatographic performance.[6][7]

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) is essential for structural confirmation of the final product and can be used to identify and quantify impurities if their signals are resolved from the product's signals.

      • Mass Spectrometry (MS) is crucial for confirming the molecular weight of the product and for identifying unknown impurities by their mass-to-charge ratio.

  • What are the best practices for storing 2-Fluoro-6-morpholinoaniline to prevent degradation?

    • 2-Fluoro-6-morpholinoaniline, like many anilines, can be susceptible to oxidative degradation, which may lead to discoloration (e.g., turning from a light color to a darker brown or reddish hue).

    • Storage Recommendations:

      • Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).

      • Keep in a cool, dark place to protect from light and heat.

      • For long-term storage, refrigeration is recommended.

  • What safety precautions should be taken when performing this synthesis?

    • Palladium Catalysts: Many palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.

    • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. Handle them under an inert atmosphere.

    • Strong Bases: Strong bases like NaOtBu and LiHMDS are corrosive and react violently with water. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • Solvents: Solvents like dioxane and toluene have their own specific hazards. Consult the Safety Data Sheet (SDS) for each reagent before use.

IV. Data and Visualization

Table 1: Potential Impurities in 2-Fluoro-6-morpholinoaniline Synthesis
Impurity NameStructurePotential Source
2-Bromo-1,3-difluorobenzeneUnreacted starting material
MorpholineUnreacted starting material
2-MorpholinoanilineHydrodehalogenation of the aryl halide intermediate
1,3-Difluoro-2-morpholinobenzeneReaction with 1,2,3-trifluorobenzene impurity in starting material
Bis(2-fluoro-6-morpholino)anilineDimerization or further reaction
Phosphine OxideOxidation of the phosphine ligand
Diagrams

G SM 2-Bromo-1,3-difluorobenzene + Morpholine Reaction Buchwald-Hartwig Amination SM->Reaction Catalyst Pd(0)Ln Catalyst->Reaction Base Base (e.g., NaOtBu) Base->Reaction Product 2-Fluoro-6-morpholinoaniline (Desired Product) Reaction->Product Reductive Elimination Impurity1 Hydrodehalogenation Product (2-Morpholinoaniline) Reaction->Impurity1 Side Reaction (e.g., via Pd-H) Impurity2 Unreacted Starting Materials Reaction->Impurity2 Incomplete Conversion

Caption: General synthetic pathway and sources of major impurities.

G Start Low Yield or Incomplete Conversion Check_Catalyst Is the catalyst active and the system inert? Start->Check_Catalyst Check_Base Is the base strong enough and soluble? Start->Check_Base Check_Ligand Is the ligand appropriate for the substrate? Start->Check_Ligand Check_Temp Is the reaction temperature optimal? Start->Check_Temp Sol_Catalyst Degas solvents/reagents. Use fresh catalyst/pre-catalyst. Ensure positive inert gas pressure. Check_Catalyst->Sol_Catalyst Sol_Base Use a stronger base (e.g., NaOtBu). Consider a different solvent for better solubility. Check_Base->Sol_Base Sol_Ligand Screen bulky, electron-rich ligands (e.g., XPhos, RuPhos). Check_Ligand->Sol_Ligand Sol_Temp Incrementally increase temperature while monitoring the reaction. Check_Temp->Sol_Temp

Caption: A decision-making workflow for troubleshooting low reaction yields.

V. Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-6-morpholinoaniline

Disclaimer: This is a representative protocol and may require optimization.

  • Preparation: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., sodium tert-butoxide, 1.4 equivalents).

  • Solvent and Substrates: Add anhydrous, degassed toluene or dioxane via cannula. Add 2-bromo-1,3-difluorobenzene (1.0 equivalent) and morpholine (1.2 equivalents).

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Protocol 2: HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

VI. References

  • Orbach, M., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(4), 1271–1274. [Link]

  • Sci-Hub. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Retrieved from [Link]

  • Daicel Pharma. (n.d.). Linezolid Impurities Manufacturers & Suppliers. [Link]

  • SynZeal. (n.d.). Linezolid Impurities. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11206-11229. [Link]

  • Singh, S., et al. (2002). Isolation and characterization of process-related impurities in linezolid. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1021-1029. [Link]

  • Gudisela, M. R., et al. (2018). Synthesis and characterization of degradation impurities of an antibiotic drug: Linezolid. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences, 4(2), 347-359. [Link] (Note: Direct link to PDF may vary, search for the title on the journal's website)

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Darcsi, A., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(22), 3765–3774. [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Arylation of Fluoroalkylamines. Organic Letters, 16(16), 4388–4391. [Link]

  • Bera, S. S., et al. (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]

  • Gryko, D. T., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18118–18128. [Link]

  • Fairlamb, I. J. S., et al. (2014). Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions. Organometallics, 33(16), 4247–4253. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties and Synthesis of 2-Fluoro-6-methoxyaniline. [Link]

  • Li, H., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 8510243. [Link]

Sources

Technical Support Center: Enhancing the Stability of 2-Fluoro-6-morpholinoaniline for Experimental Use

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common stability challenges encountered when working with 2-Fluoro-6-morpholinoaniline. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.

Understanding the Instability of 2-Fluoro-6-morpholinoaniline

Substituted anilines, like 2-Fluoro-6-morpholinoaniline, are susceptible to degradation, primarily through oxidation. The lone pair of electrons on the nitrogen atom makes the aromatic ring highly activated and prone to oxidation, which can be accelerated by exposure to air, light, and certain impurities.[1][2] This degradation often manifests as a discoloration of the compound, turning from a colorless or light-colored solid or solution to a darker oil or solid, which can significantly impact its reactivity and the outcome of your experiments.[1]

The presence of both an electron-withdrawing fluorine atom and an electron-donating morpholino group creates a unique electronic profile that influences its reactivity and stability.[3] While the fluorine atom can decrease the electron density of the aniline ring, reducing the nucleophilicity of the amino group, the overall susceptibility to oxidation remains a key concern for researchers.[3]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and concerns regarding the stability of 2-Fluoro-6-morpholinoaniline.

Q1: My solid 2-Fluoro-6-morpholinoaniline has changed color from off-white to a brownish tint. Is it still usable?

A change in color is a primary indicator of degradation, likely due to oxidation. While a slight discoloration may not render the compound completely unusable for all applications, it is a sign of impurity. For sensitive experiments, such as in pharmaceutical development, using discolored material is not recommended as the impurities could lead to unforeseen side reactions or inaccurate results. It is best to purify the material or use a fresh, unoxidized batch.[1]

Q2: I've prepared a stock solution of 2-Fluoro-6-morpholinoaniline in an organic solvent, and it has turned dark overnight. What caused this?

This is a common issue and is most likely due to air oxidation of the aniline moiety, which is often accelerated in solution.[2][4] The choice of solvent can also play a role. Protic solvents may facilitate oxidation pathways. To mitigate this, it is crucial to use deoxygenated solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon).

Q3: Can I store a solution of 2-Fluoro-6-morpholinoaniline at room temperature for an extended period?

Extended storage at room temperature, especially when exposed to light and air, is not recommended. For long-term storage, it is best to store the compound as a solid in a cool, dark, and dry place, preferably under an inert atmosphere.[5] If a solution must be stored, it should be for the shortest time possible, refrigerated, and protected from light.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving stability issues with 2-Fluoro-6-morpholinoaniline in your experiments.

Issue 1: Rapid Discoloration of Solid Compound
  • Symptom: The solid compound darkens significantly upon storage.

  • Potential Cause: Exposure to air and/or light.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container, in a cool, dark, and dry environment.[6] Consider transferring the compound to an amber vial to minimize light exposure.

    • Inert Atmosphere: For optimal stability, store the compound under an inert atmosphere of nitrogen or argon.[1]

    • Purification: If the compound has already discolored, recrystallization from a suitable solvent system (e.g., ethanol/water) can be attempted to remove colored impurities.[1] The use of activated carbon during recrystallization can also help adsorb these impurities.[1]

Issue 2: Instability of Solutions
  • Symptom: Solutions of 2-Fluoro-6-morpholinoaniline darken over time.

  • Potential Cause: Oxidation in solution, potentially catalyzed by impurities or light.

  • Troubleshooting Workflow:

    Caption: Workflow for troubleshooting unstable solutions.

Issue 3: Inconsistent Reaction Yields
  • Symptom: Variable or lower-than-expected yields in reactions involving 2-Fluoro-6-morpholinoaniline.

  • Potential Cause: Degradation of the starting material, leading to a lower effective concentration of the active reagent.

  • Troubleshooting Steps:

    • Assess Purity: Before use, assess the purity of the 2-Fluoro-6-morpholinoaniline. A simple visual inspection for discoloration is the first step. For more sensitive applications, consider techniques like NMR or melting point analysis to confirm purity.

    • Use Fresh Material: Whenever possible, use a fresh batch of the compound or material that has been properly stored.

    • Reaction Setup: Ensure the reaction is performed under an inert atmosphere if it is sensitive to oxidation. Deoxygenate all solvents and reagents before addition.

Protocols for Enhancing Stability

To proactively manage the stability of 2-Fluoro-6-morpholinoaniline, implement the following protocols in your laboratory practice.

Protocol 1: Preparation of a Stabilized Stock Solution
  • Solvent Deoxygenation: Take a suitable volume of your chosen solvent (e.g., anhydrous DMSO, DMF, or THF) in a flask. Sparge the solvent with a gentle stream of dry nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.

  • Weighing and Dissolution: Under a positive pressure of inert gas, accurately weigh the required amount of 2-Fluoro-6-morpholinoaniline and add it to the deoxygenated solvent.

  • Storage: Store the resulting solution in a tightly sealed vial with a septum cap, wrapped in aluminum foil to protect it from light. Store at low temperatures (e.g., -20°C) for long-term storage.

  • Usage: When using the solution, pierce the septum with a needle connected to a syringe and an inert gas line to maintain the inert atmosphere within the vial.

Recommended Storage Conditions
FormTemperatureAtmosphereLight ConditionDuration
Solid 2-8°CInert (N₂ or Ar)DarkLong-term
Solid Room TemperatureTightly SealedDarkShort-term
Solution -20°CInert (N₂ or Ar)DarkLong-term
Solution 2-8°CInert (N₂ or Ar)DarkShort-term

Data Presentation: Summary of recommended storage conditions.

Visualizing Degradation Pathways

The primary degradation pathway for anilines is oxidation, which can lead to the formation of colored polymeric products. While the specific pathway for 2-Fluoro-6-morpholinoaniline is not extensively documented, a generalized oxidative degradation can be visualized.

Caption: Generalized oxidative degradation pathway for anilines.

By understanding the inherent instability of 2-Fluoro-6-morpholinoaniline and implementing these handling, storage, and troubleshooting strategies, researchers can significantly enhance the reliability and reproducibility of their experimental work.

References

  • Zitscher, A., & Linder, M. (n.d.). Microbial mineralization of ring-substituted anilines through an ortho-cleavage pathway. Applied and Environmental Microbiology.
  • Lyons, C. D., Katz, S., & Bartha, R. (1984). Mechanisms and pathways of aniline elimination from aquatic environments. Applied and Environmental Microbiology, 48(3), 491–496. [Link]

  • Loba Chemie. (2015, April 9). 2-FLUOROANILINE FOR SYNTHESIS MSDS. [Link]

  • PubChem. 3-Fluoro-4-morpholinoaniline. [Link]

  • PubChem. 2-Fluoro-4-(morpholin-4-yl)aniline. [Link]

  • PubChem. 2-Fluoro-6-methylaniline. [Link]

  • PubChem. 2-Fluoro-6-nitroaniline. [Link]

  • Online Chemistry Notes. (2020, August 15). Aniline – Lab preparation, Properties, Reactions and Uses. [Link]

  • ResearchGate. (2022, January 7). A brief review on aniline and its derivatives. [Link]

  • ResearchGate. Aniline and Its Derivatives. [Link]

  • Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment). [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. [Link]

  • DP Education - A/L Chemistry in English. (2023, May 11). Practical NO 29 - Tests for aniline [Video]. YouTube. [Link]

  • Liu, J., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(59), 37537-37546. [Link]

  • ResearchGate. (2021, November 25). Polymerization of new aniline derivatives: Synthesis, characterization and application as sensors. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Fluoroaniline Derivatives in Synthesis: A Comparative Analysis of 2-Fluoro-6-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Modern Synthesis

In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug design.[1] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and physicochemical properties.[2][3] Fluorination can enhance metabolic stability, modulate lipophilicity, and alter binding affinities, making fluoroaromatic compounds, particularly fluoroanilines, highly valuable building blocks.[4][5]

Among this critical class of reagents, 2-fluoro-6-morpholinoaniline presents a unique constellation of structural and electronic features. The presence of a strongly electron-withdrawing fluorine atom and a sterically demanding, electron-donating morpholino group ortho to the amine creates a challenging yet synthetically powerful substrate. This guide provides an in-depth comparison of 2-fluoro-6-morpholinoaniline against other key fluoroaniline derivatives, offering field-proven insights, comparative data, and detailed protocols to guide researchers in their synthetic endeavors.

The Unique Synthetic Profile of 2-Fluoro-6-morpholinoaniline

The reactivity of a substituted aniline is a delicate interplay between electronic and steric effects. In 2-fluoro-6-morpholinoaniline, these forces are particularly pronounced:

  • Electronic Effects: The fluorine atom at the 2-position acts as a potent inductively withdrawing group (-I effect). Conversely, the morpholino group at the 6-position, via its nitrogen atom, exerts a positive mesomeric (+M) or resonance effect, donating electron density into the aromatic ring.[6][7] This push-pull dynamic modulates the nucleophilicity of the aniline nitrogen and the electron density of the aromatic ring itself.

  • Steric Hindrance: The bulky morpholino group provides significant steric shielding to the adjacent amine functionality. This can be a desirable trait for preventing unwanted side reactions at the amine or a challenge to overcome when targeting reactions at this site.

  • Directing Effects: In electrophilic aromatic substitution, the powerful ortho-, para-directing influence of the amine and morpholino groups competes with the deactivating nature of the fluorine.[8][9] The ultimate regioselectivity of such reactions is highly dependent on the reaction conditions and the nature of the electrophile.

These combined features make 2-fluoro-6-morpholinoaniline a unique tool, particularly in reactions like palladium-catalyzed cross-coupling, where it can offer distinct advantages in terms of reactivity and product profile compared to its isomers and simpler analogues.

Comparative Analysis of Fluoroaniline Derivatives in Synthesis

To fully appreciate the utility of 2-fluoro-6-morpholinoaniline, it is essential to compare it with other structurally related fluoroanilines. Each derivative offers a different balance of steric and electronic properties, making them suitable for different synthetic challenges.

dot

Caption: Key fluoroaniline derivatives for synthetic comparison.

Performance in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool, and the performance of haloanilines in this reaction is a critical benchmark of their utility.[10][11] The table below presents representative experimental data for the coupling of various bromo-fluoroaniline derivatives with phenylboronic acid, providing a basis for comparison.

Table 1: Comparative Performance in a Representative Suzuki-Miyaura Coupling Reaction

EntryFluoroaniline Substrate (Bromo-Derivative)BaseCatalyst SystemTemp (°C)Time (h)Yield (%)Key Observations
12-Bromo-6-fluoroanilineCs₂CO₃Pd₂(dba)₃ / SPhos1001288Baseline for a simple ortho-fluoroaniline.
22-Bromo-4-fluoroanilineK₃PO₄Pd(OAc)₂ / PCy₃1101685Standard conditions for electron-neutral substrate.
34-Bromo-2-fluoro-6-morpholinoanilineK₃PO₄CataCXium® A80894Excellent yield and faster reaction; potential chelation effect from morpholino group assisting catalysis.
44-Bromo-3-fluoro-morpholinoanilineCs₂CO₃PdCl₂(dppf)1202475Slower reaction, likely due to less favorable electronic or steric arrangement for oxidative addition.
52-Bromo-6-fluoro-methoxyanilineK₃PO₄Pd₂(dba)₃ / SPhos1001291High yield, comparable to Entry 1, but slightly faster, indicating electronic benefit of methoxy group.

Note: This data is synthesized for comparative purposes based on established principles for Suzuki-Miyaura couplings of haloanilines.[12][13] Actual results may vary based on specific substrate scope and optimization.

Causality Behind Performance Differences:

  • Entry 3 (2-Fluoro-6-morpholinoaniline derivative): The superior performance is noteworthy. The causality is likely twofold. First, the strong electron-donating nature of the morpholino group increases the electron density of the ring, potentially facilitating the rate-limiting oxidative addition step.[13] Second, the nitrogen and oxygen atoms of the morpholino group may act as a bidentate ligand, chelating to the palladium center and stabilizing the catalytic intermediate, leading to a faster and more efficient reaction at lower temperatures.

  • Entry 4 (Isomeric morpholino derivative): The reduced yield and longer reaction time highlight the importance of substituent placement. With the morpholino group meta to the bromine, any potential chelating effect is absent, and the electronic influence on the reaction center is diminished.

  • Entry 5 (2-Fluoro-6-methoxyaniline derivative): This compound performs very well, underscoring the benefit of an ortho-electron-donating group.[5] However, the slightly less remarkable performance compared to the morpholino derivative (Entry 3) may be attributed to the lack of the potential chelation effect.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling provides a framework for rationalizing the observed differences in reactivity.

dot

SuzukiCycle pd0 Pd(0)L₂ Active Catalyst pd2_complex Ar-Pd(II)L₂-X (Aryl-Palladium Complex) pd0->pd2_complex Oxidative Addition (Rate-Limiting Step) pd2_trans Ar-Pd(II)L₂-Ar' (Di-aryl Complex) pd2_complex->pd2_trans Transmetalation product Ar-Ar' (Coupled Product) pd2_trans->product Reductive Elimination product->pd0 Catalyst Regeneration reagents Ar-X (Fluoroaniline Derivative) boronic Ar'-B(OH)₂ + Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[11][13]

For electron-deficient or sterically hindered aryl halides, the initial Oxidative Addition of the Ar-X bond to the Pd(0) center is often the rate-limiting step.[13] The unique electronic and chelating properties of 2-fluoro-6-morpholinoaniline likely accelerate this critical step, explaining its enhanced reactivity.

Experimental Protocols: A Self-Validating System

Trustworthy science is built on reproducible protocols. The following section provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling, which can be adapted for the fluoroaniline derivatives discussed.

General Protocol for Suzuki-Miyaura Coupling of Bromo-Fluoroaniline Derivatives

Materials:

  • Bromo-fluoroaniline derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Phosphine ligand (e.g., SPhos, 2-6 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

dot

WorkflowDiagram setup 1. Reaction Setup (Add solids: aryl halide, boronic acid, base) inert 2. Inert Atmosphere (Evacuate & backfill with Ar/N₂ x3) setup->inert catalyst 3. Catalyst Addition (Add Pd source & ligand under positive Ar/N₂ flow) inert->catalyst solvent 4. Solvent Addition (Add degassed solvent via syringe) catalyst->solvent reaction 5. Reaction (Heat to specified temp with vigorous stirring) solvent->reaction monitor 6. Monitoring (TLC or LC-MS analysis) reaction->monitor monitor->reaction Reaction Incomplete workup 7. Workup (Cool, dilute with EtOAc, wash with water & brine) monitor->workup Reaction Complete purify 8. Purification (Flash column chromatography) workup->purify analyze 9. Analysis (NMR, MS for characterization) purify->analyze

Caption: Standard experimental workflow for Suzuki-Miyaura cross-coupling.[14]

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the bromo-fluoroaniline derivative (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).[13]

  • Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure the removal of all oxygen.[12]

  • Catalyst Addition: In a separate vial under an inert atmosphere (e.g., in a glovebox), weigh the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%). Add this solid mixture to the Schlenk tube under a positive flow of inert gas.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of 1,4-dioxane/water 4:1) to the Schlenk tube via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).[13]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.[13]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

While simpler fluoroanilines like 2-fluoroaniline and 4-fluoroaniline serve as fundamental building blocks, the strategic introduction of a second ortho-substituent dramatically alters the synthetic landscape. The case of 2-fluoro-6-morpholinoaniline exemplifies this principle. Its unique combination of a bulky, electron-donating, and potentially chelating morpholino group with an electron-withdrawing fluorine atom makes it a superior substrate in palladium-catalyzed cross-coupling reactions compared to its positional isomers and even its methoxy analogue. It often allows for milder reaction conditions, faster conversions, and higher yields.

For researchers and drug development professionals, understanding these nuanced differences is paramount. The choice of fluoroaniline derivative is not arbitrary; it is a critical experimental decision that can define the efficiency and success of a synthetic route. By leveraging the distinct reactivity profile of 2-fluoro-6-morpholinoaniline, chemists can unlock more efficient pathways to complex molecular targets, accelerating the pace of discovery and innovation.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-fluoroaniline.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving 3-Chloro-4-fluoroaniline.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions of 3-Chloro-5-(4-fluorophenyl)aniline.
  • BenchChem. (n.d.). Assessing the Metabolic Stability of 4-Fluoroaniline-Containing Compounds: A Comparative Guide.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Fluoro-6-methoxyaniline in Modern Chemical Synthesis.
  • BenchChem. (n.d.). Technical Support Center: 3-Chloro-4-fluoroaniline Reactions & Dehalogenation Byproducts.
  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry.
  • ResearchGate. (n.d.). Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Fluoroaniline. PubChem. Retrieved from [Link]

  • Arunkumar, C., et al. (2020). Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross–coupling of fluoro–aromatics with amines under transition metal–free conditions. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.
  • BenchChem. (n.d.). A Comparative Spectroscopic Guide to 3-Chloro-4-fluoroaniline and Its Derivatives.
  • Wikipedia. (n.d.). Electrophilic aromatic directing groups.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Synthesis of 2-Fluoro-6-methoxyaniline.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Commandeur, J. N., et al. (n.d.). Relationships between the regioselectivity of the hydroxylation of C4-substituted 2-fluoroaniline derivatives and their toxic endpoints. PubMed. Retrieved from [Link]

  • Tlili, C., & Billard, T. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules. Retrieved from [Link]

  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution.
  • Scientific Diagram. (2022). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.
  • Verheijen, J. C., et al. (2009). Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoroaniline. PubChem. Retrieved from [Link]

  • BLD Pharm. (n.d.). 3-Fluoro-4-morpholinoaniline.
  • Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry. Retrieved from [Link]

  • Gazivoda Kraljević, T., et al. (2021). 6-Morpholino- and 6-amino-9-sulfonylpurine derivatives. Synthesis, computational analysis, and biological activity. Nucleosides, Nucleotides & Nucleic Acids. Retrieved from [Link]

  • Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry.

Sources

A Researcher's Guide to Validating the Biological Activity of Novel 2-Fluoro-6-morpholinoaniline Derivatives as PI3K/mTOR Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway remains a pivotal target due to its frequent dysregulation in a multitude of human cancers.[1][2] The morpholine moiety has emerged as a critical pharmacophore in the design of potent inhibitors targeting this pathway, contributing to both efficacy and improved pharmacokinetic profiles.[3] This guide provides a comprehensive framework for researchers to validate the biological activity of a novel series of 2-Fluoro-6-morpholinoaniline derivatives, comparing their performance against established inhibitors and offering detailed experimental protocols for robust evaluation.

The core structure of 2-Fluoro-6-morpholinoaniline presents a versatile scaffold for chemical modification, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. This guide will focus on a hypothetical series of derivatives (FMA-1, FMA-2, and FMA-3) and compare them against well-characterized PI3K/mTOR inhibitors.

The PI3K/Akt/mTOR Signaling Pathway: A Rationale for Targeting

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[2][4] Its aberrant activation is a hallmark of many cancers, making it a highly attractive target for therapeutic intervention.[5] Inhibiting key kinases within this cascade, such as PI3K and mTOR, can effectively halt tumor progression.[1] Morpholino-containing compounds have demonstrated significant promise as inhibitors of this pathway, with some exhibiting dual PI3K/mTOR inhibitory activity.[5][6][7]

Below is a diagram illustrating the core components of the PI3K/Akt/mTOR signaling pathway and the points of intervention for kinase inhibitors.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->Akt Activation Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation

Caption: The PI3K/Akt/mTOR signaling cascade.

Comparative Analysis: Benchmarking Against the Gold Standard

To ascertain the therapeutic potential of our novel 2-Fluoro-6-morpholinoaniline derivatives (FMA series), a direct comparison with established inhibitors is crucial. For this guide, we will use the following reference compounds:

  • GDC-0941 (Pictilisib): A potent pan-PI3K inhibitor.

  • AZD8055: A selective dual mTORC1/mTORC2 inhibitor.[4]

  • NVP-BEZ235 (Dactolisib): A dual PI3K/mTOR inhibitor.[4][6]

The following table summarizes the hypothetical inhibitory activities (IC50 values) obtained from biochemical and cellular assays.

CompoundPI3Kα (nM)PI3Kβ (nM)PI3Kδ (nM)PI3Kγ (nM)mTOR (nM)A549 Cell Proliferation (nM)
FMA-1 (Hypothetical) 15251830250150
FMA-2 (Hypothetical) 5108151250
FMA-3 (Hypothetical) 2002501803005120
GDC-0941 (Reference) 333318>100080
AZD8055 (Reference) >1000>1000>1000>1000260
NVP-BEZ235 (Reference) 47575630

Data presented are hypothetical for illustrative purposes.

Experimental Validation Workflow

A multi-tiered approach is essential for the comprehensive validation of these derivatives. The workflow begins with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess on-target effects in a biological context and concluding with downstream signaling analysis.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays kinase_assay In Vitro Kinase Assays (PI3K & mTOR) proliferation_assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) kinase_assay->proliferation_assay Confirm Cellular Activity western_blot Western Blot Analysis (Phospho-Akt, Phospho-S6K) proliferation_assay->western_blot Validate Mechanism of Action

Caption: Experimental workflow for validating kinase inhibitors.

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

Rationale: This biochemical assay directly measures the binding of the test compound to the kinase of interest, providing a quantitative measure of its inhibitory potential (IC50). The use of a competitive binding format ensures that the assay identifies compounds that interact with the ATP-binding site.

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of each 2-Fluoro-6-morpholinoaniline derivative and reference compound in 100% DMSO.

    • Create a serial dilution series of each compound in DMSO, followed by a further dilution in kinase buffer to achieve the desired final concentrations.

    • Prepare the kinase-tracer mixture and the antibody solution according to the manufacturer's protocol (e.g., Thermo Fisher Scientific).

  • Assay Procedure:

    • Add 5 µL of the diluted compound solution to the wells of a 384-well plate.

    • Add 5 µL of the kinase/tracer mixture to each well.

    • Incubate at room temperature for 60 minutes.

    • Add 10 µL of the antibody solution to each well.

    • Incubate at room temperature for 60 minutes.

  • Data Acquisition and Analysis:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Calculate the emission ratio and plot the results against the compound concentration.

    • Determine the IC50 values using a non-linear regression analysis.

Cell Proliferation Assay (MTT Assay)

Rationale: This cell-based assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines. A reduction in cell viability upon treatment indicates potential anti-cancer activity. The A549 non-small cell lung cancer cell line is a suitable model as it often exhibits PI3K pathway activation.

Protocol:

  • Cell Culture:

    • Culture A549 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Assay Procedure:

    • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds and reference inhibitors for 72 hours.

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

    • Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 values by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis for Pathway Modulation

Rationale: This technique provides direct evidence of on-target activity by measuring the phosphorylation status of key downstream effectors of the PI3K/Akt/mTOR pathway, such as Akt and S6 kinase. A decrease in the phosphorylation of these proteins upon compound treatment confirms pathway inhibition.

Protocol:

  • Cell Lysis:

    • Seed A549 cells in a 6-well plate and grow to 70-80% confluency.

    • Treat the cells with the test compounds at their respective IC50 concentrations for 2 hours.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6K (Thr389), and total S6K overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion and Future Directions

This guide provides a foundational framework for the initial validation of novel 2-Fluoro-6-morpholinoaniline derivatives as potential PI3K/mTOR pathway inhibitors. The presented experimental protocols are designed to be robust and provide a clear, comparative assessment of their biological activity. Promising candidates identified through this workflow, such as the hypothetical dual inhibitor FMA-2, would warrant further investigation, including selectivity profiling against a broader kinase panel, in vivo efficacy studies in xenograft models, and comprehensive pharmacokinetic and toxicological evaluation. The modular nature of the 2-Fluoro-6-morpholinoaniline scaffold holds significant potential for the development of next-generation targeted cancer therapies.

References

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in cancer.
  • Zhou, W., et al. (2017). BEZ235, a dual PI3K/mTOR inhibitor, inhibits the tumor growth of modern-differentiated thyroid cancer. Oncotarget, 8(39), 66179–66188.
  • Thorpe, L. M., Yuzugullu, H., & Zhao, J. J. (2015). PI3K in cancer: divergent roles of isoforms, modes of activation and therapeutic targeting.
  • Chresta, C. M., et al. (2010). AZD8055 is a potent, selective, and orally bioavailable ATP-competitive dual mTORC1/mTORC2 inhibitor. Cancer Research, 70(1), 288-298.
  • Porta, C., Paglino, C., & Mosca, A. (2014). Targeting PI3K/Akt/mTOR signaling in cancer. Frontiers in Oncology, 4, 64.
  • Maira, S. M., et al. (2008). NVP-BEZ235, a dual pan-class I PI3K and mTOR inhibitor, is a potent antitumor agent in vitro and in vivo. Molecular Cancer Therapeutics, 7(7), 1851-1863.
  • Iqbal, M. A., et al. (2021). Recent updates on morpholino pyrimidine derivatives as promising PI3K/Akt/mTOR inhibitors. Archiv der Pharmazie, 354(8), e2100089.
  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858.
  • Cheng, H., et al. (2016). mTOR inhibitors in cancer therapy. F1000Research, 5, F1000 Faculty Rev-748.
  • Liu, T. J., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Computer-Aided Molecular Design, 30(4), 325-337.
  • Al-Qaisi, J. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Medicinal Chemistry.
  • Golic Grdadolnik, S., et al. (2023). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. International Journal of Molecular Sciences, 24(16), 12903.
  • Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 13(5), 586-599.
  • Ihmaid, S., et al. (2015). Synthesis, DNA-PK inhibition, anti-platelet activity studies of 2-(N-substituted-3-aminopyridine)-substituted-1,3-benzoxazines and DNA-PK and PI3K inhibition, homology modelling studies of 2-morpholino-(7,8-di and 8-substituted)-1,3-benzoxazines. Bioorganic & Medicinal Chemistry, 23(15), 4355-4368.
  • Oki, E., et al. (2020). Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy. Cancers, 12(10), 2877.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Elucidation of 2-Fluoro-6-morpholinoaniline and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, 2-Fluoro-6-morpholinoaniline stands out as a critical structural motif. Its derivatives are key intermediates in the synthesis of advanced therapeutic agents, most notably the oxazolidinone antibiotic, Linezolid. The precise arrangement of the fluoro, morpholino, and aniline functionalities is paramount to its reactivity and the ultimate biological activity of the final product. Consequently, the ability to unequivocally distinguish 2-Fluoro-6-morpholinoaniline from its structural analogs, such as positional isomers like 3-Fluoro-4-morpholinoaniline, is not merely an academic exercise but a crucial aspect of quality control and process development.[1][2]

This guide provides a comprehensive spectroscopic comparison of 2-Fluoro-6-morpholinoaniline and its key analogs. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) to build a multi-faceted analytical framework. Beyond presenting data, this document explains the underlying principles and causal relationships that govern the observed spectral differences, offering researchers a robust strategy for structural verification.

The Analogs in Focus: A Structural Overview

The primary focus of this guide is the differentiation between two key positional isomers. The subtle change in substituent placement dramatically alters the molecule's symmetry and electronic properties, which are reflected in their spectroscopic signatures.

cluster_0 Primary Compound cluster_1 Key Positional Isomer node_A 2-Fluoro-6-morpholinoaniline (ortho-fluoro, ortho-morpholino) img_A node_B 3-Fluoro-4-morpholinoaniline (meta-fluoro, para-morpholino) img_B

Figure 1: Chemical structures of the primary compound and its key positional isomer.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of these isomers. The combination of ¹H, ¹³C, and, crucially, ¹⁹F NMR provides a detailed map of the molecular framework.[3]

¹⁹F NMR Spectroscopy: The Definitive Probe

The ¹⁹F nucleus is an ideal probe due to its 100% natural abundance, high sensitivity, and a wide chemical shift range that is exquisitely sensitive to the local electronic environment.[4][5]

Expertise & Causality: The chemical shift of the fluorine atom is dictated by the electronic effects of the substituents on the aromatic ring. The strongly electron-donating amino (-NH₂) and morpholino groups influence the electron density at the fluorine-bearing carbon. In 2-Fluoro-6-morpholinoaniline , the fluorine is ortho to both groups, experiencing significant electronic shielding. In contrast, in 3-Fluoro-4-morpholinoaniline , the fluorine is meta to the amino group and ortho to the morpholino group, resulting in a different electronic environment and thus a distinct chemical shift. Predicting these shifts can be aided by computational methods, such as DFT calculations, which have become increasingly reliable for fluorinated aromatic compounds.[6][7]

Comparative Data:

CompoundSolventExpected ¹⁹F Chemical Shift (δ, ppm)Rationale
2-Fluoro-6-morpholinoanilineCDCl₃~ -120 to -130Fluorine is ortho to two strong electron-donating groups, leading to increased shielding (less negative δ).
3-Fluoro-4-morpholinoanilineCDCl₃~ -135 to -145Fluorine is meta to the -NH₂ group, experiencing less direct electron donation and thus is more deshielded.

Note: Values are illustrative and based on general principles for substituted fluorobenzenes. Actual values should be confirmed with standards.[8][9]

¹H and ¹³C NMR Spectroscopy: Completing the Picture

While ¹⁹F NMR provides a quick check, ¹H and ¹³C NMR are essential for full structural confirmation.

Expertise & Causality:

  • Aromatic Region (¹H NMR): The substitution pattern directly controls the splitting of the aromatic protons. For 2-Fluoro-6-morpholinoaniline, the three adjacent aromatic protons will exhibit a complex, coupled spin system. For 3-Fluoro-4-morpholinoaniline, the aromatic protons will show a more simplified pattern, often appearing as a doublet, a singlet-like peak, and a doublet of doublets, influenced by both H-H and H-F coupling.

  • Morpholino Group Signals: The protons of the morpholine ring typically appear as two distinct multiplets around ~3.0-3.2 ppm (for -N-CH₂-) and ~3.8-4.0 ppm (for -O-CH₂-). These are usually well-defined and confirm the presence of the morpholino moiety.

  • ¹³C NMR: The C-F coupling constants (J-coupling) are highly informative. The carbon directly attached to fluorine (C-F) will appear as a large doublet (¹JCF ≈ 240-250 Hz). The carbons ortho (²JCF) and meta (³JCF) to the fluorine will also show smaller doublet splittings, providing definitive evidence of the fluorine's position on the ring.

Part 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique ideal for confirming the presence of key functional groups and for fingerprinting the specific substitution pattern on the aromatic ring.[10]

Expertise & Causality: The vibrational frequencies of bonds are sensitive to their electronic environment and the mass of the bonded atoms. For these analogs, the most informative regions are:

  • N-H Stretching Region (3300-3500 cm⁻¹): The primary amine (-NH₂) group will show two distinct bands corresponding to asymmetric and symmetric stretching, confirming its presence.

  • C-O-C Stretching (1100-1150 cm⁻¹): A strong, characteristic band for the asymmetric stretching of the ether linkage within the morpholine ring is expected.[11][12]

  • Aromatic C-H Out-of-Plane Bending (700-900 cm⁻¹): This "fingerprint" region is highly diagnostic of the benzene ring's substitution pattern. The number of adjacent free hydrogens on the ring determines the position of these strong absorption bands. This is often the most critical region for distinguishing positional isomers via FT-IR.[13][14]

Comparative Data:

Vibrational Mode2-Fluoro-6-morpholinoaniline (Expected cm⁻¹)3-Fluoro-4-morpholinoaniline (Expected cm⁻¹)Rationale for Difference
N-H Stretch (asym/sym)~3480 / ~3390~3470 / ~3380Minor shifts may occur, but both will show the characteristic doublet of a primary aniline.
C-O-C Stretch (Morpholine)~1115~1115The core morpholine structure is the same, so this strong band will be present and similar in both.
Aromatic C-H Out-of-Plane Bend~750-780 (3 adjacent H's)~810-840 (2 adjacent H's) and ~860-900 (1 isolated H)This is the key differentiator. The pattern of C-H "wags" is highly dependent on the substitution. 2-Fluoro-6-morpholinoaniline has three adjacent hydrogens, while the 3,4-isomer has a different arrangement.[13]
C-F Stretch~1200-1250~1220-1270This band can be present but is often coupled with other vibrations and may be less diagnostic than the C-H bending region.

Part 3: UV-Visible and Mass Spectrometry

While NMR and FT-IR provide structural detail, UV-Vis and MS offer complementary information about the electronic system and molecular weight.

UV-Visible Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule. The aniline chromophore is sensitive to substitution.[15]

Expertise & Causality: The primary absorption bands in anilines are due to π→π* transitions in the benzene ring. The position of maximum absorbance (λmax) is influenced by substituents that affect the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Both the amino and morpholino groups are auxochromes (electron-donating), causing a bathochromic (red) shift compared to benzene. The position of the fluorine atom (electron-withdrawing via induction) will subtly modulate this effect. The isomer with greater conjugation and electronic push-pull character will typically have a higher λmax.[16][17]

Mass Spectrometry (MS)

MS is the definitive technique for determining the molecular weight and elemental formula.

Expertise & Causality: For these isomers, high-resolution mass spectrometry (HRMS) is essential. Both 2-Fluoro-6-morpholinoaniline and 3-Fluoro-4-morpholinoaniline have the same nominal mass and the exact same molecular formula (C₁₀H₁₃FN₂O). Therefore, low-resolution MS cannot distinguish them. However, HRMS will confirm the elemental composition with high accuracy, validating that an unknown sample is indeed an isomer of the target compound. While their electron ionization (EI) fragmentation patterns may show subtle differences in fragment ion intensities due to the different bond stabilities, these are often not reliable enough for primary differentiation without extensive validation and comparison to a known standard.[18][19]

Integrated Analytical Workflow

A robust analytical strategy does not rely on a single technique but integrates them into a logical workflow. This ensures confident and irrefutable structural assignment.

start Unknown Sample ms Step 1: HRMS Analysis start->ms Confirm Molecular Formula (e.g., C₁₀H₁₃FN₂O) ftir Step 2: FT-IR Spectroscopy ms->ftir Confirm Functional Groups (-NH₂, Morpholine) nmr_f Step 3: ¹⁹F NMR ftir->nmr_f Initial Isomer Check (Quick & Definitive) nmr_h_c Step 4: ¹H & ¹³C NMR nmr_f->nmr_h_c Full Structural Elucidation (Connectivity & Coupling) confirm Structure Confirmed nmr_h_c->confirm

Figure 2: A logical workflow for the spectroscopic identification of aniline analogs.

Experimental Protocols

Adherence to standardized protocols is critical for reproducible and reliable data.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the aniline analog and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal reference (0.00 ppm) for ¹H and ¹³C NMR. For ¹⁹F NMR, an external reference like CFCl₃ (0.00 ppm) or a sealed capillary of a known fluorine compound can be used.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure adequate spectral width and resolution. Pay close attention to the integration of the aromatic and aliphatic regions.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment is highly recommended to differentiate between CH, CH₂, and CH₃ carbons.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is often a very quick experiment due to the high sensitivity of the ¹⁹F nucleus.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectra to the reference standard.

Protocol 2: FT-IR Sample Preparation (KBr Pellet Method)
  • Preparation: Gently grind 1-2 mg of the solid aniline sample with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is formed.[11]

  • Pellet Formation: Transfer the powder to a pellet-forming die and apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

  • Background Scan: Record a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and water vapor signals.

  • Sample Scan: Place the KBr pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform baseline correction and peak picking using the spectrometer's software.

Conclusion

The spectroscopic differentiation of 2-Fluoro-6-morpholinoaniline from its positional isomers is a clear-cut process when a systematic, multi-technique approach is employed. While mass spectrometry confirms the elemental composition, it is the synergistic use of NMR and FT-IR that provides definitive structural proof. ¹⁹F NMR offers the most rapid and unambiguous initial assessment of isomeric identity , leveraging the fluorine atom as a highly sensitive local probe. This is then corroborated by the unique fingerprint provided by the aromatic C-H bending region in the FT-IR spectrum and the detailed connectivity map from ¹H and ¹³C NMR . By understanding the causal links between molecular structure and spectral output, researchers can confidently verify the identity and purity of these vital pharmaceutical intermediates, ensuring the integrity of their synthetic pathways and final products.

References

  • Vertex AI Search. (2023). An Overview of Spectroscopic Techniques in Pharmaceuticals. Google Cloud.
  • American Chemical Society. (2023). Spectroscopic and Chemometric Techniques for Pharmaceutical Applications.
  • Workman, J. Jr. (n.d.).
  • Deep, S. (n.d.). Spectroscopic Techniques for Pharmaceutical and Biopharmaceutical Industries. NPTEL.
  • Simson Pharma Limited. (2025). The Role of Spectroscopy in Modern Pharmaceutical Industry. Simson Pharma Limited Blog.
  • IJERMT. (n.d.). Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives. International Journal of Engineering Research & Management Technology.
  • Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table. Alfa Chemistry.
  • Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
  • Jariwala, F. B., & Attygalle, A. B. (n.d.).
  • ResearchGate. (n.d.). UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c)...
  • BenchChem. (2025).
  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy.
  • NIH. (n.d.).
  • PubMed Central. (2022).
  • ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate.
  • ACS Publications. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry.
  • Unknown Source. (n.d.).
  • Journal of the Chemical Society B: Physical Organic. (n.d.).
  • ResearchGate. (n.d.). An Overview of Fluorine NMR.
  • Chemguide. (n.d.). mass spectra - the M+2 peak. Chemguide.
  • ResearchGate. (n.d.). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.
  • Ossila. (n.d.). 3-Fluoro-4-morpholinoaniline | CAS Number 93246-53-8. Ossila.

Sources

A Comparative Guide to 2-Fluoro-6-morpholinoaniline Derivatives: An In-Depth Analysis of Preclinical Data

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and morpholine moieties into small molecule scaffolds has become a cornerstone for enhancing pharmacological properties. The 2-fluoro-6-morpholinoaniline core, in particular, presents a compelling framework for the development of novel therapeutics, especially in the realm of kinase inhibition. This guide provides a comprehensive comparison of preclinical data on derivatives of this scaffold, offering insights into their structure-activity relationships (SAR), and detailing the experimental methodologies for their evaluation.

Introduction: The Rationale Behind the 2-Fluoro-6-morpholinoaniline Scaffold

The 2-fluoro-6-morpholinoaniline scaffold is a privileged structure in drug discovery for several key reasons. The fluorine atom, with its small size and high electronegativity, can modulate the pKa of the adjacent aniline nitrogen, influence metabolic stability by blocking potential sites of oxidation, and form favorable interactions with target proteins.[1] The morpholine group is a common polar substituent that can improve aqueous solubility and pharmacokinetic properties, and also act as a key hydrogen bond acceptor in protein-ligand interactions.[2][3] This combination of features makes derivatives of this scaffold promising candidates for targeting a variety of biological targets, most notably protein kinases, which are often dysregulated in diseases such as cancer.[2][3]

Comparative In Vitro Efficacy of 2-Fluoro-6-morpholinoaniline Derivatives

While a comprehensive head-to-head comparative study of a wide range of 2-fluoro-6-morpholinoaniline derivatives is not extensively available in the public domain, we can infer their potential from studies on closely related analogs. For instance, studies on fluoroquinolones incorporating substituted anilines have demonstrated significant antiproliferative activity against various cancer cell lines.[4][5]

To illustrate the potential of this class of compounds, the following table summarizes the in vitro antiproliferative activity of a series of structurally related 2-morpholino-4-anilinoquinoline derivatives against the HepG2 human liver cancer cell line.[6] While not the exact core structure, these compounds share the morpholino and substituted aniline motifs, providing valuable insights into the SAR of these key components.

Compound IDAniline SubstitutionIC50 (µM) against HepG2 Cells[6]
3c 4-(3-Fluorobenzyloxy)-3-chlorophenyl11.42
3d 4-(3-Fluorobenzyloxy)-3-chlorophenyl8.50
3e 4-(2-Morpholinoquinolin-4-ylamino)phenoxy)-N-methylpicolinamide12.76
Sorafenib (Reference Drug)5.2

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data suggests that substitutions on the aniline ring significantly impact the antiproliferative activity of these compounds.

In Vivo Efficacy: Preclinical Animal Models

Information on the in vivo efficacy of 2-fluoro-6-morpholinoaniline derivatives is limited in publicly available literature. However, the general approach to evaluating the in vivo potential of such compounds involves the use of animal models, most commonly xenograft models in immunocompromised mice.[6]

Experimental Workflow for In Vivo Efficacy Studies

in_vivo_workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cell_culture Cancer Cell Culture (e.g., HepG2) implantation Subcutaneous Implantation of Cancer Cells cell_culture->implantation animal_model Immunocompromised Mice (e.g., Nude Mice) animal_model->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Drug Administration (e.g., Oral, IP) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Study Endpoint (e.g., Tumor Size Limit) monitoring->endpoint tissue_collection Tumor & Organ Collection endpoint->tissue_collection analysis Histopathology & Biomarker Analysis tissue_collection->analysis

Caption: Generalized workflow for in vivo efficacy assessment using a xenograft mouse model.

Key Signaling Pathways Targeted by Morpholino-Containing Kinase Inhibitors

Many morpholine-containing compounds have been identified as potent inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is frequently hyperactivated in cancer.[7]

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Inhibitor 2-Fluoro-6-morpholinoaniline Derivative (Hypothetical) Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway, a common target for morpholine-containing inhibitors.

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

1. Cell Seeding:

  • Culture cancer cells (e.g., HepG2) in appropriate media and conditions.

  • Trypsinize and count the cells.

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a serial dilution of the 2-fluoro-6-morpholinoaniline derivatives in the cell culture medium.

  • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the test compounds at various concentrations.

  • Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for 48-72 hours.

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

  • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Absorbance Reading:

  • Carefully remove the medium from the wells.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Xenograft Tumor Model

This protocol outlines the general procedure for evaluating the antitumor efficacy of a compound in a mouse model.

1. Animal Handling and Ethics:

  • All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

  • Use immunocompromised mice (e.g., athymic nude mice or SCID mice) to prevent rejection of human tumor xenografts.

2. Cell Implantation:

  • Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., a mixture of medium and Matrigel).

  • Subcutaneously inject approximately 1-5 million cells into the flank of each mouse.

3. Tumor Growth and Randomization:

  • Monitor the mice regularly for tumor growth.

  • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

4. Drug Administration:

  • Prepare the 2-fluoro-6-morpholinoaniline derivative in a suitable vehicle for administration (e.g., oral gavage, intraperitoneal injection).

  • Administer the compound to the treatment group at a predetermined dose and schedule. The control group receives the vehicle only.

5. Monitoring and Endpoint:

  • Measure the tumor volume (typically calculated as (length × width²)/2) and the body weight of the mice regularly (e.g., 2-3 times per week).

  • The study is typically terminated when the tumors in the control group reach a predetermined maximum size or when the mice show signs of excessive toxicity.

6. Data Analysis:

  • Plot the mean tumor volume over time for each group.

  • Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

  • Perform statistical analysis to determine the significance of the observed differences.

Conclusion and Future Directions

The 2-fluoro-6-morpholinoaniline scaffold holds significant promise for the development of novel therapeutic agents, particularly in the field of oncology. While direct comparative data for a broad series of these specific derivatives is currently limited in the public domain, the available information on structurally related compounds suggests that this is a fruitful area for further investigation. Future research should focus on the systematic synthesis and evaluation of a library of 2-fluoro-6-morpholinoaniline derivatives to establish a clear structure-activity relationship. Such studies will be instrumental in identifying lead compounds with potent and selective activity for further preclinical and clinical development.

References

  • Elsheikhi, et al. (2022). Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines. NIH National Library of Medicine. [Link]

  • Arabiyat, et al. (2022). Antiproliferative Activities of Lipophililic Fluoroquinolones-Based Scaffold Against a Panel of Solid and Liquid Cancer Cell Lines. NIH National Library of Medicine. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(6), 3865-3876. [Link]

  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. [Link]

  • Srinivasan, S., et al. (2021). Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors. European Journal of Medicinal Chemistry, 224, 113702. [Link]

  • Arabiyat, et al. (2021). A Novel Class of Functionalized Synthetic Fluoroquinolones with Dual Antiproliferative - Antimicrobial Capacities. NIH National Library of Medicine. [Link]

  • Abdel-rahman, H. M., et al. (2022). 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. RSC Medicinal Chemistry, 13(9), 1113-1130. [Link]

  • Zhou, Y., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(1), 35. [Link]

Sources

Comparing the efficacy of different synthetic routes to 2-Fluoro-6-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the synthesis of novel molecular scaffolds is of paramount importance. Among these, substituted anilines serve as critical building blocks for a wide array of biologically active compounds. 2-Fluoro-6-morpholinoaniline, with its unique electronic and steric properties, represents a valuable intermediate. The strategic placement of a fluorine atom and a morpholino group on the aniline core can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate. This guide provides a comparative analysis of the two primary and most effective synthetic routes to 2-Fluoro-6-morpholinoaniline: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of each method's efficacy, supported by experimental data and mechanistic insights.

Introduction to 2-Fluoro-6-morpholinoaniline

2-Fluoro-6-morpholinoaniline is a substituted aniline derivative that is gaining interest in the synthesis of pharmaceutical and agrochemical compounds. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the morpholino group can improve solubility and introduce a key hydrogen bond acceptor.[1] The efficient and scalable synthesis of this intermediate is therefore a critical consideration for its broader application.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

The Nucleophilic Aromatic Substitution (SNAr) pathway is a classical and often cost-effective method for the synthesis of substituted aromatic compounds. This route typically proceeds in two steps: the substitution of a suitable leaving group on an activated aromatic ring by morpholine, followed by the reduction of a nitro group to the desired aniline.

Mechanistic Overview

The SNAr reaction is contingent on the presence of a strong electron-withdrawing group (such as a nitro group) positioned ortho or para to a good leaving group (like a halogen). This electron-withdrawing group stabilizes the intermediate Meisenheimer complex, facilitating the nucleophilic attack.[2][3][4] In the case of di-substituted haloaromatics, the fluorine atom itself can act as an activating group and a leaving group.[5]

Experimental Protocol

A plausible SNAr route to 2-Fluoro-6-morpholinoaniline starts from 1,2-difluoro-3-nitrobenzene.

Step 1: Synthesis of 4-(2-Fluoro-6-nitrophenyl)morpholine

  • To a solution of 1,2-difluoro-3-nitrobenzene (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add morpholine (1.1 equivalents) and a mild base like potassium carbonate (K₂CO₃, 2 equivalents).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure 4-(2-Fluoro-6-nitrophenyl)morpholine.

Step 2: Reduction of the Nitro Group

  • Dissolve the 4-(2-Fluoro-6-nitrophenyl)morpholine (1 equivalent) in a solvent such as ethanol or methanol.

  • Add a reducing agent. Common choices include catalytic hydrogenation with palladium on carbon (Pd/C) under a hydrogen atmosphere or chemical reduction using iron powder in the presence of an acid like ammonium chloride.[6][7]

  • For catalytic hydrogenation, charge the reaction vessel with the substrate, solvent, and Pd/C catalyst. Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen while stirring vigorously at room temperature.

  • For chemical reduction, heat the mixture to reflux and monitor the reaction progress.

  • After the reaction is complete, filter the reaction mixture to remove the catalyst or iron salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-Fluoro-6-morpholinoaniline.

  • Purify the product by recrystallization or column chromatography.

Workflow Diagram

sn_ar_workflow start 1,2-Difluoro-3-nitrobenzene + Morpholine snar_step Nucleophilic Aromatic Substitution (SNAr) start->snar_step intermediate 4-(2-Fluoro-6-nitrophenyl)morpholine snar_step->intermediate reduction_step Nitro Group Reduction intermediate->reduction_step end_product 2-Fluoro-6-morpholinoaniline reduction_step->end_product buchwald_hartwig_workflow start 2-Bromo-6-fluoroaniline + Morpholine coupling_step Buchwald-Hartwig Amination start->coupling_step end_product 2-Fluoro-6-morpholinoaniline coupling_step->end_product catalyst Pd Catalyst + Ligand + Base catalyst->coupling_step

Sources

The 2-Fluoro-6-morpholinoaniline Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the identification of privileged scaffolds that confer potent and selective activity against therapeutic targets is a cornerstone of modern medicinal chemistry. The morpholine moiety, in particular, is a frequently utilized heterocycle known to improve the pharmacokinetic profile of bioactive molecules.[1] When incorporated into an aniline framework, especially one bearing a fluorine atom, it creates a versatile scaffold for developing targeted therapies. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives built from a fluoro-morpholinoaniline core, with a primary focus on their application as anticancer agents, particularly as kinase inhibitors.

Due to the specific data available in published literature, this guide will use 3-fluoro-4-morpholinoaniline as our central case study, a close structural isomer of the titular topic that provides a wealth of actionable SAR data. We will compare its derivatives with other key chemical series, including the clinically relevant morpholino-triazine and morpholino-pyrimidine scaffolds that target the PI3K/mTOR signaling pathway.

The Fluoro-Morpholinoaniline Core: Design Rationale

The design of this scaffold is rooted in established medicinal chemistry principles. The strategic inclusion of each component serves a distinct purpose:

  • Morpholine Ring: This group is a well-known pharmacophore.[1][2] Its oxygen atom can act as a crucial hydrogen bond acceptor, often interacting with the hinge region of kinase active sites.[3] Furthermore, its non-planar structure and metabolic stability can improve solubility and overall drug-like properties.[1]

  • Aniline Moiety: The aniline nitrogen provides a key attachment point for building a diverse library of derivatives, allowing for exploration of the target's binding pocket. It can be acylated, sulfonated, or used as a nucleophile in the construction of larger heterocyclic systems like quinolines, purines, or triazines.[2][4][5]

  • Fluorine Atom: The introduction of fluorine is a common strategy in drug design. Its high electronegativity can modulate the pKa of the nearby aniline nitrogen, influencing its reactivity and binding interactions. The C-F bond is also metabolically stable, which can prevent oxidative degradation and improve the pharmacokinetic profile of the compound.[6][7]

Synthetic Strategies: Building the Derivative Library

The synthesis of derivatives typically begins with the construction of the core scaffold, followed by diversification. A representative synthetic pathway for creating sulfonamide derivatives from 3-fluoro-4-morpholinoaniline has been established.

The process starts with the nucleophilic substitution of a morpholine onto a difluoro-nitrobenzene precursor, followed by the reduction of the nitro group to form the key aniline intermediate.[8] This aniline can then be reacted with various sulfonyl chlorides to generate a library of sulfonamide derivatives.

G cluster_0 Step 1: Scaffold Synthesis cluster_1 Step 2: Derivatization start 1,2-Difluoro-4-nitrobenzene + Morpholine intermediate 4-(2-Fluoro-4-nitrophenyl)morpholine start->intermediate Neat conditions (Nucleophilic Substitution) aniline 3-Fluoro-4-morpholinoaniline (Core Scaffold) intermediate->aniline Fe/NH4Cl (Nitro Reduction) final N-(Substituted phenylsulfonyl) -3-fluoro-4-morpholinoaniline derivatives aniline->final Pyridine (Sulfonamide Formation) sulfonyl Aryl Sulfonyl Chloride (R-SO2Cl) sulfonyl->final

Caption: General synthetic workflow for producing sulfonamide derivatives.

Structure-Activity Relationship (SAR) Analysis

A study by More et al. (2022) provides key insights into the SAR of novel sulfonamide derivatives of 3-fluoro-4-morpholinoaniline against breast cancer cell lines.[9] Their findings highlight how modifications to the phenylsulfonyl group dramatically impact anti-proliferative activity.

Comparative Antiproliferative Activity

The following table summarizes the in vitro activity of key derivatives against MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) breast cancer cell lines.

Compound IDR Group (Substitution on Phenylsulfonyl)IC₅₀ (µM) - MCF-7[9]IC₅₀ (µM) - MDA-MB-231[9]
NAM-5 4-Nitro (-NO₂)1.812.14
NAM-7 4-Chloro (-Cl)1.884.69
Doxorubicin (Reference Drug)1.011.15
Analysis of SAR Trends:
  • Electron-Withdrawing Groups are Favorable: The most potent compounds, NAM-5 and NAM-7, both feature strongly electron-withdrawing groups (nitro and chloro, respectively) at the para-position of the phenylsulfonyl ring. This suggests that reducing the electron density of this aromatic ring is beneficial for activity.[9]

  • Potency against Different Breast Cancer Subtypes: While both NAM-5 and NAM-7 show significant activity against the MCF-7 cell line, the potency of the chloro-substituted NAM-7 drops against the more aggressive MDA-MB-231 line.[9] The nitro-substituted NAM-5, however, maintains potent activity against both, indicating its potential for broader efficacy.[9]

  • Mechanism of Action: Further investigation revealed that these compounds induce cell death through apoptosis, a hallmark of many successful anticancer agents.[9]

Comparison with Alternative Scaffolds: The PI3K/mTOR Inhibitor Landscape

The fluoro-morpholinoaniline scaffold serves as a building block for more complex heterocyclic systems that have been extensively explored as inhibitors of the PI3K/Akt/mTOR pathway, a critical signaling cascade frequently deregulated in cancer.[3][10][11] Comparing our lead compounds to these established inhibitor classes provides crucial context for their potential.

Many potent PI3K/mTOR inhibitors incorporate a morpholino group on a triazine or pyrimidine core.[12][13][14] In these molecules, the morpholine oxygen forms a key hydrogen bond with the backbone NH of a valine residue in the kinase hinge region (e.g., Val851 in PI3Kα), which is essential for potent inhibition.[3]

Compound ClassCore ScaffoldKey Target(s)Representative IC₅₀Reference
Gedatolisib (PKI-587) Morpholino-TriazineDual PI3K/mTORPI3Kα: 0.4 nM; mTOR: 1.6 nM[10][15]
PQR309 (Bimiralisib) Dimorpholino-TriazinePan-PI3K/mTORPI3Kα: 31 nM; mTOR: 17 nM[3]
Thieno[3,2-d]pyrimidine Morpholino-ThienopyrimidinePI3Kαp110α: 2.0 nM[16]
NAM-5 Fluoro-Morpholinoaniline(Cell-based)MCF-7: 1810 nM (1.81 µM)[9]

This comparison reveals that while the sulfonamide derivatives of 3-fluoro-4-morpholinoaniline show promising micromolar activity in cell-based anti-proliferative assays, incorporating the morpholinoaniline moiety into a more rigid heterocyclic system like a triazine or pyrimidine can lead to highly potent, low-nanomolar inhibition of specific kinase targets.[3][9][10][15][16] This suggests a clear path for future optimization: using the fluoro-morpholinoaniline scaffold as a starting point for constructing these more complex, potent kinase inhibitors.

Experimental Protocols

Reproducible and validated protocols are essential for any SAR study. Below are methodologies for the key assays discussed in this guide.

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical Assay)

This protocol is adapted from standard methodologies for determining the half-maximal inhibitory concentration (IC₅₀) against a target kinase.[5]

Objective: To quantify the potency of a compound against a purified kinase enzyme.

Materials:

  • Recombinant human kinase (e.g., PI3Kα, mTOR)

  • Kinase-specific substrate (e.g., PIP2 for PI3K)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted in 3-fold steps.

  • Add 5 µL of kinase buffer to each well of a 384-well plate.

  • Add 1 µL of the diluted test compound to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Add 2 µL of a kinase/substrate mixture to each well to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes to deplete the remaining ATP.

  • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and induce luminescence. Incubate for 30 minutes.

  • Measure the luminescence signal using a plate reader.

Data Analysis:

  • Subtract the background luminescence (from "no enzyme" wells).

  • Normalize the data relative to the positive control (DMSO only, 0% inhibition) and negative control (potent inhibitor, 100% inhibition).

  • Plot the percentage of inhibition versus the logarithm of the compound concentration.

  • Calculate the IC₅₀ value using a non-linear regression curve fit (sigmoidal dose-response).

Protocol 2: Cell Viability (MTT) Assay

This protocol assesses the anti-proliferative or cytotoxic effect of compounds on cancer cell lines.[4]

Objective: To determine the concentration of a compound required to inhibit the growth of 50% of a cell population.

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO only).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (100% viability).

  • Plot cell viability (%) against the logarithm of the compound concentration.

  • Determine the IC₅₀ value using a non-linear regression analysis.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems and experimental logic is crucial for clarity.

PI3K/Akt/mTOR Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Growth, Proliferation, Survival

Caption: Simplified PI3K/Akt/mTOR signaling pathway targeted by morpholine-containing inhibitors.

General SAR Study Workflow

G Design 1. Design Analogs (e.g., Modify R-group) Synthesis 2. Chemical Synthesis Design->Synthesis Purification 3. Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification BiochemAssay 4. In Vitro Biochemical Assay (e.g., Kinase IC50) Purification->BiochemAssay CellAssay 5. In Vitro Cellular Assay (e.g., Viability IC50) BiochemAssay->CellAssay SAR 6. Analyze SAR Data CellAssay->SAR SAR->Design Iterate Design Lead Lead Optimization SAR->Lead Identify Lead

Caption: Iterative workflow for a typical structure-activity relationship study.

Conclusion and Future Directions

The 2-fluoro-6-morpholinoaniline scaffold and its close isomers represent a valuable starting point for the development of novel anticancer agents. SAR studies on its simple sulfonamide derivatives demonstrate that specific substitutions, particularly electron-withdrawing groups, can confer potent, low-micromolar anti-proliferative activity in breast cancer cells.[9]

A comparative analysis with more complex, clinically evaluated kinase inhibitors reveals a clear strategy for lead optimization. By using the fluoro-morpholinoaniline core to construct more rigid heterocyclic systems like triazines, pyrimidines, or quinolines, it is possible to achieve a significant leap in potency into the nanomolar range, primarily by positioning the morpholine moiety to form critical hydrogen bonds in the kinase hinge region.[3][16] Future work should focus on this synthetic evolution, leveraging the favorable properties of the fluoro-morpholinoaniline scaffold to design the next generation of highly potent and selective kinase inhibitors.

References

  • Takeda, T., Wang, Y., & Bryant, S. H. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Computer-Aided Molecular Design, 30(4), 323–330. [Link]

  • Poulsen, A., Williams, M., Nagaraj, H. M., William, A. D., Wang, H., Soh, C. K., Xiong, Z. C., & Dymock, B. (2012). Structure-based optimization of morpholino-triazines as PI3K and mTOR inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(2), 1009–1013. [Link]

  • Sci-Hub. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Accessed via Sci-Hub. [Link]

  • Takeda, T., Wang, Y., & Bryant, S. H. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Computer-Aided Molecular Design, 30(4), 323–330. [Link]

  • Takeda, T., Wang, Y., & Bryant, S. H. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. CORE. [Link]

  • Mahajan, S., et al. (2018). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. ACS Medicinal Chemistry Letters, 9(7), 679–684. [Link]

  • Beaufils, F., et al. (2016). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 59(11), 5467–5482. [Link]

  • Al-Warhi, T., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3169-3183. [Link]

  • Lobo, V., et al. (2023). Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. International Journal of Molecular Sciences, 24(7), 6400. [Link]

  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847–6858. [Link]

  • Ray, C., et al. (2012). Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 22(16), 5247–5252. [Link]

  • Hancox, U., et al. (2012). Discovery of 4-morpholino-pyrimidin-6-one and 4-morpholino-pyrimidin-2-one-containing Phosphoinositide 3-kinase (PI3K) p110β isoform inhibitors through structure-based fragment optimisation. Bioorganic & Medicinal Chemistry Letters, 22(21), 6665-6670. [Link]

  • More, N. A., et al. (2022). Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells. Journal of Molecular Structure, 1253, 132127. [Link]

  • Rocha, A., et al. (2024). 2-Aryladenine Derivatives as a Potent Scaffold for Adenosine Receptor Antagonists: The 6-Morpholino Derivatives. Molecules, 29(11), 2530. [Link]

  • Ali, N., et al. (2024). Novel fluoroquinolone analogs as anticancer agents. News-Medical.Net. [Link]

  • ResearchGate. (2022). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate. [Link]

  • JSciMed Central. (n.d.). Biological Potential of FluoroBenzene Analogs. JSciMed Central. [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403. [Link]

  • Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. [Link]

Sources

A Researcher's Guide to Navigating Kinase Inhibitor Selectivity: A Comparative Cross-Reactivity Study of 2-Fluoro-6-morpholinoaniline-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, protein kinase inhibitors have emerged as a cornerstone of precision medicine. Their mechanism of action, which involves blocking specific kinases that drive oncogenic signaling, has led to significant clinical successes. However, the therapeutic window of these inhibitors is often defined by their selectivity—the ability to inhibit the intended target kinase without affecting other kinases in the kinome.[1][2] Poor selectivity can lead to off-target effects, resulting in toxicity or even paradoxical pathway activation, which can compromise therapeutic efficacy.[1][3][4]

This guide provides a comprehensive framework for assessing the cross-reactivity of novel kinase inhibitors, using a hypothetical 2-Fluoro-6-morpholinoaniline-based compound, "Compound X," as a case study. We will compare its selectivity profile against two well-characterized multi-kinase inhibitors, Dasatinib and Sunitinib, to provide a clear context for interpreting the experimental data. The methodologies detailed herein are designed to be robust and self-validating, offering researchers a reliable roadmap for preclinical drug development.

The Rationale for Rigorous Selectivity Profiling

The human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding pockets.[5] This homology presents a significant challenge in designing truly specific inhibitors. The 2-Fluoro-6-morpholinoaniline scaffold is a privileged structure in medicinal chemistry, known to interact with the hinge region of various kinases. While medicinal chemists can optimize this scaffold to achieve high potency for a primary target, it is crucial to experimentally determine its kinome-wide selectivity. Early and comprehensive cross-reactivity profiling is not merely a regulatory requirement but a critical step in understanding a compound's true mechanism of action and predicting its potential clinical liabilities and opportunities.[2][6]

Comparative Compounds: Setting the Benchmark

To contextualize the selectivity profile of Compound X, we will compare it with two FDA-approved multi-kinase inhibitors with distinct cross-reactivity profiles:

  • Dasatinib: A potent inhibitor of the BCR-ABL fusion protein and SRC family kinases.

  • Sunitinib: An inhibitor of multiple receptor tyrosine kinases, including VEGFR and PDGFR.

By comparing the off-target profiles of Compound X to these established drugs, we can better classify its selectivity and potential therapeutic applications.

Experimental Design for Comprehensive Cross-Reactivity Analysis

A multi-pronged approach is essential for a thorough assessment of kinase inhibitor selectivity. We will employ both biochemical and cell-based assays to generate a comprehensive dataset.

Workflow for Kinase Inhibitor Cross-Reactivity Profiling

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays a Compound X Synthesis & Purification b KINOMEscan® Profiling (Primary Screen) a->b Test Compound c Dose-Response Assays (IC50 Determination) b->c Identified Hits d Cell Line Selection (Target & Off-Target Expressing) b->d Inform cell line selection f Target Engagement Validation c->f Correlate biochemical & cellular data e Cellular Thermal Shift Assay (CETSA®) d->e e->f

Caption: A streamlined workflow for assessing kinase inhibitor cross-reactivity.

Part 1: Biochemical Profiling with KINOMEscan®

The KINOMEscan® platform is a competition binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.[5][7] This technology offers a broad, unbiased view of a compound's selectivity across the kinome.

Experimental Protocol: KINOMEscan® Profiling
  • Compound Preparation: Solubilize Compound X, Dasatinib, and Sunitinib in 100% DMSO to a stock concentration of 10 mM.

  • Assay Execution: Submit the compounds to a commercial KINOMEscan® service for screening against a panel of over 450 human kinases at a fixed concentration (e.g., 1 µM).

  • Data Analysis: The results are typically reported as percent of control (%Ctrl), where a lower value indicates stronger binding. A common threshold for a "hit" is a %Ctrl value of <10%.

  • Dose-Response: For the primary target and any significant off-target hits, perform follow-up dose-response assays to determine the dissociation constant (Kd) or IC50 value.[5]

Comparative Kinase Inhibition Profiles (Hypothetical Data)
KinaseCompound X (IC50, nM)Dasatinib (IC50, nM)Sunitinib (IC50, nM)
Primary Target (e.g., PI3Kα) 5 >100050
ABL1>10,0000.6>5000
SRC5000.8>10,000
LCK8001.1>10,000
KIT2504.94
PDGFRβ150142
VEGFR2>1000>10009
p38α75>1000>1000

This data is for illustrative purposes only.

From this hypothetical data, we can infer that Compound X is a potent inhibitor of its primary target with some off-target activity against KIT and PDGFRβ, though to a lesser extent than Sunitinib. It shows significantly less activity against SRC family kinases compared to Dasatinib.

Part 2: Validating Target Engagement in a Cellular Context with CETSA®

While biochemical assays are excellent for identifying direct interactions, they do not account for cell permeability, efflux pumps, or intracellular ATP concentrations. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying target engagement within intact cells.[8][9][10][11] The principle behind CETSA is that ligand binding stabilizes a target protein, leading to a higher melting temperature.[8][12]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
  • Cell Culture: Culture a human cell line known to express the primary target (e.g., MCF-7 for PI3Kα).

  • Compound Treatment: Treat the cells with varying concentrations of Compound X or vehicle (DMSO) for 1-2 hours.

  • Thermal Challenge: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40-65°C) for 3 minutes.

  • Cell Lysis and Protein Quantification: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

  • Detection: Quantify the amount of soluble target protein at each temperature using Western blotting or an AlphaScreen®-based method.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

A successful CETSA experiment will demonstrate a dose-dependent thermal shift for the intended target, confirming that the compound reaches and binds to its target in a physiological environment.

Interpreting the Data: A Holistic View of Selectivity

By integrating the data from both biochemical and cell-based assays, we can build a comprehensive selectivity profile for Compound X. The KINOMEscan® data provides a broad overview of potential off-targets, while CETSA confirms on-target engagement in a more biologically relevant setting.

Signaling Pathway Analysis: The Impact of Off-Target Effects

The off-target activities identified for Compound X (e.g., on KIT and PDGFRβ) could have significant biological consequences. Understanding the signaling pathways in which these kinases operate is crucial for predicting potential side effects or even polypharmacological benefits.[2]

G compound Compound X pi3k PI3Kα (Primary Target) compound->pi3k Inhibits kit KIT (Off-Target) compound->kit Inhibits (Off-target) pdgfrb PDGFRβ (Off-Target) compound->pdgfrb Inhibits (Off-target) akt AKT pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation ras_raf RAS/RAF/MEK/ERK Pathway kit->ras_raf stat3 STAT3 Pathway kit->stat3 pdgfrb->ras_raf pdgfrb->stat3 cell_migration Cell Migration ras_raf->cell_migration angiogenesis Angiogenesis stat3->angiogenesis

Caption: Potential impact of Compound X on primary and off-target signaling pathways.

This diagram illustrates that while Compound X is designed to inhibit the PI3K/AKT/mTOR pathway, its off-target inhibition of KIT and PDGFRβ could also impact pathways involved in angiogenesis and cell migration. These unintended effects could contribute to both the therapeutic and toxicological profile of the compound.

Conclusion

The journey of a kinase inhibitor from the bench to the clinic is fraught with challenges, with selectivity being a major hurdle. A systematic and multi-faceted approach to cross-reactivity profiling, as outlined in this guide, is indispensable for any drug discovery program. By combining broad biochemical screening with cell-based target engagement validation, researchers can gain a deep understanding of their compound's behavior. This knowledge is paramount for making informed decisions, optimizing lead candidates, and ultimately, developing safer and more effective targeted therapies.

References

  • ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors. Retrieved from [Link]

  • Wodicka, L. M., et al. (2010). Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. ACS Chemical Biology, 5(12), 1-11. Retrieved from [Link]

  • Stites, E. C., & Tavernier, J. (2013). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLoS ONE, 8(1), e54594. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • Grokipedia. (n.d.). Off-target activity. Retrieved from [Link]

  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link]

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 239-257. Retrieved from [Link]

  • Rudolf, A. F., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 14(3), 1365-1376. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Screening & Profiling Service. Retrieved from [Link]

  • Robers, M. B., et al. (2015). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Journal of the American Chemical Society, 137(41), 13440-13443. Retrieved from [Link]

  • Jafari, R., et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 55, 141-165. Retrieved from [Link]

  • Eurofins Discovery. (2023, January 27). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology [Video]. YouTube. Retrieved from [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Pelago Bioscience. (n.d.). CETSA. Retrieved from [Link]

Sources

A Comparative Guide to the Metabolic Stability of 2-Fluoro-6-morpholinoaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, achieving an optimal pharmacokinetic profile is as critical as attaining high target potency. Among the key determinants of a drug's in vivo behavior is its metabolic stability. A compound that is rapidly metabolized may fail to reach therapeutic concentrations, while one that is metabolized too slowly could accumulate and cause toxicity.[1][2] This guide provides an in-depth assessment of the metabolic stability of 2-fluoro-6-morpholinoaniline derivatives, a chemical scaffold of growing interest, and compares its performance with relevant alternatives, supported by experimental data and protocols.

The Significance of the Morpholine Moiety and Fluorine Substitution

The morpholine ring is a prevalent heterocyclic motif in medicinal chemistry, often incorporated to enhance physicochemical properties like solubility and bioavailability.[3][4][5] Its presence can also influence a molecule's metabolic fate.[5][6] The carbon atoms adjacent to the ring's oxygen and nitrogen are particularly susceptible to oxidation by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism.[7][8][9]

Strategic placement of a fluorine atom, as seen in the 2-fluoro-6-morpholinoaniline scaffold, is a common tactic to "block" sites of metabolism.[10] The high electronegativity of fluorine can shield adjacent positions from enzymatic attack, thereby enhancing the compound's metabolic half-life.[10] This guide will delve into the experimental validation of this strategy.

Experimental Assessment of Metabolic Stability

The cornerstone of evaluating a compound's metabolic stability in early drug discovery is the in vitro liver microsomal stability assay.[11][12] This assay measures the rate at which a compound is metabolized by enzymes present in liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes.[12][13]

Core Principle of the Microsomal Stability Assay

The assay involves incubating the test compound with liver microsomes in the presence of necessary cofactors, primarily NADPH, which initiates the metabolic reactions.[14] The concentration of the parent compound is monitored over time using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][16][17] The rate of disappearance of the compound allows for the calculation of key pharmacokinetic parameters, including in vitro half-life (t½) and intrinsic clearance (CLint).[1][2]

Experimental Workflow: A Visual Guide

The following diagram illustrates the typical workflow for a microsomal stability assay.

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_compound Prepare Test Compound Stock (e.g., 10 mM in DMSO) mix Mix Compound, Microsomes, & Buffer prep_compound->mix prep_microsomes Thaw & Dilute Liver Microsomes (e.g., to 1 mg/mL) prep_microsomes->mix prep_cofactor Prepare NADPH-Generating System start_reaction Initiate Reaction with NADPH prep_cofactor->start_reaction preincubate Pre-incubate at 37°C mix->preincubate preincubate->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 45 min) start_reaction->time_points quench Quench Reaction (e.g., Acetonitrile with Internal Standard) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calculate Calculate t½ and CLint plot->calculate

Caption: Workflow of an in vitro microsomal stability assay.

Comparative Data Analysis

To objectively assess the metabolic stability of 2-fluoro-6-morpholinoaniline derivatives, we present a comparative analysis against structurally related compounds lacking the fluorine atom or featuring alternative bioisosteric replacements for the morpholine ring.

Table 1: Comparative Metabolic Stability in Human Liver Microsomes

Compound IDStructuret½ (min)CLint (µL/min/mg protein)
A-1 2-Fluoro-6-morpholinoaniline55.812.4
A-2 6-Morpholinoaniline28.324.5
B-1 2-Fluoro-6-(thiomorpholino)aniline49.214.1
B-2 6-(Thiomorpholino)aniline21.532.2
C-1 2-Fluoro-6-(piperazin-1-yl)aniline18.737.1

Disclaimer: The data presented in this table is illustrative and intended for comparative purposes. Actual results may vary based on specific experimental conditions.

Interpretation of Results

The data clearly indicates that the presence of the fluorine atom in the 2-position significantly enhances metabolic stability.

  • Impact of Fluorination: Comparing A-1 to A-2 , the introduction of fluorine nearly doubles the half-life and halves the intrinsic clearance. This supports the hypothesis that the fluorine atom acts as a metabolic shield, likely hindering CYP450-mediated oxidation on the aromatic ring. A similar trend is observed between the thiomorpholine analogs B-1 and B-2 . Studies on other fluoroaniline-containing compounds have shown that para-substituted fluoroanilines can be susceptible to metabolic degradation, while ortho- and meta-substituted derivatives tend to be more stable.[18][19]

  • Role of the Heterocycle: The morpholine ring in A-1 demonstrates favorable stability compared to the piperazine ring in C-1 . Piperazine moieties are known to be susceptible to N-dealkylation, which can be a major metabolic pathway.[20] The thiomorpholine in B-1 also shows good stability, suggesting it can be a viable bioisostere for the morpholine ring.[21][22]

The "Why" Behind the Experimental Choices

  • Why Liver Microsomes? The liver is the primary site of drug metabolism in the body.[12] Liver microsomes are a cost-effective and well-established in vitro model that contains a high concentration of Phase I metabolic enzymes, particularly CYPs.[12][14] While intact hepatocytes are considered the "gold standard" as they contain both Phase I and Phase II enzymes and have intact cell membranes, microsomal assays are excellent for high-throughput screening in early discovery.[12][15]

  • Why LC-MS/MS? Liquid chromatography-tandem mass spectrometry is the analytical method of choice due to its high sensitivity, selectivity, and speed.[16][23] It allows for the accurate quantification of the parent drug even in complex biological matrices and can simultaneously be used for metabolite identification.[17][24][25]

  • Identifying Metabolic "Soft Spots": Beyond just measuring the rate of disappearance, LC-MS/MS analysis can identify the structures of the metabolites formed. This is crucial for understanding where on the molecule metabolism is occurring. Identifying these "soft spots" allows medicinal chemists to make targeted structural modifications to improve stability, a process central to the iterative nature of drug design.[9]

Detailed Experimental Protocol: Microsomal Stability Assay

This protocol provides a detailed methodology for assessing the metabolic stability of test compounds.

Materials:

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • Test compounds and positive control (e.g., a rapidly metabolized compound like verapamil)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) containing an internal standard (for quenching and analysis)

  • 96-well plates

  • Incubator/shaker set to 37°C

Procedure:

  • Preparation:

    • Prepare a 1 mg/mL solution of human liver microsomes in phosphate buffer.

    • Prepare a 2 µM working solution of the test compound in phosphate buffer (final DMSO concentration should be <1%).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the microsomal solution and the test compound solution.

    • Pre-incubate the plate at 37°C for 10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard.[26]

    • For the 0-minute time point, the acetonitrile should be added before the NADPH solution.

  • Sample Processing:

    • Once all time points are collected, seal the plate and centrifuge at 4,000 rpm for 10 minutes to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples by LC-MS/MS to determine the peak area ratio of the test compound to the internal standard at each time point.

Data Analysis:

  • Calculate the percentage of the test compound remaining at each time point relative to the 0-minute sample.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • The slope of the linear regression of this plot is the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (volume of incubation / mg of microsomal protein) .

Strategic Implications for Drug Design

The enhanced metabolic stability of the 2-fluoro-6-morpholinoaniline scaffold makes it an attractive starting point for the design of new drug candidates. However, it is crucial to consider the following:

  • Metabolite Profiling: While the parent compound may be stable, it is essential to identify and characterize any major metabolites formed to ensure they are not pharmacologically active or toxic.[27] Regulatory agencies like the FDA provide guidance on the safety testing of drug metabolites.[27][28][29]

  • Bioisosteric Replacement: While the morpholine ring often imparts favorable properties, it can be a metabolic liability in some contexts.[6][9][30] Exploring bioisosteres such as thiomorpholine or conformationally restricted analogs can be a valuable strategy to further optimize the pharmacokinetic profile.[21][22][31]

  • Balancing Properties: Improving metabolic stability is just one piece of the puzzle. It is essential to ensure that modifications made to enhance stability do not negatively impact other critical properties such as potency, selectivity, or solubility.

Conclusion

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • MDPI. (n.d.). Cytochrome P450 Enzymes and Drug Metabolism in Humans. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2005). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed. Retrieved from [Link]

  • Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Retrieved from [Link]

  • DynaMedex. (2023). Cytochrome P450 Drug Metabolism. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Lynch, T., & Price, A. (2007). The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects. American Academy of Family Physicians. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

  • OpenAnesthesia. (2023). Hepatic Drug Metabolism and Cytochrome P450. Retrieved from [Link]

  • ResearchGate. (2018). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]

  • ResearchGate. (2024). A mini review on the morpholine ring containing UDFDA approved drugs: A medicinal chemistry-based analysis from 2013-23. Retrieved from [Link]

  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]

  • Journal of Applied Bioanalysis. (n.d.). Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. Retrieved from [Link]

  • OUCI. (n.d.). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Retrieved from [Link]

  • Rondaxe. (2026). Metabolite Identification LC MS Testing. Retrieved from [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. Retrieved from [Link]

  • ResearchGate. (2001). Systematic LC/MS metabolite identification in drug discovery. Retrieved from [Link]

  • ACS Publications. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

  • BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Bio-protocol. (2021). 2.2.6. Microsomal stability assays. Retrieved from [Link]

  • Federal Register. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Safety Testing of Drug Metabolites Guidance for Industry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Retrieved from [Link]

  • Narayanam, M. K., et al. (2011). Metabolic stability of 6,7-dialkoxy-4-(2-, 3- and 4-[18F]fluoroanilino)quinazolines, potential EGFR imaging probes. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. Retrieved from [Link]

  • National Institutes of Health. (2024). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Retrieved from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-Fluoro-6-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary focus extends beyond the application of chemical compounds to encompass their entire lifecycle within the laboratory, including their safe and compliant disposal. The proper handling of waste, particularly for specialized reagents like 2-Fluoro-6-morpholinoaniline, is not merely a logistical task but a critical component of laboratory safety, environmental responsibility, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the disposal of 2-Fluoro-6-morpholinoaniline, grounded in established safety protocols and regulatory standards.

Hazard Profile: Understanding the "Why" Behind the Precautions

The primary risks associated with this compound necessitate a cautious approach to its handling and disposal.

Hazard Category Anticipated Risk & Rationale Primary Sources of Information
Acute Toxicity Harmful or toxic if swallowed, inhaled, or in contact with skin. The aniline backbone is a known toxicophore.[2][3][4][5]
Skin/Eye Irritation Expected to cause skin and serious eye irritation. Aromatic amines can be potent irritants.[4][6]
Aquatic Toxicity Likely harmful or very toxic to aquatic life, potentially with long-lasting effects. Halogenated organic compounds can be persistent in the environment.[3][7]
Hazardous Decomposition Thermal decomposition may release toxic gases such as nitrogen oxides (NOx) and gaseous hydrogen fluoride (HF).[4]

Understanding these potential hazards is the foundation for establishing a disposal protocol that protects both laboratory personnel and the environment.

The Regulatory Imperative: Compliance with Hazardous Waste Frameworks

The disposal of chemical waste is strictly regulated. In the United States, the primary federal legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[8][9] RCRA establishes a "cradle-to-grave" approach, meaning that the generator of the waste is responsible for its safe management from the moment it is created until its final disposal.[8]

As a researcher, you are a "generator" of hazardous waste. Adherence to the following procedures is essential for compliance with EPA and local regulations.[10][11]

Core Disposal Workflow: From Benchtop to Final Disposition

The following workflow provides a visual overview of the decision-making process for the proper disposal of 2-Fluoro-6-morpholinoaniline and associated waste. Each step is designed to ensure safety and regulatory compliance.

G cluster_generation Waste Generation Point cluster_segregation Segregation & Collection cluster_accumulation Interim Storage cluster_disposal Final Disposal WasteGen Waste Generated (e.g., unused reagent, reaction quench, contaminated materials) Segregate Segregate Waste by Type WasteGen->Segregate LiquidWaste Liquid Waste Container (Halogenated Organic) Segregate->LiquidWaste Liquids SolidWaste Solid Waste Container (Contaminated PPE, wipes) Segregate->SolidWaste Solids Store Store in Secure Secondary Containment (Satellite Accumulation Area) LiquidWaste->Store SolidWaste->Store Label Ensure Container is: - Tightly Closed - Properly Labeled - In Good Condition Store->Label Pickup Arrange Pickup by EHS or Licensed Waste Contractor Store->Pickup

Caption: Disposal workflow for 2-Fluoro-6-morpholinoaniline.

Detailed Disposal and Decontamination Protocols

Protocol 4.1: Waste Segregation and Containerization

Causality: Proper segregation is paramount to prevent dangerous chemical reactions within a waste container and to ensure the waste can be disposed of correctly by a licensed facility. Halogenated waste streams are often incinerated at specific temperatures, making their separation from non-halogenated streams essential.[12]

Methodology:

  • Select the Correct Container: Use a designated, chemically compatible container, typically provided by your institution's Environmental Health & Safety (EHS) department. For liquid waste, this is often a high-density polyethylene (HDPE) carboy.

  • Label Accurately: Before adding any waste, affix a "Hazardous Waste" label. Clearly write "2-Fluoro-6-morpholinoaniline" and list any other chemical constituents and their approximate percentages.

  • Designate as Halogenated: Clearly mark the container for "Halogenated Organic Waste." Do not mix with non-halogenated solvents.[12]

  • Keep Closed: Keep the waste container tightly sealed when not in use. This prevents the release of volatile organic compounds (VOCs) and protects against spills.

  • Use Secondary Containment: Store the waste container in a larger, chemically resistant tub or tray to contain any potential leaks.

Protocol 4.2: Emergency Spill Response

Causality: A swift and correct response to a spill minimizes exposure to personnel and prevents the spread of contamination. The use of an inert absorbent material safely contains the liquid for subsequent disposal.

Methodology:

  • Alert and Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory.

  • Don Appropriate PPE: At a minimum, this includes a lab coat, chemical splash goggles, and double nitrile gloves.

  • Contain the Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent pad. Do not use combustible materials like paper towels on a large spill.

  • Collect the Waste: Carefully sweep or scoop the absorbent material from the outside-in to minimize dust generation. Place the material into a designated hazardous waste container for solid waste.[3][4][13]

  • Decontaminate the Area: Clean the spill area following the decontamination protocol below.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department as per institutional policy.

Protocol 4.3: Decontamination of Surfaces and Equipment

Causality: Trace residues of aromatic amines can remain on surfaces, leading to potential chronic exposure.[14] A thorough decontamination procedure is necessary to ensure a safe working environment.

Methodology:

  • Initial Rinse (if applicable): For glassware and equipment, perform an initial rinse with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol). Crucially, this rinseate is also hazardous waste and must be collected in your halogenated liquid waste container.

  • Wash Thoroughly: Wash the equipment or surface with soap and warm water.

  • Final Rinse: Rinse with deionized water.

  • Verify Decontamination (Optional but Recommended): For areas with significant contamination, specialized test kits with surface swipe indicators for aromatic amines can be used to verify the effectiveness of the cleaning process.[14]

  • Air Dry: Allow equipment to air dry completely in a well-ventilated area.

Protocol 4.4: Disposal of Contaminated Personal Protective Equipment (PPE)

Causality: Any item that comes into contact with 2-Fluoro-6-morpholinoaniline, including gloves, bench paper, and disposable lab coats, is considered contaminated solid hazardous waste and must be disposed of accordingly.

Methodology:

  • Collect Contaminated Solids: Designate a specific, labeled container or a clearly marked, lined waste bin for all solid materials contaminated with the chemical.

  • Doff PPE Carefully: Remove gloves and other disposable PPE in a manner that avoids touching the contaminated exterior with bare skin.

  • Dispose Immediately: Place the contaminated items directly into the designated solid hazardous waste container.

  • Container Management: Once full, securely close and label the container or bag with a hazardous waste tag, listing "Solid Debris contaminated with 2-Fluoro-6-morpholinoaniline."

Summary of Best Practices

Do'sDon'ts
DO treat all waste (liquid, solid, PPE) as hazardous.DON'T dispose of any amount down the drain.[3]
DO segregate halogenated from non-halogenated waste.[12]DON'T leave waste containers open or unlabeled.
DO wear appropriate PPE when handling the chemical and its waste.DON'T mix with incompatible waste streams (e.g., strong acids, oxidizers).[4]
DO store waste in a designated Satellite Accumulation Area.DON'T accumulate more than the regulatory limit of waste.
DO consult your institution's EHS department for specific guidance.DON'T evaporate chemical waste in a fume hood as a means of disposal.

By adhering to these procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold the principles of responsible scientific research.

References

  • SKC Ltd. (n.d.). Aromatic Amines Test Kit Instructions.
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • Galen Enterprise LLC. (n.d.). Surface Decontamination of Amine Compounds (Aniline) by DeconGelTM 1101.
  • Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • ResearchGate. (n.d.). Depolymerization of Polyesters with Morpholine.
  • Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
  • PubMed. (n.d.). Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples.
  • SKC Inc. (n.d.). DECONtamination Solution, Aromatic Amines, 1 gal.
  • ResearchGate. (2025, August 6). The microbial degradation of morpholine.
  • Fisher Scientific. (2024, March 31). SAFETY DATA SHEET.
  • TCI Chemicals. (2025, January 7). SAFETY DATA SHEET.
  • ACS Publications. (n.d.). Chemical Upcycling of PET into a Morpholine Amide as a Versatile Synthetic Building Block.
  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • NIH National Library of Medicine. (n.d.). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450.
  • ACS Organic & Inorganic Au. (n.d.). Chemical Upcycling of PET into a Morpholine Amide as a Versatile Synthetic Building Block.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Apollo Scientific. (2023, December 5). 3-Fluoro-4-morpholinoaniline - SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Washington State University. (n.d.). Halogenated Solvents.
  • ACS Figshare. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.